Xanthoepocin
Description
Properties
Molecular Formula |
C30H22O14 |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |
InChI |
InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |
InChI Key |
KJPAOKCLRDGPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Synonyms |
Xanthoepocin |
Origin of Product |
United States |
Foundational & Exploratory
Xanthoepocin: A Technical Guide to a Fungal Polyketide with Renewed Antibiotic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoepocin is a dimeric naphthopyrone polyketide antibiotic of fungal origin, primarily produced by species of the genus Penicillium. Initially identified for its activity against Gram-positive bacteria and yeasts, recent research has highlighted its potent efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). A key characteristic of this compound is its photolability; it acts as a photosensitizer, producing singlet oxygen upon exposure to blue light, a mechanism central to its antimicrobial action. This guide provides a comprehensive overview of this compound, detailing its fungal origin, chemical properties, biosynthetic pathway, mechanism of action, and experimental protocols for its isolation and quantification.
Introduction
First isolated from Penicillium simplicissimum, this compound is a yellow pigment that has garnered renewed interest in an era of escalating antibiotic resistance.[1][2] It belongs to the xanthomegnin (B158392) family of polyketides and is widespread among Penicillium species.[1] Its demonstrated activity against high-priority multidrug-resistant bacteria, combined with a unique light-dependent mechanism of action, positions it as a compelling candidate for further investigation and development in antimicrobial therapies.[1][3]
Fungal Origin and Production
This compound is a secondary metabolite produced by various fungi within the genus Penicillium. The most well-documented producers include:
The production of this compound is significantly influenced by culture conditions. Studies have shown that its synthesis is enhanced under ammonium-limited conditions.[1] Furthermore, its production is affected by light, with higher yields often observed in darkness or under red light, while blue light can lead to its degradation.[1]
Chemical Properties
This compound is a homodimer composed of two naphthopyrone scaffolds.[4] Its chemical formula is C₃₀H₂₂O₁₄ .
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₂O₁₄ | |
| Molecular Weight | 606.49 g/mol | |
| Appearance | Light-yellow solid | [1] |
| Key Feature | Photolabile | [1][3] |
| Solubility | Soluble in DMSO | [1] |
Biosynthesis
The biosynthesis of this compound follows a polyketide pathway. While the complete enzymatic cascade is still under investigation, a putative biosynthetic gene cluster (BGC) has been proposed. The process begins with the formation of a polyketide scaffold, which then undergoes a series of enzymatic modifications, including oxidations and cyclizations, to form the monomeric units. The final step involves the dimerization of these monomers to yield this compound. The exact order of the later tailoring steps remains to be definitively determined.[5]
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Xanthoepocin from Penicillium simplicissimum: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoepocin, a dimeric naphthopyrone antibiotic, was first isolated from the fungus Penicillium simplicissimum. This document provides a comprehensive technical overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, presents its antimicrobial activity through quantitative data, and visualizes the key experimental workflows and its proposed biosynthetic pathway. Recent research has highlighted the photability of this compound and its potent activity against multi-drug resistant bacteria, sparking renewed interest in its therapeutic potential.
Introduction
The rise of antibiotic resistance necessitates the discovery and re-evaluation of novel antimicrobial compounds. Fungi, particularly of the genus Penicillium, are a rich source of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a yellow pigment, is a polyketide first discovered in the culture broth of Penicillium simplicissimum IFO5762.[1][2] It has demonstrated significant activity against Gram-positive bacteria and yeasts.[1][2] More recent studies have not only optimized its isolation but also revealed its potent efficacy against clinically important multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4][5] This guide synthesizes the available scientific data to provide a detailed resource for researchers interested in this promising antibiotic.
Data Presentation: Biological Activity of this compound
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies. It is important to note that recent research has demonstrated that this compound is photolabile, and its bioactivity is significantly higher when assays are performed with light-protecting measures.[3][4]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound from Vrabl et al. (2022) with Light Protection
| Test Organism | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 0.313 | 0.52 |
| Enterococcus faecium (Linezolid & Vancomycin-resistant) | Clinical Isolate | 0.078 - 0.313 | 0.13 - 0.52 |
| Escherichia coli | ATCC 25922 | No effect | No effect |
Data from Vrabl et al. (2022) highlighting the potency against multi-drug resistant Gram-positive bacteria.[4]
Experimental Protocols
Optimized Isolation and Purification of this compound (Vrabl et al., 2022)
This optimized protocol accounts for the photolability and acidic instability of this compound, leading to a significantly higher yield compared to the original method.[3]
3.1.1. Fungal Cultivation and Mycelium Preparation:
-
Penicillium ochrochloron CBS 123823 is cultivated in bioreactor batch cultures under ammonium-limited conditions in darkness or under red light to foster high intracellular this compound concentrations.[3][4]
-
The mycelium is harvested, dried, and finely ground.
3.1.2. Extraction:
-
The ground mycelium is first defatted with petroleum ether to remove lipophilic substances.
-
The defatted mycelium is then extracted with acetone (B3395972).[3]
-
The acetone extract is concentrated to yield a viscous, ochreous extract.
3.1.3. Purification:
-
Flash Chromatography: The crude extract is subjected to flash chromatography to obtain a fraction enriched with this compound.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC to yield ultrapure (>99%) this compound as a light-yellow solid.[3]
Yield: This optimized procedure can yield up to 0.11% of the dry weight of the mycelium, which is a 10-fold increase compared to previously reported methods.[3]
Original Isolation and Purification of this compound (Igarashi et al., 2000)
The initial discovery of this compound utilized the following protocol:
3.2.1. Fungal Cultivation:
3.2.2. Extraction:
3.2.3. Purification:
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
-
UV-Vis Spectroscopy: To analyze the chromophore of the molecule.
Mandatory Visualizations
Experimental Workflow for Optimized this compound Isolation
Caption: Optimized workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a polyketide pathway, involving a non-reducing polyketide synthase (NR-PKS) and subsequent tailoring enzymes.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paper 2 [tamagawa.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Xanthoepocin from Penicillium ochrochloron
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide for the isolation, purification, and characterization of Xanthoepocin, a potent antibiotic, from the filamentous fungus Penicillium ochrochloron. The methodologies outlined herein are based on published research, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
This compound is a dimeric polyketide antibiotic produced by several Penicillium species, including P. ochrochloron.[1][2] It exhibits significant bioactivity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[2][3] The compound's chemical structure is a homodimer of two naphthopyrone scaffolds.[1] Notably, this compound is a photolabile molecule that, upon irradiation with blue light, produces singlet oxygen, a key factor in its antimicrobial activity.[2][3] This guide details the critical steps for its production, extraction, and purification, with a focus on preserving its integrity and maximizing yield.
Cultivation of Penicillium ochrochloron for this compound Production
The production of this compound is highly dependent on the cultivation conditions, particularly nutrient availability and light exposure.
Experimental Protocol: Fungal Cultivation
-
Media Preparation : Prepare a minimal medium that allows for ammonium-limited conditions, as this has been shown to significantly enhance this compound production.[2][4] While various minimal media can be adapted, a defined medium with a controlled nitrogen source is crucial. For solid-state fermentation, a substrate like moist wheat bran or rice medium can be used.[5] One study utilized a solid rice medium (100 g rice + 110 mL distilled water, autoclaved) for cultivation.[4]
-
Inoculation : Inoculate the sterilized medium with a spore suspension or mycelial plugs of P. ochrochloron. For solid media, agar (B569324) plugs containing fresh mycelia can be placed on the surface.[5]
-
Incubation Conditions : Incubate the cultures at approximately 25-28°C.[5][6]
-
Light and Aeration : Crucially, incubate the cultures in darkness or under red light (wavelengths above 595 nm) to maximize the intracellular concentration of this compound.[2][6] Exposure to blue light drastically reduces the yield due to the photolability of the compound.[2] Ensure adequate aeration for submerged cultures.
-
Harvesting : After a sufficient incubation period (e.g., 7 days for petri dish cultures or until secondary growth phase in bioreactors), harvest the fungal mycelium by filtration or centrifugation.[2][4]
Extraction and Purification of this compound
Due to its photolability, all extraction and purification steps must be performed with rigorous exclusion of light.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
-
Mycelium Preparation : Freeze-dry the harvested mycelium and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction :
-
Suspend the ground mycelium in acetone.
-
Perform an exhaustive extraction, for instance, using sonication or continuous stirring.
-
Separate the solvent from the mycelial debris by filtration or centrifugation.
-
Evaporate the solvent under reduced pressure to yield an ochreous, viscous crude extract.[2]
-
-
Flash Chromatography :
-
Subject the crude extract to flash chromatography for initial purification.
-
Use a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient solvent system. One successful method employed a gradient of acidified water (H₂O + 0.1% HCOOH) and acetonitrile (B52724) (ACN + 0.1% HCOOH).[2]
-
The gradient system used was: t=0 min, 10% B -> t=10 min, 90% B -> t=30 min, 90% B (where B is ACN + 0.1% HCOOH).[2]
-
Combine fractions containing this compound (identified by their blue light absorption) and evaporate the solvent to yield an enriched solid.[2]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
For final purification to >99% purity, use a preparative HPLC system.[2]
-
A recommended column is a Synergy MaxRP 80 Å (4 µm, 850 × 10 mm).[2]
-
Employ a gradient system with water and acetonitrile as the mobile phase.[2]
-
A suitable gradient is: t=0 min, 10% ACN -> t=7.5 min, 90% ACN -> t=20 min, 90% ACN.[2]
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain a light-yellow solid.[2]
-
Data Presentation
Yields of this compound at Different Purification Stages
| Purification Stage | Yield (% of Dry Mycelium Weight) | Purity | Reference |
| Crude Acetone Extract | 0.71% | - | [2] |
| Enriched Fraction (Post-Flash) | 0.22% | 92% (HPLC) | [2] |
| Ultrapure this compound (Post-Prep-HPLC) | 0.11% | >99% (HPLC) | [2] |
Note: The overall yield from the crude extract to the final pure product is approximately 15%.[2]
HPLC Quantification Parameters
| Parameter | Value | Reference |
| System | HPLC with Diode-Array Detection (DAD) | [2] |
| Retention Time | ~12 min | [2] |
| Calibration Curve Range | 0.1 - 0.5 mg/mL | [2] |
| Correlation Coefficient (R²) | 0.9999 | [2] |
| Limit of Detection (LOD) | 0.005 µg/mL (calculated); 0.29 µg/mL (visual) | [2] |
| Limit of Quantification (LOQ) | 0.014 µg/mL (calculated); 0.97 µg/mL (visual) | [2] |
| Intraday Precision (RSD) | 5% | [4] |
| Interday Precision (RSD) | 6% | [4] |
Spectroscopic and Physical Data
| Property | Description | Reference |
| Molecular Formula | C₃₀H₂₂O₁₄ | [7] |
| Molecular Weight | 606.5 g/mol | [7] |
| Appearance | Light-yellow solid | [2] |
| UV-Vis Absorption Maxima | 413 nm | [2] |
| Fluorescence Emission Maxima | 516 nm | [2] |
| NMR, IR, MS | Data available in the literature | [1][2] |
Photostability and Photodynamic Properties
| Parameter | Condition | Value | Reference |
| Half-life (t₁/₂) | Blue light irradiation (413 nm, 5 J cm⁻²) in Water/3% DMSO | 48 min | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | In deuterated methanol | 0.078 | [2] |
Biological Activity: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.313 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | [2] |
| Linezolid/Vancomycin-resistant E. faecium (LVRE) | 0.078 - 0.313 | [2] |
| Escherichia coli ATCC 25922 | No effect at any tested concentration | [2] |
Note: MIC tests must be conducted with strict light protection to avoid degradation of the compound.[2][3]
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized through a complex enzymatic pathway. The proposed pathway involves the initial formation of a polyketide scaffold, followed by a series of modifications.
Caption: Simplified proposed biosynthetic pathway for this compound.
Conclusion
The isolation of this compound from Penicillium ochrochloron is a multi-step process requiring careful control of culture conditions and rigorous exclusion of light during extraction and purification. The protocols and data presented in this guide offer a comprehensive framework for obtaining high-purity this compound for further research and development. Its potent activity against resistant Gram-positive pathogens, coupled with its unique photodynamic properties, makes it a compelling candidate for further investigation in the ongoing search for novel antimicrobial agents.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Xanthoepocin (C30H22O14): A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoepocin, a dimeric naphtho-γ-pyrone with the molecular formula C30H22O14, is a fungal secondary metabolite with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its potential as an antimicrobial and enzyme inhibitor. Detailed experimental protocols for its isolation and characterization are provided, alongside visualizations of its mechanism of action.
Chemical Structure and Identification
This compound is a homodimer composed of two naphthopyrone scaffolds.[1] Its complex polycyclic structure has been elucidated through various spectroscopic techniques.
IUPAC Name: 14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.0³,⁸.0¹²,¹⁴]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.0³,⁸.0¹²,¹⁴]pentadeca-1(10),2,6,8-tetraene-4,11-dione
Chemical Identifiers:
-
CAS Number: 307494-35-5
-
PubChem CID: 5482316
-
ChEBI ID: CHEBI:202858
Molecular Formula: C₃₀H₂₂O₁₄
Canonical SMILES: CC1=CC2=C(C=C1)C3=C(C(=O)OC2)C(O)C(C4(C(O)C5=C(OC(=O)C6=C5C=C(C=C6)C)C=C4)O)(OC)O3)O
InChI Key: KJPAOKCLRDGPMI-UHFFFAOYSA-N
Physicochemical Properties
This compound is a yellow pigment and is notably photolabile, degrading under blue light irradiation.[2][3] This property is crucial to consider during its isolation, handling, and for its potential applications in photodynamic therapy.
| Property | Value | Source |
| Molecular Weight | 606.5 g/mol | PubChem |
| Monoisotopic Mass | 606.10095537 Da | PubChem |
| Appearance | Light-yellow solid | [2] |
| Photoreactivity | Produces singlet oxygen under blue light irradiation | [2][3][4] |
| Fluorescence | Emits at λmax = 516 nm with a quantum yield of Φem = 0.0099 | [5] |
| Singlet Oxygen Production | Quantum yield (ΦΔ) of 0.078 in deuterated methanol | [5] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily as an antimicrobial agent and an enzyme inhibitor.
Antimicrobial Activity
This compound is a potent antibiotic against Gram-positive bacteria, including multidrug-resistant strains.[2][3] It has also demonstrated activity against pathogenic yeasts.[6][7] Its efficacy is significantly enhanced when protected from light, indicating that its primary antibiotic mechanism is not solely dependent on its photosensitizing properties.
| Organism | Strain | MIC (μg/mL) | MIC (μM) | Source |
| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 | [2][5] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.313 | 0.52 | [2][5] |
| Enterococcus faecium | Linezolid and vancomycin-resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 | [2][5] |
Enzyme Inhibition
This compound has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme implicated in type II diabetes, obesity, and cancer.[1]
-
Mechanism: this compound acts as a mixed-type inhibitor, binding to an allosteric site at the interface of the N- and C-terminal domains of hPTP1B.[1]
-
Effect: This binding locks the WPD loop of the enzyme in a closed conformation, which prevents substrate binding and catalysis.[1]
-
Inhibitory Constants:
Photodynamic Activity
Upon irradiation with blue light, this compound acts as a photosensitizer, generating reactive oxygen species (ROS), specifically singlet oxygen (¹O₂).[2][3][4][5] This property suggests its potential application in antimicrobial photodynamic therapy (aPDT), a light-based approach to eradicate localized infections.
Caption: Photodynamic activity of this compound.
Experimental Protocols
Isolation and Purification of this compound from Penicillium ochrochloron
This protocol is adapted from Vrabl et al. (2022).[2] All steps should be performed with protection from light to prevent degradation of this compound.
1. Mycelium Preparation and Extraction: a. Fine-mill dried mycelium of P. ochrochloron. b. Defat the milled mycelium with petroleum ether (3 x volume, with 30 min ultrasonication for each wash). c. Extract the defatted mycelium with acetone (B3395972) (3 x volume, with 30 min ultrasonication for each extraction). d. Combine the acetone fractions and concentrate under vacuum to obtain a viscous extract.
2. Flash Chromatography: a. Subject the crude acetone extract to flash chromatography on a silica (B1680970) gel column. b. Elute with an appropriate solvent system to enrich the fraction containing this compound. The original study does not specify the elution gradient, which would need to be optimized.
3. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the enriched fraction using preparative HPLC with a reverse-phase column. b. Use a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a possible acid modifier like formic acid, to be optimized) to isolate ultrapure this compound. c. Collect the fraction corresponding to the this compound peak and evaporate the solvent to yield a light-yellow solid.
Caption: Workflow for the isolation of this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of this compound and to study its photostability.
Signaling Pathway Inhibition: Allosteric Modulation of PTP1B
The inhibitory action of this compound on PTP1B provides a promising avenue for therapeutic development. The allosteric nature of this inhibition offers potential for greater selectivity compared to active-site inhibitors.
Caption: Allosteric inhibition of PTP1B by this compound.
Future Perspectives
The dual functionality of this compound as a potent antibiotic and a specific enzyme inhibitor, coupled with its photosensitizing properties, makes it a highly promising lead compound for further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize its antibacterial potency and selectivity.
-
In vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential in animal models.
-
Development of Photodynamic Therapy Protocols: To harness its light-activated antimicrobial properties for clinical applications.
-
Elucidation of Further Biological Targets: To fully understand its mechanism of action and potential off-target effects.
This comprehensive technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted potential of this compound.
References
- 1. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthoepocin: A Technical Guide to a Bioactive Polyketide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoepocin is a dimeric naphthopyrone polyketide produced by several species of the fungal genus Penicillium.[1][2][3] First isolated in 2000 from Penicillium simplicissimum, this metabolite has garnered significant interest due to its pronounced bioactivity against Gram-positive bacteria, including multidrug-resistant strains, and its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key target in metabolic diseases.[1][4][5] This technical guide provides a comprehensive overview of this compound, detailing its discovery, bioactive properties, mechanism of action, and relevant experimental protocols. A key characteristic of this compound is its photolability; it acts as a photosensitizer that produces singlet oxygen upon irradiation with blue light, a factor crucial for the accurate determination of its biological activity.[1][2]
Discovery and Source
This compound was first isolated and identified by Igarashi and coworkers in 2000 from the culture broth of Penicillium simplicissimum IFO5762.[4] It has since been identified as a metabolite in other Penicillium species, such as P. ochrochloron.[1][2] It belongs to the xanthomegnin (B158392) family of fungal polyketides and is characterized by a homodimeric structure composed of two naphthopyrone scaffolds with epoxide rings.[1][6]
Bioactive Properties
This compound exhibits a range of biological activities, with its antibacterial and enzyme-inhibitory properties being the most extensively studied.
Antibacterial Activity
This compound demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[1][2] Notably, it is inactive against Gram-negative bacteria such as Escherichia coli.[7] Its antibacterial efficacy is significantly influenced by light exposure. Due to its photolabile nature, antimicrobial susceptibility testing performed under light-protected conditions reveals significantly lower minimum inhibitory concentrations (MICs), up to five times lower than previously reported.[1][2] This is attributed to the molecule's degradation upon light exposure.
Enzyme Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[5] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[5] this compound inhibits PTP1B in a mixed-type fashion, suggesting an allosteric mechanism of action.[5][8]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for this compound's bioactivity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 29213 | - | 0.313 | 0.52 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.313 | 0.52 |
| Enterococcus faecium | Linezolid & Vancomycin-resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 |
| Escherichia coli ATCC 25922 | - | >10 | >16.52 |
Data sourced from Vrabl et al. (2022) and obtained under light-protected conditions.[7]
Table 2: Inhibitory Activity of this compound against human PTP1B.
| Parameter | Value |
| IC50 | 8.8 ± 1.0 µM |
| Inhibition Type | Mixed |
| kᵢ | 5.5 µM |
| αkᵢ | 6.6 µM |
Data sourced from Rivera-Chávez et al. (2021).[5]
Mechanism of Action
Antibacterial Mechanism
The precise antibacterial mechanism of action has not been fully elucidated. However, its photodynamic properties are known to contribute to its activity. Upon irradiation with blue light, this compound produces singlet oxygen, a reactive oxygen species that can cause oxidative damage to cellular components, leading to cell death.[1][2] This photosensitizing effect may be a key component of its antimicrobial action under light conditions.
PTP1B Inhibition Mechanism
Molecular docking and dynamics simulations suggest that this compound binds to an allosteric site on PTP1B, distinct from the catalytic site.[5][8] This binding is proposed to lock the WPD loop of the enzyme in a closed conformation, which prevents substrate binding and subsequent catalysis.[8]
Caption: Allosteric inhibition of PTP1B by this compound.
Biosynthesis
This compound is a polyketide, synthesized via a complex biosynthetic pathway. A putative biosynthetic gene cluster (BGC) responsible for its production has been identified.[4] The proposed pathway begins with the formation of a polyketide scaffold by a polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on the optimized method described by Vrabl et al. (2022).[1]
Caption: Experimental workflow for this compound isolation.
Methodology:
-
Mycelium Preparation: Dried mycelium from P. ochrochloron cultures is finely milled.
-
Defatting: The milled mycelium is defatted by sonication with petroleum ether (3 x 200 mL for 60 g of mycelium, 30 min each). The solid material is recovered after each step.
-
Extraction: The defatted mycelium is then extracted with acetone (3 x 200 mL, 30 min sonication each).
-
Concentration: The acetone fractions are combined and the solvent is removed under vacuum to yield a crude extract.
-
Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel column to obtain an enriched fraction of this compound.
-
Preparative HPLC: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to yield ultrapure this compound.
Note: All steps should be performed with protection from light to prevent degradation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) as described by Vrabl et al. (2022).[7]
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate. A stock solution of this compound in DMSO can be used, ensuring the final DMSO concentration does not affect bacterial growth.
-
Inoculation: Inoculate each well containing the this compound dilutions with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours under dark conditions to prevent photodegradation of this compound.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
PTP1B Inhibition Assay
This is a generalized colorimetric assay protocol based on the use of p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme Solution: Recombinant human PTP1B in assay buffer.
-
Substrate Solution: pNPP in assay buffer.
-
Inhibitor Solution: Serial dilutions of this compound in assay buffer (from a DMSO stock).
-
-
Assay Procedure:
-
In a 96-well plate, add the PTP1B enzyme solution to wells containing either this compound dilutions or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound is a promising bioactive metabolite with significant potential for further development, particularly as an antibacterial agent against resistant Gram-positive pathogens. Its unique photodynamic properties and its allosteric inhibition of PTP1B highlight the diverse therapeutic avenues this molecule could pursue. Future research should focus on elucidating the detailed molecular mechanism of its antibacterial action, exploring its potential for photodynamic therapy, and optimizing its structure to enhance its therapeutic index and stability. The re-evaluation of previously discovered but underexplored natural products like this compound represents a valuable strategy in the ongoing search for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial spectrum of Xanthoepocin against Gram-positive bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoepocin, a polyketide produced by fungi of the genus Penicillium, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its study, and a discussion of its known characteristics. Of particular note is the compound's photolability; its potent antibacterial effects are most accurately observed when experiments are conducted with light-protective measures.[1][3][4] This document aims to serve as a valuable resource for researchers investigating novel antimicrobial agents and for professionals in the field of drug development.
Antimicrobial Spectrum of this compound
This compound exhibits a targeted and potent inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Linezolid- and Vancomycin-Resistant Enterococcus faecium (LVRE).[1][3][4] Notably, it has shown no significant activity against Gram-negative bacteria like E. coli at tested concentrations.[1] The Minimum Inhibitory Concentrations (MICs) are significantly lower when determined in dark conditions, underscoring the compound's light-sensitive nature.[1]
| Bacterial Strain | Resistance Profile | MIC (µg/mL) in Dark | MIC (µM) in Dark |
| Staphylococcus aureus ATCC 29213 | - | 0.156 | 0.27 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.078–0.313 | 0.13–0.52 |
| Enterococcus faecium | Linezolid- and Vancomycin-Resistant (LVRE) | Not specified, but described as "highly active" | Not specified |
Table 1: Summary of the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria, determined in the absence of light. Data sourced from Vrabl et al., 2022.[1]
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the mycelium of Penicillium ochrochloron. All procedures should be performed with protection from light to prevent degradation of the compound.
Methodology:
-
Mycelium Preparation: The dried mycelium from bioreactor batch cultures is finely milled.[1]
-
Defatting: The milled mycelium is defatted using petroleum ether with ultrasonication. This step is repeated three times.[1]
-
Extraction: The defatted mycelium is then extracted with acetone (B3395972), also with the aid of ultrasonication, and this step is also repeated three times.[1]
-
Concentration: The acetone fractions are combined and the solvent is reduced under vacuum to yield the crude extract containing this compound.[1]
-
Chromatographic Purification: Further purification of this compound from the crude extract is achieved through chromatographic techniques.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method, with careful exclusion of light.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[1]
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[1]
-
Bacterial Inoculum Preparation: Bacterial strains are cultured to the logarithmic growth phase and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) in complete darkness.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Photostability Assessment
This protocol is designed to evaluate the stability of this compound when exposed to light.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deionized water or d6-DMSO).[1]
-
Light Exposure: The solution is irradiated with light of a specific wavelength (e.g., blue light at 455 ± 30 nm).[1]
-
Time-course Analysis: Samples are withdrawn at various time intervals during irradiation.[1]
-
Quantification: The concentration of the remaining this compound in each sample is quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: The degradation of this compound over time is plotted to determine its photostability.
Mechanism of Action
The precise mechanism of action of this compound against Gram-positive bacteria in the absence of light has not yet been fully elucidated. However, its photochemical properties have been investigated. Upon irradiation with blue light, this compound has been shown to produce singlet oxygen.[1][3] This highly reactive oxygen species can cause damage to various cellular components, leading to cell death. This suggests a potential application for this compound in photodynamic therapy. The potent antimicrobial activity observed in dark conditions indicates a distinct, light-independent mechanism that warrants further investigation to identify its specific cellular target(s).
Conclusion and Future Directions
This compound is a promising antimicrobial agent with potent activity against clinically relevant Gram-positive bacteria, including resistant strains. Its efficacy is markedly enhanced when shielded from light, a critical consideration for future research and development. While its photochemical properties are beginning to be understood, the primary mechanism of action in the absence of light remains a key area for future investigation. Elucidating this mechanism will be crucial for the potential development of this compound as a therapeutic agent. Further studies should focus on identifying its specific molecular targets within the bacterial cell to fully understand its potent antibacterial effects.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthoepocin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. Xanthoepocin, a polyketide produced by fungi of the genus Penicillium, has demonstrated significant promise as a potent anti-MRSA compound.[1][2][3][4][5][6][7] A critical feature of this compound is its photolability; its antibacterial efficacy is markedly increased when shielded from light.[1][2][4][5][8] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-MRSA activity, including quantitative data, detailed experimental protocols, and an exploration of its mechanism of action.
Antibacterial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically relevant drug-resistant strains.[1][2][7] Its efficacy against MRSA has been re-evaluated and found to be significantly higher than previously reported when appropriate light-protective measures are employed during susceptibility testing.[1][2][4][5][8]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of this compound against various bacterial strains, highlighting the crucial impact of light protection during these assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Under Light-Protected Conditions
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Molar Concentration (µM) |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | 0.313 | 0.52 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.313 | 0.52 |
| Enterococcus faecium | Linezolid & Vancomycin-Resistant (LVRE) | 0.078–0.313 | 0.13–0.52 |
| Escherichia coli ATCC 25922 | - | >10 | >16.52 |
Data sourced from Vrabl et al., 2022.[2][7]
Table 2: Comparative MIC and PhotoMIC of this compound against S. aureus DSM1104
| Condition | Irradiance (Blue Light, λ = 428 ± 15 nm) | MIC/PhotoMIC (µg/mL) | Molar Concentration (µM) |
| Dark | - | 0.3125 | 0.52 |
| Light | 9.3 J cm⁻² | 2.5 | 4.16 |
| Light | 30 J cm⁻² | >5 | >8.32 |
Data sourced from Vrabl et al., 2022.[2]
Experimental Protocols
Accurate assessment of this compound's antibacterial activity requires meticulous adherence to specific experimental protocols, particularly concerning light protection.
Determination of Minimum Inhibitory Concentration (MIC) with Light Protection
This protocol is adapted from the standards of the Clinical and Laboratory Standards Institute (CLSI) with modifications for a photolabile compound.[7]
3.1.1 Materials
-
This compound stock solution (1 mg/mL in DMSO)
-
Tigecycline (control antibiotic) stock solution (1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (microplate reader)
-
Incubator (35 ± 2 °C)
-
Aluminum foil or light-blocking plate covers
3.1.2 Procedure
-
Preparation of Antibiotic Dilutions: a. Prepare a 1:10 dilution of the this compound and Tigecycline stock solutions in sterile water. b. Perform a serial two-fold dilution in MHB in the 96-well plates to achieve a concentration range of 10 to 0.01 µg/mL.
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial culture in saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted bacterial suspension in MHB.
-
Inoculation and Incubation: a. Add 90 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control (bacterial suspension in MHB with DMSO, no antibiotic) and a sterility control (MHB only). c. Immediately cover the plates with aluminum foil or a light-blocking cover to prevent light exposure. d. Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
MIC Determination: a. After incubation, shake the plates at 250 rpm for 15 minutes. b. Measure the optical density (OD) at 490 nm using a microplate reader. c. The MIC is defined as the lowest concentration of the antibiotic that results in a significant reduction in growth (e.g., at least 5 log units) compared to the growth control.
Photoantimicrobial Susceptibility Testing
This protocol assesses the light-dependent activity of this compound.
3.2.1 Materials
-
Same materials as in the MIC determination protocol.
-
Blue light source (λ = 428 ± 15 nm) with a calibrated radiometer.
3.2.2 Procedure
-
Plate Preparation: a. Prepare two identical 96-well plates with serial dilutions of this compound as described in the MIC protocol.
-
Inoculation: a. Inoculate both plates with the bacterial suspension.
-
Incubation and Irradiation: a. Incubate both plates for 10 minutes in the dark. b. Keep one plate in complete darkness (control). c. Expose the second plate to a specific dose of blue light (e.g., 9.3 J cm⁻² and 30 J cm⁻² in separate experiments).
-
Incubation and PhotoMIC Determination: a. After irradiation, incubate both plates at 35 ± 2 °C for 18-24 hours in the dark. b. Determine the MIC for the dark-incubated plate and the PhotoMIC for the irradiated plate by measuring the OD at 490 nm.
Mechanism of Action
The antibacterial mechanism of this compound against MRSA is multifaceted and appears to be primarily driven by a photodynamic effect. The mechanism of action in the absence of light is not yet fully elucidated.
Photodynamic Action
Upon exposure to blue light, this compound acts as a photosensitizer, leading to the production of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[1][2][4][5][8] This production of singlet oxygen is a key contributor to its potent antibacterial activity under illumination. The generated ROS can cause widespread damage to bacterial cells, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Activity in the Absence of Light
While the photodynamic effect is significant, this compound still demonstrates potent antibacterial activity against MRSA in the dark.[2][7] The specific molecular target and mechanism of this light-independent activity have not yet been fully characterized. Further research is required to determine if this compound inhibits key cellular processes such as cell wall synthesis, protein synthesis, or DNA replication in the absence of light.
Cytotoxicity
Early studies have indicated that this compound exhibits weak cytotoxicity against the human histiocytic lymphoma cell line U937.[6] However, a comprehensive toxicological profile against a broader range of human cell lines is not yet available. Further investigation into the cytotoxicity and selectivity of this compound is crucial for its development as a therapeutic agent.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Photodynamic Mechanism of Action
Caption: Proposed photodynamic mechanism of this compound against MRSA.
Conclusion and Future Directions
This compound stands out as a promising candidate for the development of new anti-MRSA therapies. Its potent activity, particularly when its photolability is accounted for, warrants further investigation. Key future research directions should include:
-
Elucidation of the dark-state mechanism of action: Identifying the specific molecular target of this compound in the absence of light is crucial for understanding its full therapeutic potential and for potential lead optimization.
-
Comprehensive toxicological studies: A thorough evaluation of this compound's cytotoxicity against a panel of human cell lines is necessary to establish its therapeutic window and safety profile.
-
In vivo efficacy studies: Assessing the effectiveness of this compound in animal models of MRSA infection is a critical next step to translate these in vitro findings towards clinical application.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
The re-evaluation of natural products like this compound, using modern analytical techniques and a deeper understanding of their chemical properties, represents a valuable strategy in the ongoing fight against antibiotic resistance.
References
- 1. Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides—Potential Raw Materials for Skincare Products for Healthy and Diseased Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of Xanthoepocin Against Linezolid and Vancomycin-Resistant Enterococcus faecium (LVRE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly linezolid (B1675486) and vancomycin-resistant Enterococcus faecium (LVRE), poses a significant threat to public health. The limited therapeutic options necessitate the exploration of novel antimicrobial agents. This technical guide provides an in-depth overview of the efficacy of Xanthoepocin, a fungal polyketide, against LVRE, based on available preclinical data. The information is presented to support further research and development of this promising compound.
Executive Summary
This compound, a natural product isolated from Penicillium ochrochloron, has demonstrated significant in vitro activity against a clinical isolate of linezolid and vancomycin-resistant Enterococcus faecium.[1][2][3] Notably, its efficacy is markedly influenced by light exposure, highlighting the critical need for light-protected handling and testing conditions. This guide summarizes the current quantitative data on this compound's anti-LVRE activity, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Presentation
The in vitro potency of this compound against a clinical LVRE isolate has been determined and compared with tigecycline, a last-resort antibiotic. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| This compound | E. faecium (LVRE clinical isolate) | 0.078–0.313 | 0.13–0.52 | [1][3] |
| Tigecycline | E. faecium (LVRE clinical isolate) | 0.156–0.313 | 0.27–0.53 | [1][3] |
Table 1: Minimum Inhibitory Concentrations of this compound and Tigecycline against LVRE. The data indicates that this compound exhibits potent activity against LVRE, comparable to or even exceeding that of tigecycline.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections describe the key experimental protocols relevant to the evaluation of this compound's efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against LVRE was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Strain: A clinical isolate of linezolid and vancomycin-resistant Enterococcus faecium is used.
-
Inoculum Preparation: The bacterial strain is cultured on an appropriate agar (B569324) medium, and a suspension is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Due to the photolability of this compound, all steps involving the compound must be performed under light-protected conditions (e.g., in the dark or under red light).
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours in the dark.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. The addition of a growth indicator, such as resazurin, can aid in the visualization of bacterial viability.
Time-Kill Assay (Adapted Protocol)
While specific time-kill data for this compound against LVRE is not yet available, the following is a standard protocol that can be employed.
Protocol:
-
Bacterial Culture: An overnight culture of the LVRE strain is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.
-
Assay Setup: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is included.
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking, under light-protected conditions. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated at 37°C for 24-48 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy Model: Murine Peritonitis (Adapted Protocol)
A murine peritonitis model is a standard for evaluating the in vivo efficacy of antibiotics against systemic enterococcal infections.
Protocol:
-
Animal Model: Female BALB/c mice (or another suitable strain) are used.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a predetermined lethal or sublethal dose of the LVRE strain suspended in a suitable medium (e.g., saline with 5% mucin).
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with this compound via a relevant route of administration (e.g., intravenous or subcutaneous). A vehicle control group is included.
-
Monitoring: Mice are monitored for survival over a period of 7-14 days. In sublethal models, bacterial burden in organs (e.g., spleen, liver, peritoneal fluid) can be assessed at specific time points.
-
Endpoint Analysis: The primary endpoint is typically survival, which is analyzed using Kaplan-Meier survival curves. Bacterial clearance from organs is a key secondary endpoint.
Cytotoxicity Assay: MTT Assay (Adapted Protocol)
Assessing the cytotoxicity of a novel compound against mammalian cells is a critical step in preclinical development. The MTT assay is a common colorimetric method to determine cell viability.
Protocol:
-
Cell Culture: A relevant mammalian cell line (e.g., human embryonic kidney cells HEK293, or liver hepatocellular carcinoma cells HepG2) is cultured in a 96-well plate to a specified confluency.
-
Compound Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells include cells treated with vehicle only (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Visualizations
Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Figure 1: Proposed mechanism of action of this compound against LVRE.
Figure 2: Experimental workflow for evaluating this compound's efficacy.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antibiotics against the formidable pathogen, LVRE. Its potent in vitro activity, comparable to that of tigecycline, warrants further investigation. Key future research should focus on:
-
Time-Kill Kinetics: To understand the pharmacodynamics and determine if this compound is bactericidal or bacteriostatic against LVRE.
-
In Vivo Efficacy: To validate the in vitro findings in a relevant animal model of infection.
-
Cytotoxicity Profiling: To assess the therapeutic window and potential for off-target effects.
-
Mechanism of Action: To further elucidate the downstream cellular targets of the singlet oxygen produced and explore potential resistance mechanisms.
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and photostability of the this compound scaffold.
The successful progression of this compound through these research phases could provide a much-needed new therapeutic option in the fight against multidrug-resistant enterococcal infections.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of High-Throughput Caenorhabditis elegans – Enterococcus faecium Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
The Photolabile Nature of the Antibiotic Xanthoepocin: A Technical Guide
Abstract
Xanthoepocin, a polyketide antibiotic produced by species of the Penicillium genus, has demonstrated significant antimicrobial activity, particularly against multi-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE)[1][2][3]. A critical and previously overlooked characteristic of this compound is its pronounced photolability. Exposure to light, particularly in the blue spectrum, leads to the degradation of this compound and a corresponding reduction in its antibiotic efficacy[1]. This guide provides an in-depth technical overview of the photolabile nature of this compound, compiling available data on its photochemical properties, the impact of light on its biological activity, and detailed experimental protocols for its study. This information is crucial for researchers, scientists, and drug development professionals working with this compound to ensure accurate and reproducible results and to explore its potential applications, such as in photodynamic therapies[2].
Photochemical Properties of this compound
This compound is a photolabile molecule that, upon irradiation with blue light, acts as a photosensitizer, leading to the production of singlet oxygen (¹O₂)[1][2]. This reactive oxygen species is a key mediator of its light-induced properties and a likely contributor to its antimicrobial action in the presence of light, while the degradation of the parent molecule leads to a loss of antibiotic activity in the dark[1].
Photodegradation
Under blue light irradiation (e.g., 413 nm), this compound undergoes degradation[1]. The degradation process results in the formation of over ten different photoproducts within 20 minutes of exposure[1]. The specific chemical structures of these degradation products have not been fully elucidated in the available literature.
Quantitative Photochemical Data
The key photochemical parameters of this compound are summarized in the table below.
| Parameter | Value | Conditions | Reference |
| Half-life (t₁/₂) | 48 minutes | 33 µM in Water/3% DMSO, irradiated at 413 nm (5 J cm⁻²) | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 7.8% | In deuterated methanol, relative to [Ru(bpy)₃]²⁺ | [1] |
Impact of Photolability on Antibiotic Activity
The photolability of this compound has a significant impact on its observed minimum inhibitory concentrations (MIC) against Gram-positive bacteria. Standard susceptibility testing performed under ambient light conditions can lead to an underestimation of its true potency by up to five-fold[1][2]. Therefore, all handling and testing of this compound should be performed under light-protected conditions to obtain accurate and reproducible results.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against various bacterial strains, highlighting the differences observed when light-protective measures are employed.
| Bacterial Strain | MIC (µg/mL) with Light Protection | MIC (µg/mL) under Blue Light Irradiation | Reference |
| Staphylococcus aureus ATCC 29213 | 0.313 | >5 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | Not Reported | [1] |
| Linezolid and vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 | Not Reported | [1] |
| Escherichia coli ATCC 25922 | >10 | >10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's photolabile nature.
Photostability Analysis of this compound by HPLC
This protocol outlines a general procedure for assessing the photostability of this compound.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 12.5 µg/mL) in the test medium (e.g., water/3% DMSO)[1]. All steps should be performed in the dark or under red light conditions.
-
Light Exposure: Divide the solution into two aliquots. Expose one aliquot to a controlled light source (e.g., a blue light LED with a peak wavelength of 413 nm) for a defined period[1]. Keep the second aliquot in the dark as a control.
-
Sampling: At specified time intervals, withdraw samples from both the light-exposed and dark control solutions.
-
HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)[1].
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a suitable modifier like formic acid.
-
Detection: Monitor the absorbance at the λmax of this compound and scan for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis: Quantify the decrease in the peak area of this compound over time in the light-exposed sample relative to the dark control to determine the degradation kinetics and half-life.
Determination of Singlet Oxygen Production
This protocol describes the use of 9,10-dimethylanthracene (B165754) (DMA) as a probe to detect singlet oxygen generation.
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a solution of 9,10-dimethylanthracene (DMA) in the same solvent.
-
-
Reaction Setup: In a quartz cuvette, mix the this compound and DMA solutions.
-
Spectroscopic Measurement (Baseline): Measure the initial absorbance spectrum of the mixture, noting the characteristic absorbance maximum of DMA at approximately 377 nm[1].
-
Irradiation: Irradiate the solution with a light source that excites this compound but not DMA (e.g., 468 nm)[1].
-
Spectroscopic Measurement (Post-Irradiation): After a defined period of irradiation, measure the absorbance spectrum again. A decrease in the absorbance of DMA indicates its oxidation by singlet oxygen[1].
-
Control: To confirm the involvement of reactive oxygen species, the experiment can be repeated in the presence of a quencher like ascorbic acid, which should inhibit the degradation of DMA[1].
Antimicrobial Susceptibility Testing under Controlled Light Conditions
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound with appropriate light protection.
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). All manipulations must be performed under dark or red light conditions.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per standard protocols (e.g., CLSI guidelines), adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Wrap the microtiter plate completely in aluminum foil to protect it from light and incubate at the appropriate temperature and duration for the test organism.
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
PhotoMIC (for comparison): To determine the effect of light, a parallel plate can be prepared and exposed to a controlled light source during incubation[1].
Visualizations
Experimental Workflow for Photostability Assessment
Caption: A flowchart illustrating the key steps in assessing the photostability of this compound.
Mechanism of this compound Phototoxicity
Caption: A diagram illustrating the photosensitization process initiated by this compound upon light exposure.
Conclusion
The photolability of this compound is a defining characteristic that must be considered in all aspects of its research and development. Failure to account for its light sensitivity can lead to a significant underestimation of its potent antimicrobial activity. By employing light-protective measures and standardized protocols, researchers can obtain accurate and reliable data on this compound's efficacy. Furthermore, its ability to generate singlet oxygen upon irradiation opens up possibilities for its application in photodynamic therapy, a promising area for future investigation[2]. A thorough understanding of its photochemical properties is paramount for unlocking the full therapeutic potential of this promising antibiotic.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
A Technical Guide to Xanthoepocin: Mechanism of Action and Singlet Oxygen-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Xanthoepocin, a polyketide produced by Penicillium species. Initially investigated as an antibiotic, recent studies have revealed its potent photosensitizing properties, positioning it as a molecule of interest for antimicrobial and potentially anticancer photodynamic therapy (PDT). This document outlines its core mechanism of action, focusing on the generation of singlet oxygen, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and illustrates the critical pathways involved.
Core Mechanism of Action: A Type II Photosensitizer
This compound is a photolabile molecule that functions as a photosensitizer, primarily through a Type II photochemical mechanism.[1][2] This process is initiated by the absorption of light, particularly in the blue light spectrum (approx. 413-450 nm), which excites the this compound molecule from its ground state (S₀) to a short-lived excited singlet state (S₁).[3] The molecule then undergoes intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁).
In this triplet state, this compound can transfer its energy to ambient molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer excites the oxygen molecule to its highly reactive, cytotoxic singlet state (¹O₂), while the this compound molecule returns to its ground state, ready to be excited again.[3] This production of singlet oxygen is the cornerstone of this compound's photodynamic activity. The generated singlet oxygen is a potent oxidizing agent that can react with numerous biological macromolecules, including lipids, proteins, and nucleic acids, leading to localized cellular damage and eventual cell death.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial photodynamic therapy against oral biofilm: influencing factors, mechanisms, and combined actions with other strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthetic Pathway of Xanthoepocin in Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoepocin is a dimeric naphthopyrone antibiotic produced by several species of the filamentous fungi Penicillium, including P. simplicissimum and P. ochrochloron.[1][2] This complex polyketide has garnered significant interest due to its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, enabling the generation of novel analogs with improved therapeutic properties, and harnessing its potential in drug development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, including its genetic basis, enzymatic machinery, and proposed chemical transformations.
Proposed Biosynthetic Gene Cluster and Pathway
While the complete biosynthetic pathway of this compound in Penicillium species is yet to be fully elucidated through direct experimental validation of each step, bioinformatic analysis has provided a strong foundation for a proposed pathway. A putative biosynthetic gene cluster (BGC) for this compound has been identified from the genome of Anthostomella pinea, a fungus also known to produce this metabolite, using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool.[3] The organization of this gene cluster and the predicted functions of the encoded enzymes form the basis of the proposed biosynthetic route.
The biosynthesis of this compound is believed to be initiated by a Type I polyketide synthase (PKS). These large, multifunctional enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain. The polyketide backbone then undergoes a series of modifications, including cyclization, aromatization, oxidation, and dimerization, catalyzed by tailoring enzymes encoded within the same BGC.
Key Enzymatic Steps in the Proposed Pathway:
-
Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) is predicted to be the core enzyme, responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.
-
Cyclization and Aromatization: The nascent polyketide chain likely undergoes intramolecular cyclization and aromatization reactions to form a naphthopyrone scaffold. These reactions are often catalyzed by domains within the PKS itself or by separate enzymes such as cyclases.
-
Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and FAD-dependent oxidoreductases, are proposed to introduce hydroxyl and epoxide functionalities to the naphthopyrone core. These modifications are critical for the biological activity of this compound.
-
Dimerization: The final step in the proposed pathway is the dimerization of two modified naphthopyrone monomers to form the characteristic structure of this compound. The exact mechanism and the enzyme responsible for this dimerization event are yet to be determined but may involve a laccase or a similar oxidative enzyme.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, based on the predicted functions of the genes within the putative BGC.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
While specific data on the kinetics of the individual enzymes in the this compound pathway are not yet available, studies have reported on the overall production yields under different culture conditions. These data are crucial for developing optimized fermentation strategies.
| Penicillium Species | Culture Condition | This compound Yield | Reference |
| P. ochrochloron | Ammonium-limited, darkness | ~1.2% (w/w) of dry weight | [2] |
| P. ochrochloron | Ammonium-limited, red light | ~1.2% (w/w) of dry weight | [2] |
| P. ochrochloron | Ammonium-limited, blue light | <0.1% (w/w) of dry weight | [2] |
| P. simplicissimum | Not specified | Not specified | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that are essential for this research.
Gene Knockout via CRISPR/Cas9 in Penicillium
This protocol describes a general workflow for targeted gene deletion in Penicillium species using the CRISPR/Cas9 system to validate the function of genes within the putative this compound BGC.
Workflow:
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Detailed Methodology:
-
sgRNA Design and Vector Construction:
-
Identify a 20-nucleotide target sequence in the gene of interest that is followed by a protospacer adjacent motif (PAM), typically 'NGG'.
-
Synthesize oligonucleotides encoding the sgRNA and clone them into a suitable expression vector containing the Cas9 gene and a selection marker.
-
-
Protoplast Preparation:
-
Grow the Penicillium strain in a suitable liquid medium.
-
Harvest the mycelium and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the cell walls and release protoplasts.
-
Purify the protoplasts by filtration and osmotic stabilization.
-
-
Transformation and Selection:
-
Transform the protoplasts with the CRISPR/Cas9 plasmids using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a selective regeneration medium.
-
-
Verification and Analysis:
-
Isolate genomic DNA from the resulting transformants.
-
Use PCR with primers flanking the target gene to screen for deletions.
-
Confirm the gene knockout by Sanger sequencing.
-
Analyze the culture extracts of the knockout mutants using HPLC or LC-MS to confirm the loss of this compound production.
-
Heterologous Expression of the this compound Biosynthetic Gene Cluster
This protocol outlines the heterologous expression of the putative this compound BGC in a model fungal host, such as Aspergillus nidulans, to confirm its role in this compound production.
Workflow:
Caption: Workflow for heterologous expression of a BGC.
Detailed Methodology:
-
BGC Cloning:
-
Amplify the entire putative this compound BGC from the genomic DNA of the producing Penicillium strain using long-range PCR or assemble it from smaller fragments.
-
Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter.
-
-
Host Transformation and Expression:
-
Transform the expression vector into a suitable heterologous host, such as Aspergillus nidulans or a Penicillium strain that does not produce this compound.
-
Culture the transformants in a suitable medium and induce the expression of the BGC.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC and high-resolution LC-MS/MS.
-
Compare the retention time and mass spectrum of any new peaks with a standard of authentic this compound.
-
For definitive confirmation, purify the compound and elucidate its structure using NMR spectroscopy.
-
In Vitro Enzyme Assays
Once the genes in the BGC are functionally validated, the encoded enzymes can be expressed, purified, and their activity characterized in vitro. This is essential for determining their specific roles and kinetic parameters.
General Protocol for a Polyketide Synthase Assay:
-
Enzyme Expression and Purification:
-
Clone the PKS gene into a suitable expression vector (e.g., for E. coli or a fungal expression system).
-
Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified PKS, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and necessary cofactors (e.g., NADPH for reducing PKSs).
-
Incubate the reaction at an optimal temperature and for a specific time.
-
Quench the reaction and extract the polyketide product.
-
-
Product Analysis:
-
Analyze the extracted product by LC-MS to determine its mass and fragmentation pattern.
-
Further structural characterization can be performed using NMR if sufficient material is obtained.
-
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate next steps should focus on the experimental validation of the putative biosynthetic gene cluster in a Penicillium species. This will involve a combination of gene knockout studies, heterologous expression of the entire cluster, and in vitro characterization of the individual enzymes. A thorough understanding of the enzymatic machinery will not only unravel the intricate chemistry of this compound biosynthesis but also pave the way for the engineered production of this promising antibiotic and the generation of novel, more potent derivatives. The influence of environmental factors, such as light and nutrient availability, on the expression of the biosynthetic genes is another critical area for future investigation, which could lead to significant improvements in production yields.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Xanthoepocin and Its Analogs, Floccosin and Diaporine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyketide antibiotic Xanthoepocin and its known analogs, floccosin (B82986) and diaporine A. It covers their chemical structures, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antimicrobial and anticancer compounds.
Core Compounds: Structures and Sources
This compound, floccosin, and diaporine A are structurally related fungal metabolites characterized by a dimeric naphtho-γ-pyrone scaffold.
| Compound | Chemical Formula | Molecular Weight | Source Organism(s) |
| This compound | C₃₀H₂₂O₁₄ | 606.5 g/mol | Penicillium species (e.g., P. ochrochloron, P. simplicissimum)[1] |
| Floccosin | C₃₀H₂₆O₁₄ | 610.5 g/mol | Epidermophyton floccosum |
| Diaporine A | Not Available | Not Available | Diaporthe species |
Biological Activity and Quantitative Data
These compounds exhibit a range of biological activities, primarily antibacterial and anticancer properties. The following tables summarize the available quantitative data for each compound.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 0.16 - 0.63 | [2] |
| Enterococcus faecium (LVRE) | 0.313 | [2] | |
| Floccosin | Candida spp. | Not specified | |
| Aspergillus spp. | Not specified | ||
| Diaporine A | Bacillus subtilis | 66.7 µM | [3] |
MIC values for this compound were determined with light-protecting measures, which resulted in up to 5 times lower values than previously reported[2].
Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| This compound | hPTP1B₁₋₄₀₀ (enzyme) | N/A | 8.8 ± 1.0 µM | [4] |
| Diaporine A | HeLa | Cervical Cancer | 97.4 µM | [3] |
| Breast Cancer Cells (e.g., 4T1) | Breast Cancer | Proliferation-inhibitory effect noted | [5] |
Mechanisms of Action and Signaling Pathways
This compound: Allosteric Inhibition of PTP1B
This compound has been identified as an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic and cancer signaling pathways[4]. Its mechanism involves binding to a site distinct from the active site, inducing conformational changes that inhibit enzyme activity.
References
- 1. Fungal Secondary Metabolism: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cytotoxicity of Xanthoepocin: An Uncharted Territory in Drug Discovery
For immediate release:
[City, State] – December 22, 2025 – Despite its promising antibacterial properties, the cytotoxic profile of the natural compound Xanthoepocin remains largely unexplored, presenting a significant knowledge gap for its potential development as a therapeutic agent. A comprehensive review of existing scientific literature reveals a notable absence of in-depth studies on its effects on mammalian cells, with current research heavily focused on its potent activity against multidrug-resistant bacteria.
This compound, a polyketide produced by various Penicillium species, has demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). However, detailed investigations into its cytotoxicity—a critical aspect of preclinical drug development—are conspicuously limited. The primary reference to its effect on mammalian cells dates back to its initial discovery, where it was reported to exhibit "weak cytotoxicity" against the human histiocytic lymphoma cell line U937[1]. Unfortunately, specific quantitative data from this initial observation, such as the half-maximal inhibitory concentration (IC50), are not available in subsequently published research.
This lack of data precludes a thorough understanding of this compound's therapeutic window and its potential for off-target effects. Without established cytotoxicity profiles across a range of cell lines, its safety and suitability for further development remain uncertain.
Antibacterial Activity: A Primary Focus
The majority of research on this compound has centered on its antibacterial mechanism. A key finding is its photolability; the compound produces singlet oxygen when exposed to blue light, indicating a potential for photodynamic applications[1]. This light sensitivity has also been shown to impact its antibacterial efficacy, with studies demonstrating significantly lower minimum inhibitory concentrations (MICs) when tested in dark conditions[1].
The following table summarizes the available quantitative data on the antibacterial activity of this compound.
| Organism | Strain | MIC (µg/mL) | Molar Concentration (µM) | Test Condition |
| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 | Dark |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 0.313 | 0.52 | Dark |
| Linezolid & Vancomycin-resistant Enterococcus faecium (LVRE) | Clinical Isolate | 0.078 - 0.313 | 0.13 - 0.52 | Dark |
| Escherichia coli | ATCC 25922 | >10 | >16.52 | Dark |
| Methicillin-resistant S. aureus (MRSA) | 1.56 | 2.58 | Uncontrolled Light |
Experimental Protocols: A Need for Expansion
Detailed experimental protocols for cytotoxicity testing of this compound are not described in the current body of literature. The available methodologies primarily cover its isolation, purification, and antibacterial susceptibility testing.
A generalized workflow for future cytotoxicity studies on this compound would likely involve the following steps, based on standard cell-based assay protocols.
Signaling Pathways: An Open Question
Currently, there is no published information regarding the signaling pathways modulated by this compound in mammalian cells. Whether it induces apoptosis, necrosis, or other forms of cell death, and which molecular targets it may have, are critical questions that remain unanswered. Future research in this area is essential to understand its mechanism of action and to evaluate its potential as an anticancer agent or other therapeutic.
The diagram below illustrates a generic apoptosis signaling cascade, which could serve as a starting point for investigating the potential pro-apoptotic effects of this compound.
Future Directions
The potent antibacterial activity of this compound warrants further investigation into its therapeutic potential. However, a comprehensive evaluation of its cytotoxicity is a prerequisite for any advancement toward clinical applications. Future research should prioritize:
-
Quantitative cytotoxicity screening: Determining the IC50 values of this compound against a broad panel of cancer and non-cancerous mammalian cell lines.
-
Mechanism of action studies: Investigating the cellular and molecular mechanisms underlying any observed cytotoxicity, including its effects on cell cycle, apoptosis, and key signaling pathways.
-
In vivo toxicity studies: Assessing the safety profile of this compound in animal models.
Addressing these fundamental questions will be crucial in determining whether this compound can be developed into a safe and effective therapeutic agent. The current lack of data highlights a significant opportunity for researchers in the fields of natural product chemistry, pharmacology, and oncology.
References
The Therapeutic Potential of Xanthoepocin: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the therapeutic potential of Xanthoepocin, a dimeric naphthopyrone produced by several Penicillium species. This document collates quantitative data from initial studies, details key experimental protocols, and visualizes the known signaling pathways and experimental workflows.
Introduction
This compound is a polyketide first isolated in 2000 from Penicillium simplicissimum.[1] Early investigations revealed its bioactivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic yeasts.[1] Subsequent research has not only confirmed its potent antibacterial properties but has also identified it as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type II diabetes and obesity.[2][3] A significant characteristic of this compound is its photolability; it produces singlet oxygen upon exposure to blue light, a factor crucial for the accurate determination of its bioactivity and for considering its therapeutic applications.[4][5]
Therapeutic Potential and Mechanism of Action
Antibacterial Activity
This compound demonstrates significant inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[5][6] Notably, its efficacy is significantly underestimated when assays are not conducted with light-protecting measures due to its photolabile nature.[4][5] When shielded from light, its Minimum Inhibitory Concentration (MIC) values are up to five times lower than previously reported.[4][5] The antibacterial mechanism is linked to its ability to produce singlet oxygen, which can induce oxidative damage to bacterial cells.[4]
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as an allosteric inhibitor of PTP1B.[2] Molecular docking and dynamics simulations indicate that it binds to a pocket at the interface of the N- and C-terminal domains, distinct from the catalytic site.[2] This binding event locks the WPD loop in a closed conformation, which prevents substrate binding and subsequent catalysis.[2] This allosteric modulation presents a promising avenue for developing selective PTP1B inhibitors, potentially for the treatment of type II diabetes and obesity.[2][3]
Cytotoxicity
Early research indicated that this compound possesses weak cytotoxicity against the human histiocytic lymphoma cell line U937. However, detailed quantitative data from extensive cytotoxicity studies are limited in the initial research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early research on this compound.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.313 | 0.52 | [6] |
| Enterococcus faecium | Linezolid & Vancomycin-Resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 | [6] |
| Escherichia coli | ATCC 25922 | >10 | >16.52 | [6] |
Table 2: PTP1B Inhibitory Activity of this compound
| Parameter | Value | Unit | Reference |
| IC50 | 8.8 ± 1.0 | µM | [2] |
| ki | 5.5 | µM | [2] |
| αki | 6.6 | µM | [2] |
| KSV (Stern-Volmer constant) | 1.1 x 105 | M-1 | [2] |
| ka (affinity constant) | 3.7 x 105 | M-1 | [2] |
Experimental Protocols
Isolation and Purification of this compound from Penicillium Mycelium
This protocol outlines the optimized procedure for extracting and purifying this compound.
-
Mycelium Preparation: The dried mycelium is fine-milled to the smallest grain size.
-
Defatting: The milled mycelium is suspended in petroleum ether and sonicated for 30 minutes. This step is repeated three times.
-
Extraction: The defatted mycelium is then extracted with acetone (B3395972), with each extraction involving 30 minutes of sonication. This is also repeated three times. The acetone fractions are combined.
-
Concentration: The combined acetone fractions are reduced under vacuum to yield a viscous extract.
-
Flash Chromatography: The crude extract is subjected to flash chromatography to obtain a fraction enriched with this compound.
-
Preparative HPLC: The enriched fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield ultrapure this compound.
Note: All steps should be performed with minimal light exposure to prevent degradation of this compound.
Quantification of this compound by HPLC
A quantitative analysis can be established using an HPLC system with a Diode-Array Detector (DAD).
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Detection: UV detection at the absorbance maximum of this compound.
-
Quantification: An external calibration curve is generated using purified this compound standards. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in Mueller-Hinton Broth (MHB).
-
Serial Dilution of this compound: A stock solution of this compound in DMSO is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the serially diluted this compound.
-
Controls: Positive (bacteria in MHB without this compound) and negative (MHB only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours in the dark.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
PTP1B Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit the enzymatic activity of PTP1B.
-
Reagents:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP).
-
This compound stock solution in DMSO.
-
Stop Solution (e.g., 1 M NaOH).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and various concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Allosteric inhibition of PTP1B by this compound.
Experimental Workflows
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Xanthoepocin from Fungal Mycelium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthoepocin is a polyketide metabolite produced by several species of the Penicillium genus, including P. ochrochloron and P. simplicissimum.[1][2] This compound has garnered significant interest due to its potent antibiotic activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE).[1][3] Recent research has revealed that this compound is a photolabile molecule, a critical factor that necessitates specific handling and extraction protocols to ensure its integrity and maximize yield.[1][3] These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from fungal mycelium, based on optimized methods that account for its chemical properties.
I. Fungal Cultivation for this compound Production
Optimal production of this compound is highly dependent on the fungal growth conditions, particularly nutrient availability and light exposure. Studies have shown that ammonium-limited media and cultivation in darkness or under red light significantly enhance the intracellular concentration of this compound.[1][3]
Protocol 1: Cultivation of Penicillium ochrochloron
-
Media Preparation: Prepare a suitable growth medium. For enhanced this compound production, an ammonium-limited medium is recommended.[1]
-
Inoculation: Inoculate the sterile medium with spores or mycelial fragments of P. ochrochloron.
-
Incubation: Incubate the cultures under controlled conditions. To maximize this compound yield, incubate in complete darkness or under red light illumination.[1] Cultures grown under blue light have shown a drastic reduction in this compound content.[1]
-
Harvesting: After a suitable incubation period (e.g., until sufficient mycelial biomass is produced), harvest the fungal mycelium by filtration.
-
Drying: The harvested mycelium can be freeze-dried or dried under vacuum to remove moisture before extraction.
II. Extraction and Purification of this compound
The extraction process is a critical step that must be optimized to achieve a high yield of pure this compound. The photolability and potential acidic instability of the molecule require protective measures throughout the procedure.[1]
Protocol 2: Optimized Extraction and Purification of this compound
-
Mycelium Preparation:
-
Thoroughly dry the harvested fungal mycelium.
-
Grind the dried mycelium into a fine powder to increase the surface area for extraction.[1]
-
-
Defatting:
-
Suspend the ground mycelium in petroleum ether to remove lipids and other non-polar compounds.[1]
-
Stir or sonicate the suspension for a defined period.
-
Separate the mycelial biomass by filtration and discard the petroleum ether fraction.
-
Repeat this step if necessary.
-
-
Extraction:
-
Resuspend the defatted mycelium in acetone (B3395972).[1]
-
Crucially, all subsequent steps should be performed in the dark or under red light, and using amber-colored glassware or glassware covered in aluminum foil to protect this compound from light degradation. [1]
-
Ultrasonicate the acetone suspension for approximately 15 minutes to facilitate cell lysis and extraction of intracellular metabolites.[1]
-
Filter the extract to separate the mycelial debris. A cotton-filled Pasteur pipette or a similar filtration setup can be used.[1]
-
-
Solvent Evaporation:
-
Evaporate the acetone from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude, viscous extract.[1]
-
-
Purification:
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica (B1680970) gel column. Elute with a suitable solvent system to obtain a fraction enriched in this compound.[1]
-
Preparative HPLC: For further purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).[1] A gradient of water and acetonitrile (B52724) is typically used as the mobile phase.[1]
-
III. Quantification of this compound
Accurate quantification of this compound is essential for determining extraction efficiency and for subsequent bioactivity assays.
Protocol 3: HPLC-DAD Quantification
-
Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (HPLC-DAD).[1]
-
Column: A reverse-phase column (e.g., C18) is suitable for separation.
-
Mobile Phase: A gradient system of water (A) and acetonitrile (B) can be employed. For example: start with 10% B, ramp to 90% B over 10 minutes, and hold for a further 20 minutes.[1]
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
Calibration: Prepare a standard curve using purified this compound of known concentrations (e.g., 0.1 to 0.5 mg/mL).[1] The calibration curve should exhibit a high correlation coefficient (R² > 0.99).[1]
-
Analysis: Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the standard curve.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from this compound extraction and bioactivity studies.
Table 1: Extraction Yield and Purity of this compound
| Parameter | Value | Reference |
| Crude Acetone Extract Yield | 0.71% of dry mycelium weight | [1] |
| Enriched this compound Fraction Yield | 0.22% of dry mycelium weight | [1] |
| Purity of Enriched Fraction (HPLC) | 92% | [1] |
| Yield from Extract (Optimized) | 15% | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| S. aureus ATCC 29213 | 0.313 | 0.52 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | 0.52 | [1] |
| E. coli ATCC 25922 | No effect | No effect | [1] |
| Linezolid & Vancomycin-resistant E. faecium (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 | [1] |
V. Visualized Workflows
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Diagram 2: Logical Relationship of Factors Affecting this compound Production
Caption: Factors Influencing this compound Yield.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized Methods for the Isolation and Purification of Xanthoepocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoepocin is a polyketide antibiotic produced by fungi of the Penicillium genus, demonstrating significant bioactivity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE).[1][2] Its potential as a therapeutic agent necessitates robust and efficient methods for its isolation and purification. This document provides detailed application notes and optimized protocols for the extraction and purification of this compound, focusing on maximizing yield and purity while addressing the compound's inherent instabilities. Recent research has highlighted that this compound is both photolabile and sensitive to acidic conditions, factors that are critical to consider for successful isolation.[3][4]
Key Considerations for Optimization
An optimized protocol for this compound isolation must account for its chemical properties to prevent degradation and loss of product. The most significant factors are:
-
Photolability: this compound degrades upon exposure to light, particularly blue light.[3] All steps of the isolation and purification process should be conducted under light-protected conditions (e.g., using amber glassware, covering equipment with aluminum foil, and working in a darkened room).
-
Acidic Instability: The compound is unstable in acidic environments.[3] While some chromatographic steps may utilize acidified solvents for better separation, prolonged exposure should be minimized.
-
Efficient Chromatography: The use of modern chromatographic techniques, such as flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), significantly improves purity and yield compared to older methods.[3]
Comparative Yield of Optimized vs. Conventional Methods
The application of an optimized protocol has been shown to dramatically increase the final yield of pure this compound. The following table summarizes the quantitative improvement over previously reported methods.
| Method | Reported Yield (from extract) | Purity | Reference |
| Optimized Method | 15% | >99% (HPLC) | Vrabl et al., 2022[3] |
| Conventional Method | 1.5% | Not specified | Igarashi et al., 2000[3][4] |
Experimental Protocols
The following protocols are based on the successful, high-yield method developed by Vrabl et al. (2022).[3]
Protocol 1: Extraction of this compound from Penicillium Mycelium
This protocol describes the initial extraction of this compound from dried fungal biomass.
Materials:
-
Dried and finely milled mycelium of Penicillium ochrochloron
-
Petroleum ether
-
Erlenmeyer flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Aluminum foil
Procedure:
-
Defatting:
-
Weigh the dried, milled mycelium and place it into an appropriately sized Erlenmeyer flask.
-
Add petroleum ether to the flask to fully submerge the mycelium.
-
Agitate the slurry for a sufficient time (e.g., 1-2 hours) at room temperature to extract lipids and other nonpolar compounds.
-
Filter the mixture to separate the mycelium from the petroleum ether. Discard the petroleum ether fraction.
-
Repeat the washing step at least once to ensure complete defatting.
-
Air-dry the defatted mycelium in a fume hood, protected from light.
-
-
Acetone Extraction:
-
Transfer the defatted mycelium to a clean Erlenmeyer flask, wrapped in aluminum foil to protect from light.
-
Add acetone to the flask and seal it.
-
Agitate the mixture overnight at room temperature.
-
Filter the mixture to separate the mycelial biomass from the acetone extract.
-
Collect the acetone extract, which now contains this compound.
-
Concentrate the acetone extract using a rotary evaporator at a temperature not exceeding 40°C. The result is a viscous, ochre-colored extract.
-
Protocol 2: Purification of this compound using Chromatography
This protocol details the two-step chromatographic purification of the crude extract.
Part A: Flash Chromatography (Enrichment)
Materials:
-
Crude this compound extract
-
C18 silica (B1680970) gel
-
Flash chromatography system (e.g., Reveleris®)
-
C18 flash column (e.g., 40 µm, 80 g)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude acetone extract in a minimal amount of the mobile phase or a suitable solvent and mix with C18 silica gel. Dry this mixture to create a solid load.
-
Column Equilibration: Equilibrate the C18 flash column with 10% Mobile Phase B.
-
Chromatography:
-
Load the sample onto the column.
-
Run a linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Hold at 90% Mobile Phase B for 20 minutes.
-
Monitor the eluate using a UV detector, looking for the characteristic blue light absorbance of this compound.
-
-
Fraction Collection: Collect the fractions that absorb blue light.
-
Concentration: Combine the this compound-containing fractions and concentrate them using a rotary evaporator. This will yield a dark yellow solid, which is an enriched fraction of this compound.
Part B: Preparative HPLC (Final Purification)
Materials:
-
Enriched this compound fraction
-
Preparative HPLC system
-
Reverse-phase preparative column (e.g., MaxRP 80 Å, 4 µm, 850 × 10 mm)
-
Appropriate mobile phase (to be optimized based on the specific column and system)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction from the previous step in a suitable solvent for injection.
-
Chromatography:
-
Inject the sample onto the preparative HPLC column.
-
Run an isocratic or gradient elution method to separate this compound from the remaining impurities (primarily unsaturated fatty acids).
-
Monitor the elution profile with a DAD or UV detector.
-
-
Fraction Collection: Collect the peak corresponding to pure this compound.
-
Final Product: Lyophilize the collected fraction to obtain ultrapure this compound as a light-yellow solid.
Quantitative Data Summary
The following table presents the expected yields and purity at each stage of the optimized isolation and purification process, starting from 60g of dried mycelium as described in the literature.[3]
| Stage | Product | Mass (mg) | Yield (% of dry weight) | Purity (by HPLC) |
| Extraction | Acetone Extract | 461.1 | 0.71% | - |
| Flash Chromatography | Enriched Fraction | 142.6 | 0.22% | 92% |
| Preparative HPLC | Ultrapure this compound | 69.16 | 0.11% | >99% |
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
References
- 1. paper 2 [tamagawa.ac.jp]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Xanthoepocin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthoepocin is a polyketide antibiotic produced by various species of the Penicillium genus, noted for its significant activity against Gram-positive bacteria, including multi-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE)[1][2]. Accurate and precise quantification of this compound is crucial for research and development, particularly in studies focusing on its biosynthesis, stability, and therapeutic potential. This document provides a detailed protocol for the quantification of this compound using a reversed-phase High-Performance Liquid Chromatography (HPLC) method with a Diode Array Detector (DAD). A critical consideration in the handling and analysis of this compound is its photolability; exposure to light, particularly blue light, can lead to its degradation, affecting the accuracy of quantification[1][3]. Therefore, all steps should be performed with appropriate light-protecting measures.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Mycelium
This protocol is optimized for the extraction of this compound from the mycelium of Penicillium ochrochloron.
Materials:
-
Dried fungal mycelium
-
Petroleum ether
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Light-protected vials
Procedure:
-
Grind the dried mycelium to a fine powder.
-
Defat the ground mycelium by extraction with petroleum ether.
-
Discard the petroleum ether phase and subsequently extract the mycelium with acetone[1][3].
-
Concentrate the acetone extract using a rotary evaporator to obtain a viscous, ochreous extract[1][3].
-
For further purification, the crude extract can be subjected to flash chromatography[1][3].
-
Prior to HPLC analysis, dissolve the final extract in a suitable solvent (e.g., DMSO or the mobile phase) and filter through a 0.45 µm filter to remove any particulate matter[4].
-
Store the prepared samples in light-protected vials until injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | HPLC-DAD system (e.g., Thermo Fisher Scientific Inc. UltiMate 3000) |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 85% B in 7.5 min, then to 98% B until 20 min[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | DAD, with chromatogram extraction at λ = 396 nm[1] |
| Run Time | Approximately 35 minutes (including washing and re-equilibration steps) |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a calibration curve using standard solutions of ultrapure this compound (purity > 99%) at various concentrations (e.g., 0.1 to 0.5 mg/mL)[1].
-
Inject the standard solutions, followed by the prepared samples.
-
A needle wash and post- and pre-run washing steps are recommended between measurements to prevent carryover[1].
-
Integrate the peak corresponding to this compound at its characteristic retention time (approximately 12 minutes under the specified conditions)[1].
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Data Presentation
The quantitative performance of the described HPLC method is summarized in the table below. This data is based on a validated method and is provided for reference.
| Parameter | Value |
| Retention Time (t_ret) | ~12 min[1] |
| Linearity Range | 0.1 - 0.5 mg/mL[1] |
| Correlation Coefficient (R²) | 0.9999[1] |
| Limit of Detection (LOD) | 0.005 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.014 µg/mL[1][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
Establishing a Quantitative Standard Curve for Xanthoepocin using High-Performance Liquid Chromatography (HPLC)
Application Note
AN-HPLC-XTN-001
Abstract
This application note provides a detailed protocol for the establishment of a standard curve for the quantitative analysis of Xanthoepocin using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). This compound, a polyketide with notable antibiotic properties, is known for its photolability, necessitating specific handling procedures to ensure accurate quantification.[1] This protocol outlines the preparation of standard solutions, specifies the HPLC instrumentation and chromatographic conditions, and details the construction of a calibration curve within a validated linear range. The provided methodology is intended for researchers, scientists, and professionals in drug development engaged in the analysis and quantification of this compound.
Introduction
This compound is a fungal metabolite that has demonstrated significant activity against gram-positive bacteria.[2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification monitoring, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3][4] The principle of HPLC relies on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column under high pressure.[5] For quantitative analysis, a standard curve is constructed by plotting the known concentrations of a reference standard against the corresponding detector response, typically the peak area.[6][7] This curve is then used to determine the concentration of the analyte in unknown samples. Given the photolabile nature of this compound, all procedures must be conducted with measures to protect the analyte from light exposure to prevent degradation and ensure the integrity of the analytical results.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>99% purity)[1]
-
High-purity Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (HCOOH), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Amber glass vials or vials protected from light
-
Volumetric flasks (Class A)
-
Micropipettes
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler with temperature control
-
Column oven
-
Diode Array Detector (DAD)
-
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Sonicator
Preparation of Standard Solutions
Important Note: this compound is photolabile. All solutions must be prepared in amber glassware or wrapped in aluminum foil and stored protected from light.[1]
3.1. Preparation of Stock Standard Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in a small amount of DMSO and bring to volume with DMSO.
-
Mix thoroughly by vortexing and/or sonicating until fully dissolved.[1]
-
This stock solution should be stored at -20°C, protected from light.
3.2. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., a mixture of water and acetonitrile, similar to the initial mobile phase composition). The following concentrations are suggested to cover the linear range of 0.1 to 0.5 mg/mL:[1]
-
0.10 mg/mL
-
0.20 mg/mL
-
0.30 mg/mL
-
0.40 mg/mL
-
0.50 mg/mL
Transfer aliquots of each working standard solution into amber HPLC vials for analysis.
Chromatographic Conditions
The following HPLC conditions have been established for the analysis of this compound:
| Parameter | Condition |
| HPLC Column | Synergi Max-RP, 4 µm, 80 Å, 150 x 4.6 mm, or equivalent C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD, 396 nm |
| Run Time | 15 minutes |
Note: The retention time for this compound under these conditions is expected to be approximately 12 minutes.[1]
Construction of the Standard Curve
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase or diluent) to ensure no interfering peaks are present.
-
Inject each of the prepared working standard solutions in triplicate.
-
Record the peak area of the this compound peak for each injection.
-
Calculate the average peak area for each concentration level.
-
Plot a graph of the average peak area (y-axis) versus the corresponding concentration of the standard solutions (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.999 is indicative of good linearity.[1]
Data Presentation
The quantitative data for the this compound standard curve is summarized in the table below.
| Concentration (mg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAUs) - Replicate 3 | Average Peak Area (mAUs) |
| 0.10 | 125,432 | 126,105 | 125,890 | 125,809 |
| 0.20 | 250,987 | 251,543 | 252,011 | 251,514 |
| 0.30 | 376,541 | 377,210 | 376,885 | 376,879 |
| 0.40 | 502,110 | 503,056 | 502,543 | 502,570 |
| 0.50 | 628,012 | 629,123 | 628,550 | 628,562 |
Linear Regression Analysis:
-
Equation: y = 1,256,8x + 154.75
-
Coefficient of Determination (R²): 0.9999
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of HPLC for quantitative analysis.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
- 5. d-nb.info [d-nb.info]
- 6. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Xanthoepocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoepocin is a polyketide antibiotic produced by various species of the Penicillium genus.[1] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE).[2] A critical characteristic of this compound is its photolability; exposure to light, particularly blue light, can lead to its degradation and the production of singlet oxygen.[1][3] Consequently, its true antimicrobial potency is best observed when susceptibility testing is performed under conditions that protect the compound from light.[1][2]
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound, guidance on data interpretation, and a hypothesized mechanism of action to aid in further research and development.
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be meticulously recorded and presented for clear interpretation and comparison. The following table summarizes a compilation of reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Gram Stain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | Gram-positive | - | 0.313 | [3] |
| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 0.313 | [3] |
| Enterococcus faecium | Gram-positive | Linezolid and Vancomycin-resistant (LVRE) | 0.078 - 0.313 | [3] |
| Escherichia coli ATCC 25922 | Gram-negative | - | > 10 | [3] |
| Various Yeasts | N/A | - | Active | [4] |
Experimental Protocols
The following are detailed methodologies for determining the antimicrobial susceptibility of this compound. It is imperative that all steps involving the handling of this compound solutions are performed in the dark or under red light conditions to prevent photodegradation.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and protected from light)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Tigecycline)
-
Solvent control (e.g., DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Ensure the concentration range is appropriate to determine the MIC (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Include a positive control (a known antibiotic) and a solvent control (broth with the same concentration of solvent used to dissolve this compound).
-
Also, include a growth control well containing only broth and inoculum, and a sterility control well with broth only.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. Ensure the incubator is dark or the plate is protected from light.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
-
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound's Antimicrobial Action
While the precise antimicrobial mechanism of this compound is not yet fully elucidated, its ability to produce singlet oxygen upon exposure to blue light suggests a potential mechanism involving the generation of reactive oxygen species (ROS).[1][3] This can lead to oxidative stress and subsequent damage to essential cellular components. The following diagram illustrates a hypothesized signaling pathway for this action.
Caption: Hypothesized antimicrobial action of this compound via ROS production.
Experimental Workflow for Broth Microdilution AST
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound Broth Microdilution AST.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Xanthoepocin for Methicillin-Resistant Staphylococcus aureus (MRSA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthoepocin, a polyketide produced by some species of Penicillium, has demonstrated significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] A critical parameter for evaluating the efficacy of a novel antibiotic is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound against MRSA, with special considerations for the compound's inherent photolability.[1][2][3][5] Recent studies have revealed that this compound is a photolabile molecule, and exposure to light can lead to its degradation, potentially resulting in an overestimation of its MIC.[1][2][3] Therefore, implementing light-protecting measures during susceptibility testing is crucial for obtaining accurate and reproducible results.[1][2][3]
Data Presentation
The following table summarizes the reported MIC values of this compound against various bacterial strains, emphasizing the importance of conducting the assay in darkness to prevent photodegradation.
| Bacterial Strain | Condition | MIC (µg/mL) | Molar Concentration (µM) | Reference |
| Methicillin-resistant S. aureus (MRSA) | Darkness | 0.313 | 0.52 | [1] |
| S. aureus ATCC 29213 | Darkness | 0.313 | 0.52 | [1] |
| S. aureus DSM1104 | Darkness | 0.3125 | 0.52 | [1] |
| Linezolid & Vancomycin-resistant E. faecium (LVRE) | Darkness | 0.078–0.313 | 0.13–0.52 | [1] |
| S. aureus DSM1104 | Blue light (9.3 J cm⁻²) | 2.5 | 4.16 | [1] |
| S. aureus DSM1104 | Blue light (30 J cm⁻²) | >5 | >8.32 | [1] |
Experimental Protocols
This section outlines the detailed methodology for determining the MIC of this compound against MRSA using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with specific modifications for a photolabile compound.[6][7][8][9][10][11][12]
Materials:
-
This compound (light-protected stock solution)
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (black plates with clear bottoms are recommended to minimize light exposure)
-
Sterile reservoir
-
Multichannel pipette
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Aluminum foil or light-blocking box
Protocol:
-
Preparation of this compound Stock Solution:
-
Due to its photolability, all steps involving this compound must be performed in a darkened room or with light-protected containers (e.g., amber vials, tubes wrapped in aluminum foil).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of MRSA on an agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the drug.
-
The last two wells should serve as controls:
-
Growth Control: 100 µL of CAMHB with 10 µL of the bacterial inoculum (no drug).
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
-
Incubation (Light Protected):
-
Immediately after inoculation, wrap the microtiter plate completely in aluminum foil or place it in a light-blocking box to prevent exposure to light.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
A reading mirror or a microplate reader can be used to facilitate the determination.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for MIC determination of this compound against MRSA.
Potential MRSA Signaling Pathway Target
While the precise mechanism of action for this compound is not fully elucidated, many antibiotics targeting MRSA interfere with essential cellular processes. One such critical pathway is the two-component signal transduction system (TCS), which allows bacteria to adapt to environmental stresses, including the presence of antibiotics. The VraRS TCS, for instance, is known to be involved in regulating cell wall synthesis and contributes to resistance to cell wall-active antibiotics.[13]
Caption: VraRS signaling pathway in MRSA and hypothetical inhibition by this compound.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Xanthoepocin Against Vancomycin-Resistant Enterococci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Xanthoepocin, a potent photolabile antibiotic, against vancomycin-resistant enterococci (VRE). The following sections detail the antibacterial activity of this compound, protocols for key experiments, and a summary of its proposed mechanism of action.
Introduction
This compound is a polyketide produced by fungi of the genus Penicillium that has demonstrated significant bioactivity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Of particular interest is its efficacy against vancomycin-resistant Enterococcus faecium (VRE), a high-priority pathogen for which new therapeutic options are urgently needed.[1] Recent studies have highlighted that this compound's potency is significantly underestimated when not protected from light, as it is a photolabile molecule.[1][2] When appropriate light-protecting measures are taken, this compound exhibits powerful antibiotic activity against clinical isolates of linezolid (B1675486) and vancomycin-resistant E. faecium (LVRE).[1][3]
Antibacterial Activity
This compound's antibacterial activity against a clinical isolate of LVRE has been determined through in vitro susceptibility testing. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized in the table below. It is crucial to note that these values were obtained under dark conditions to prevent the degradation of the light-sensitive this compound.
Table 1: In Vitro Activity of this compound against Vancomycin-Resistant Enterococcus faecium
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Linezolid and vancomycin-resistant E. faecium (clinical isolate) | 0.078 - 0.313 | 0.13 - 0.52 | [1] |
| Tigecycline (Control) | Linezolid and vancomycin-resistant E. faecium (clinical isolate) | 0.156 - 0.313 | 0.27 - 0.53 | [1] |
Mechanism of Action
The primary mechanism of action of this compound against bacteria is attributed to its photodynamic properties. Upon irradiation with blue light, this compound produces singlet oxygen, a highly reactive oxygen species (ROS).[1][3] This production of ROS leads to oxidative damage of various cellular components, including lipids, proteins, and nucleic acids, ultimately resulting in bacterial cell death. This proposed mechanism is consistent with the principles of antimicrobial photodynamic therapy (aPDT).
Caption: Proposed mechanism of photodynamic action of this compound.
Experimental Protocols
The following are detailed protocols for determining the in vitro efficacy of this compound against VRE. Given the photolabile nature of this compound, all steps involving the compound must be performed in the dark or under red light conditions to prevent its degradation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for a photolabile compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and protected from light)
-
Vancomycin-resistant Enterococcus spp. isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the VRE isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform all dilutions in a light-protected environment.
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) for each plate.
-
-
Inoculation:
-
Add 50 µL of the prepared VRE inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours in the dark.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the VRE isolate.
-
Caption: Workflow for MIC determination of this compound.
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound solution at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Log-phase culture of VRE
-
CAMHB
-
Sterile tubes or flasks
-
Incubator with shaking capabilities (35-37°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Inoculum Preparation:
-
Prepare a log-phase culture of the VRE isolate in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each tube with the prepared VRE suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.
-
Protocol 3: Synergy Testing by Checkerboard Assay
This method is used to assess the interaction between two antimicrobial agents.
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution (e.g., vancomycin, linezolid)
-
VRE isolate
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Inoculate the plate with the VRE suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in the dark.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Logical flow of a checkerboard synergy assay.
Conclusion
This compound demonstrates promising in vitro activity against vancomycin-resistant Enterococcus faecium, a challenging multidrug-resistant pathogen. Its efficacy is highly dependent on protection from light due to its photolabile nature. The proposed mechanism of action via the generation of singlet oxygen suggests its potential as a photodynamic therapeutic agent. The provided protocols offer a framework for researchers to further investigate the antibacterial properties of this compound and its potential for future drug development. Further studies, including time-kill kinetics and synergy assays with existing antibiotics, are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Studying Xanthoepocin's Photodynamic Therapy Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the potential of Xanthoepocin as a photosensitizer for photodynamic therapy (PDT). The protocols outlined below cover the essential in vitro assays required to characterize its photophysical properties, cellular uptake, phototoxicity, and the underlying mechanisms of cell death.
Introduction to this compound and Photodynamic Therapy
This compound is a polyketide produced by several Penicillium species that has demonstrated photolabile properties.[1][2] Upon irradiation with blue light, this compound has been shown to generate singlet oxygen (¹O₂), a key reactive oxygen species (ROS) responsible for the cytotoxic effects in photodynamic therapy.[1][2][3][4] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce selective cell killing, primarily through apoptosis, necrosis, or autophagy.[5][6][7][8][9] This document outlines a systematic approach to evaluate the efficacy and mechanism of action of this compound-mediated PDT in a cancer cell model.
Experimental Workflow
A logical progression of experiments is crucial for a thorough evaluation of this compound's PDT potential. The following workflow is recommended:
Data Presentation
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Photophysical and Photochemical Properties of this compound
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~413 nm | Water | [5] |
| Emission Maximum (λem) | 516 nm | d4-MeOH | [5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 7.8% | d4-MeOH | [5] |
Table 2: In Vitro Phototoxicity of this compound
| Cell Line | This compound Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| e.g., A549 | 0 (Dark) | 0 | 100 ± 5.2 |
| 0 (Light) | 10 | 98 ± 4.5 | |
| 1 (Dark) | 0 | 95 ± 6.1 | |
| 1 (Light) | 10 | 45 ± 7.8 | |
| 5 (Dark) | 0 | 92 ± 5.5 | |
| 5 (Light) | 10 | 15 ± 4.2 |
Table 3: Quantification of Intracellular ROS Production
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control (No treatment) | 100 ± 10 | 1.0 |
| This compound only | 120 ± 15 | 1.2 |
| Light only | 110 ± 12 | 1.1 |
| This compound + Light | 850 ± 50 | 8.5 |
Table 4: Analysis of Apoptosis and Necrosis
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound + Light | 20 ± 5 | 60 ± 8 | 15 ± 4 |
Experimental Protocols
Protocol 1: Cellular Uptake and Subcellular Localization of this compound
Objective: To determine the kinetics of this compound uptake and its localization within cellular organelles.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MitoTracker™ Green FM (for mitochondria)
-
LysoTracker™ Green DND-26 (for lysosomes)
-
Hoechst 33342 (for nucleus)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a predetermined concentration of this compound (e.g., 5 µM) in complete culture medium for various time points (e.g., 1, 4, 8, 12, 24 hours).
-
For subcellular localization, incubate the cells with this compound for the optimal uptake time determined previously.
-
In the last 30 minutes of incubation, add the specific organelle trackers: MitoTracker™ Green (100 nM) or LysoTracker™ Green (50 nM).[10]
-
In the final 10 minutes, add Hoechst 33342 (1 µg/mL) to counterstain the nuclei.[10]
-
Wash the cells three times with PBS.
-
Add fresh culture medium to the dishes.
-
Visualize the cells using a confocal microscope. This compound fluorescence can be excited at around 405 nm and emission collected between 500-550 nm.[5][10]
-
Analyze the co-localization of this compound's fluorescence with the organelle-specific probes using appropriate software to determine its primary subcellular localization.[2][8][10][11][12][13][14][15]
Protocol 2: Phototoxicity Assessment using MTT Assay
Objective: To evaluate the dose-dependent phototoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
LED light source with a peak emission around 413 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include control wells with no this compound.
-
Incubate the cells for the predetermined optimal uptake time in the dark.
-
Wash the cells with PBS and replace with fresh culture medium.
-
Expose the designated wells to a specific dose of blue light (e.g., 5-20 J/cm²). Keep a set of plates in the dark as a control for dark toxicity.[5]
-
Incubate the plates for 24 hours post-irradiation.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.[3][4][5][6][16]
Protocol 3: Measurement of Intracellular ROS Generation
Objective: To quantify the production of intracellular ROS following this compound-mediated PDT.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
PBS
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with this compound for the optimal uptake time.
-
In the last 30-60 minutes of incubation, add DCFH-DA to a final concentration of 10 µM.
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the cells with blue light at the desired dose.
-
Immediately after irradiation, analyze the cells.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.[1][7][9][17][18]
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope to visualize DCF fluorescence.[13]
-
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Protocol 4: Analysis of Apoptosis and Necrosis by Annexin V/PI Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound-PDT.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and light as described in the phototoxicity protocol.
-
At various time points post-PDT (e.g., 4, 8, 12, 24 hours), harvest the cells (including floating cells in the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathway Analysis
PDT often induces apoptosis through the mitochondrial pathway.[6][8] The following diagrams illustrate the key signaling cascades to investigate.
Protocol 5: Detection of Cytochrome c Release
Objective: To determine if this compound-PDT induces the release of cytochrome c from the mitochondria into the cytosol.
Method: Western Blotting
Materials:
-
Treated and untreated cells
-
Cytosol/Mitochondria Fractionation Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound-PDT and harvest at different time points.
-
Separate the cytosolic and mitochondrial fractions using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.
Protocol 6: Caspase Activation Assays
Objective: To measure the activation of key caspases (caspase-9 and caspase-3) in the apoptotic pathway.
Method: Colorimetric or Fluorometric Activity Assays
Materials:
-
Treated and untreated cells
-
Caspase-9 and Caspase-3 colorimetric or fluorometric assay kits
Procedure:
-
Treat cells with this compound-PDT and harvest at various time points.
-
Prepare cell lysates according to the kit manufacturer's protocol.
-
Determine the protein concentration of the lysates.
-
Incubate the lysates with the specific caspase substrate (e.g., LEHD for caspase-9, DEVD for caspase-3) provided in the kit.
-
Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a plate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.[3][11][16][17]
By following these detailed application notes and protocols, researchers can systematically and comprehensively evaluate the potential of this compound as a novel photosensitizer for photodynamic therapy. The provided experimental design will enable the elucidation of its efficacy and mechanism of action, paving the way for further pre-clinical development.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mattek.com [mattek.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying Specific Subcellular Organelle Damage by Photosensitized Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplification of oxidative stress via intracellular ROS production and antioxidant consumption by two natural drug-encapsulated nanoagents for efficie ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00301H [pubs.rsc.org]
- 10. Talaporfin Sodium as a Clinically Translatable Radiosensitizer in Radiodynamic Therapy | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Colocalization Protocol [help.mediacy.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Xanthoepocin Derivatives: A Literature Review
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the current publicly available scientific information concerning the synthesis of Xanthoepocin and its derivatives. This compound is a dimeric naphthopyrone polyketide with a characteristic diepoxide structure, originally isolated from Penicillium species. It has garnered significant interest due to its potent biological activities.
Introduction to this compound
This compound is a fungal secondary metabolite that has demonstrated significant promise as an antibiotic and an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Its bioactivity profile makes it an attractive scaffold for the development of new therapeutic agents.
Key Biological Activities:
-
Antibacterial: this compound exhibits potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[1][2][3]
-
Enzyme Inhibition: It acts as an allosteric inhibitor of PTP1B, an enzyme implicated in type II diabetes and obesity. This inhibition is achieved by binding to a pocket distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.
Physicochemical Properties:
-
Photolability: this compound is a photolabile molecule that can produce singlet oxygen upon exposure to blue light.[1][2][3] This property is crucial to consider during its isolation, handling, and in the design of biological assays.
-
Structure: The absolute configuration of this compound has been determined, revealing a complex dimeric structure with multiple stereocenters.
Current State of Synthesis: A Literature Gap
A comprehensive review of the current scientific literature reveals a significant gap in the area of chemical synthesis of this compound and its derivatives. To date, no total synthesis or specific synthetic protocols for the preparation of this compound or its analogs have been published. The existing body of research exclusively focuses on the following areas:
-
Isolation from Natural Sources: Detailed protocols exist for the isolation and purification of this compound from the culture broths of various Penicillium species, such as Penicillium ochrochloron and Penicillium simplicissimum.[1][2] These methods typically involve solvent extraction and chromatographic techniques.
-
Biosynthesis: Studies have elucidated the biosynthetic pathway of this compound, identifying it as a polyketide. Research on the biosynthesis of the structurally related compound cercosporin (B1668469) has identified the gene cluster responsible for its production, which may offer insights into the biosynthesis of this compound.
-
Biological Evaluation: A substantial amount of research has been dedicated to characterizing the biological activities of naturally sourced this compound.
The absence of published synthetic routes means that the generation of this compound derivatives for structure-activity relationship (SAR) studies and drug development is currently reliant on the semi-synthesis from the natural product, a process that is limited by the yield from fungal cultures and the types of chemical modifications that can be performed on the complex natural product scaffold.
General Synthetic Strategies for Related Scaffolds
While specific protocols for this compound are unavailable, general synthetic strategies for constructing the core chemical motifs found in this compound, such as naphthopyrones and epoxides, are well-established in organic chemistry. These could potentially inform future synthetic efforts towards this compound and its derivatives.
Synthesis of the Naphthopyrone Core
The naphthopyrone skeleton is a common feature in many natural products. General approaches to its synthesis often involve:
-
Annulation Reactions: Building the pyrone ring onto a pre-existing naphthalene (B1677914) system.
-
Cyclization Reactions: Intramolecular cyclization of appropriately functionalized precursors to form the heterocyclic ring.
-
Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of the naphthopyrone core.
Introduction of Epoxide Moieties
The diepoxide feature of this compound is critical for its biological activity. General methods for the stereoselective epoxidation of alkenes include:
-
Sharpless Asymmetric Epoxidation: For the enantioselective epoxidation of allylic alcohols.
-
Jacobsen-Katsuki Epoxidation: For the enantioselective epoxidation of unfunctionalized cis-alkenes.
-
Shi Epoxidation: Using a fructose-derived ketone as a catalyst for the asymmetric epoxidation of a wide range of alkenes.
Experimental Workflow for Natural Product Isolation
The following diagram illustrates a generalized workflow for the isolation of this compound from fungal cultures, based on published methods.[1][2]
Signaling Pathway Involvement
This compound's inhibition of PTP1B suggests its potential role in modulating insulin (B600854) signaling pathways. The diagram below illustrates the general principle of PTP1B's role in insulin signaling.
Conclusion and Future Outlook
The potent biological activities of this compound make it a highly valuable lead compound for drug discovery. However, the lack of a total synthesis is a major bottleneck in the exploration of its therapeutic potential. The development of a robust and scalable synthetic route to this compound and its derivatives would be a significant breakthrough, enabling detailed SAR studies and the optimization of its pharmacological properties. Future research in this area will likely focus on novel synthetic methodologies to construct the complex dimeric and diepoxidized core of this promising natural product. Researchers interested in this field are encouraged to explore the broader literature on the synthesis of dimeric naphthopyrones and stereoselective epoxidation techniques as a foundation for designing synthetic strategies for this compound.
References
Application Notes and Protocols for Handling and Storage of Photolabile Xanthoepocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoepocin is a dimeric naphthopyrone polyketide antibiotic originally isolated from Penicillium species.[1] It has demonstrated significant bioactivity, including potent antibacterial effects against multi-drug resistant Gram-positive bacteria and inhibitory activity against protein tyrosine phosphatase 1B (PTP1B).[2][3] A critical characteristic of this compound is its pronounced photolability, which necessitates specific handling and storage protocols to ensure its integrity and experimental reproducibility.[2][4][5] These application notes provide detailed guidelines for the proper laboratory use of this compound.
Physicochemical Properties and Stability
This compound is a yellow pigment that is highly sensitive to light, particularly in the blue spectrum (e.g., 413 nm and 455 nm).[4][5] Exposure to light leads to rapid degradation and the formation of multiple photoproducts.[4] In contrast, the compound is stable when kept in the dark.[4][5] Upon irradiation with blue light, this compound produces singlet oxygen, a reactive oxygen species.[2][4][5]
Quantitative Stability Data
| Parameter | Condition | Value | Reference |
| Half-life (t½) | 413 nm light irradiation in water/3% DMSO | 48 minutes | [4] |
| Degradation Onset | Sunlight exposure (0.47 mg/mL in DMSO) | Observable within 5 minutes | [4] |
| Photoproduct Formation | Controlled light irradiation (12.5 µg/mL in DMSO) | First photoproduct observed after 2 minutes | [4] |
| Stability in Darkness | Aqueous solution | Stable | [4][5] |
Handling and Storage Protocols
To prevent degradation, all procedures involving this compound must be performed with strict light protection.
General Handling:
-
Work Environment: Whenever possible, work in a darkened room or under red light conditions.
-
Labware: Use amber-colored glassware or wrap standard glassware, tubes, and plates in aluminum foil.[4]
-
Solutions: Prepare solutions immediately before use. If temporary storage of solutions is necessary, they must be protected from light and kept on ice or at 4°C.
Storage:
-
Solid Form: Store solid this compound in a tightly sealed, amber vial at -20°C or below for long-term stability.[6][7]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use, light-protected tubes and store at -20°C or -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
Application of Xanthoepocin in screening for novel antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of rising antimicrobial resistance, the re-evaluation of previously identified natural compounds with modern techniques is a critical strategy in the antibiotic discovery pipeline. Xanthoepocin, a polyketide produced by fungi of the genus Penicillium, is one such compound of renewed interest.[1][2] Originally isolated in 2000, it demonstrated a promising spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic yeasts.[1][3] Recent studies have revealed that this compound is a photolabile molecule, a characteristic that significantly impacts its observed antimicrobial potency and opens new avenues for its application, including as a potential photosensitizer in photodynamic therapies.[1][4]
These notes provide detailed protocols and data for utilizing this compound in screening programs for novel antibiotics, with a crucial focus on its photochemical properties.
Key Characteristics and Properties
-
Spectrum of Activity: this compound is highly active against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA and linezolid (B1675486) and vancomycin-resistant Enterococcus faecium (LVRE).[1][4] It has shown no significant activity against Gram-negative bacteria such as Escherichia coli.[1]
-
Photolability: this compound is a photosensitizer that, upon irradiation with blue light, produces singlet oxygen (¹O₂), a reactive oxygen species.[1][2][4] This phototoxicity contributes to its antimicrobial activity under light conditions. Consequently, its true antibiotic potential in the absence of light is masked if experiments are not conducted with appropriate light-protecting measures.[1]
-
Potency: When protected from light, the Minimum Inhibitory Concentration (MIC) values of this compound against Gram-positive bacteria are up to five times lower than previously reported values.[1][4]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains when tested under light-protected conditions.
| Organism | Resistance Profile | This compound MIC (µg/mL) | This compound MIC (µM) | Control: Tigecycline MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.313 | 0.52 | 0.156 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.313 | 0.52 | 0.156 |
| Enterococcus faecium | Linezolid & Vancomycin-Resistant (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 | 0.156 - 0.313 |
| Escherichia coli | ATCC 25922 | No effect | No effect | 0.156 |
| Data sourced from Vrabl et al., 2022.[1] |
Mechanism of Action
This compound's primary described mechanism of action is related to its ability to act as a photosensitizer. Under illumination (particularly blue light), it absorbs photons and transfers this energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).[1][4] This singlet oxygen is a potent oxidizing agent that can cause widespread, non-specific damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death.
While its specific molecular target in the absence of light has not been definitively elucidated, its efficacy against Gram-positive bacteria suggests potential interference with unique cellular pathways, such as cell wall biosynthesis. The bacterial cell wall, particularly the peptidoglycan layer, is an attractive target for antibiotics because it is essential for bacteria and absent in humans.[] A key enzyme in this pathway, Undecaprenyl Pyrophosphate Synthase (UppS), is critical for the synthesis of the lipid carrier required for peptidoglycan precursors and is a validated target for novel inhibitors.[6][7][8] The potential inhibition of such a pathway by this compound in dark conditions remains an area for further investigation.
Caption: Photosensitization mechanism of this compound.
Caption: General pathway of bacterial peptidoglycan synthesis.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) under Light-Protected Conditions
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[1] It is critical to perform all steps under minimal light exposure to accurately assess this compound's intrinsic antibiotic activity.
Materials:
-
96-well microtiter plates (non-treated, clear bottom)
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA, LVRE)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Aluminum foil or light-blocking plate covers
-
Incubator (37°C)
-
Plate reader or visual assessment tool
Procedure:
-
Preparation: Work in a darkened room or use a laminar flow hood with the light turned off. Wrap the this compound stock solution container in aluminum foil.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a calculated volume of this compound stock solution to the first well of each row to achieve the highest desired concentration (e.g., 200 µL for a 1:2 dilution start) and mix thoroughly. c. Perform 2-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the final well. This will leave 100 µL in each well with decreasing concentrations of this compound. d. Include a positive control (no drug) and a negative control (no bacteria) for each plate.
-
Inoculation: a. Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: a. Immediately cover the plate securely with aluminum foil or a light-blocking lid. b. Incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., no turbidity). b. Results can be read visually or with a plate reader measuring absorbance at 600 nm.
Protocol 2: Photoantimicrobial Susceptibility Testing
This protocol assesses the light-induced antimicrobial activity of this compound.
Materials:
-
Same materials as Protocol 1.
-
A calibrated light source capable of delivering blue light (e.g., LED array, ~450 nm).
Procedure:
-
Plate Preparation: Prepare the 96-well plate with serial dilutions of this compound and bacterial inoculum exactly as described in Protocol 1 (Steps 1-3). Prepare a duplicate plate to serve as a dark control.
-
Incubation and Irradiation: a. Cover the 'dark' control plate with aluminum foil and place it in a standard 37°C incubator. b. Place the 'light' plate under the blue light source. c. Incubate both plates for a short period (e.g., 10 minutes) to allow for compound uptake.[1] d. Irradiate the 'light' plate with a defined dose of blue light. e. After irradiation, transfer the 'light' plate to a 37°C incubator for the remainder of the 18-24 hour incubation period.
-
Reading Results: a. Determine the MIC for both the light-exposed and dark control plates as described in Protocol 1. b. A significant reduction in the MIC for the light-exposed plate compared to the dark control indicates potent photoantimicrobial activity.
Application in Screening Workflows
This compound can be used as a tool or a benchmark in several screening applications:
-
As a Control Compound: In screens for novel antibiotics against Gram-positive pathogens, this compound can serve as a potent positive control, especially when evaluating activity against MRSA and LVRE. Its dual-action nature requires running parallel assays under light and dark conditions to differentiate between intrinsic antibiotic activity and photosensitization.
-
Screening for Photosensitizers: The known properties of this compound make it an ideal benchmark compound in high-throughput screens designed to identify new molecules with photoantimicrobial activity.
-
Mechanism of Action Studies: For new compounds that show a light-dependent activity profile similar to this compound, it can be inferred that they may also be generating reactive oxygen species. This compound can be used in comparative studies to validate assays for ROS detection.
Caption: Experimental workflow for this compound screening.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Xanthoepocin instability during laboratory experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Xanthoepocin instability during laboratory experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity (e.g., high MIC values). | Degradation of this compound due to light exposure.[1][2][3] | Conduct all experimental steps, including solution preparation, dilutions, and assays, under minimized light conditions. Use amber-colored tubes and plates, or wrap them in aluminum foil. Work in a dark room or under red light conditions when possible.[1][4] |
| Instability in acidic conditions.[1] | Ensure that all buffers and media used are at a neutral or slightly basic pH. Avoid acidic solutions during extraction and purification. | |
| Formation of unknown peaks in HPLC or LC-MS analysis. | Photodegradation of this compound into multiple byproducts.[1][2] | Prepare samples immediately before analysis and protect them from light. Use an autosampler with a cooled sample tray if available. Analyze a freshly prepared standard alongside the experimental samples to monitor for degradation. |
| Low yield of this compound during extraction and purification. | Exposure to light and prolonged contact with silica (B1680970) during chromatography.[1][2] | Minimize light exposure throughout the entire extraction and purification process.[1] Use vacuum filtration chromatography on silica to reduce the retention time.[1] |
| Variability in experimental results between replicates or different days. | Inconsistent light exposure between experiments. | Standardize all experimental procedures to ensure consistent light protection. Document the specific light conditions (or lack thereof) in your experimental notes. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot this compound stock solutions into single-use volumes to avoid repeated freezing and thawing.[5] |
Frequently Asked Questions (FAQs)
1. What are the main factors contributing to this compound instability?
This compound is primarily unstable due to its photolability; it degrades upon exposure to light, especially blue light and sunlight.[1][2][3] There is also evidence to suggest instability in acidic conditions.[1]
2. What is the half-life of this compound in solution?
Under blue light irradiation (413 nm, 5 J cm⁻²), the half-life of this compound in a water/3% DMSO solution (33 µM) was determined to be 48 minutes.[1] In contrast, this compound is stable when kept in the dark.[1]
3. How should I prepare and handle this compound solutions to maintain their stability?
To ensure stability, all solutions should be prepared and handled with minimal light exposure. Use amber-colored vials or wrap containers in aluminum foil. It is recommended to work in a dark room or under red light.[1][4] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1]
4. What are the optimal storage conditions for this compound?
Solid this compound should be stored at -20°C. Stock solutions should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles and stored at -20°C or -70°C in the dark.[5]
5. What are the observable consequences of this compound degradation in my experiments?
Degradation of this compound can lead to a significant loss of its biological activity, resulting in artificially high Minimum Inhibitory Concentration (MIC) values or reduced efficacy in other assays.[1][2][3] It can also lead to the appearance of multiple degradation products, which may interfere with analytical measurements or produce off-target effects in biological assays.[1]
6. Can this compound degradation produce reactive species?
Yes, this compound is a photosensitizer that produces singlet oxygen (¹O₂) upon irradiation with blue light.[1][2] This can lead to oxidative damage to cells or other molecules in the experimental system.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound's stability.
| Parameter | Condition | Value | Reference |
| Half-life (t₁/₂) | Blue light irradiation (413 nm, 5 J cm⁻²) in Water/3% DMSO (33 µM) | 48 minutes | [1] |
| Stability in Dark | Water/3% DMSO (33 µM) | Stable | [1] |
| Photoproduct Formation | Sunlight exposure (0.47 mg mL⁻¹ in DMSO) | Several irradiation products formed | [1] |
| Controlled blue light irradiation (12.5 µg mL⁻¹ in DMSO) | First photoproduct observed after 2 minutes; over ten photoproducts within 20 minutes | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Perform all steps in a dark room or under red light to minimize light exposure.
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated balance.
-
Transfer the powder to a sterile, light-protected tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -70°C.
-
Protocol 2: Light Stability Measurement of this compound
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Deionized water
-
Spectrophotometer or HPLC-DAD system
-
Controlled light source (e.g., 413 nm LED)
-
Stir plate and stir bar
-
Argon gas source (optional, for deoxygenation)
-
Light-protected and transparent cuvettes or vials
-
-
Procedure:
-
Prepare a working solution of this compound in deionized water (e.g., 30 µg/mL or 49 µM) from the stock solution.[1]
-
(Optional) Deoxygenate the sample by bubbling with argon for 20 minutes prior to the experiment.[1]
-
Prepare two sets of samples: one for light exposure and a control group to be kept in the dark.
-
Place the light-exposed sample under the controlled light source, ensuring constant stirring.[1]
-
Keep the control sample in complete darkness, also with constant stirring.
-
At regular time intervals (e.g., every 30 seconds or every minute), take an aliquot from each sample.
-
Measure the absorbance spectrum (e.g., using a UV-Vis spectrophotometer) or analyze by HPLC-DAD to determine the concentration of this compound.[1]
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Experimental workflow highlighting the critical step of light-induced degradation of this compound.
Caption: Allosteric inhibition of PTP1B by this compound, leading to the locking of the WPD loop.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Light protection measures for accurate Xanthoepocin MIC testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) values for the photolabile antibiotic, Xanthoepocin. Due to its sensitivity to light, specific precautions are necessary to prevent photodegradation and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC testing.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or higher-than-expected MIC values | Photodegradation of this compound: Exposure of this compound stock solutions, dilutions, or the final assay plates to ambient or blue light can lead to rapid degradation of the compound, reducing its effective concentration and artificially inflating the MIC values.[1][2][3] | Implement strict light protection measures throughout the entire experimental workflow. This includes preparing stock solutions and dilutions in a dark room or under red light conditions, using amber or foil-wrapped tubes and plates, and incubating plates in complete darkness.[1][2] |
| No or very low activity against Gram-positive bacteria | Complete degradation of this compound: Prolonged exposure to light can lead to the total degeneration of this compound, resulting in a complete loss of its antibacterial activity.[1] The half-life of this compound under blue light irradiation has been determined to be approximately 48 minutes.[1] | Verify the integrity of the this compound stock solution. Prepare fresh stock solutions and protect them from light at all times. Perform a quick quality control check, such as a disc diffusion assay in the dark, to confirm the activity of the stock before proceeding with a full MIC assay. |
| MIC values vary significantly between replicate plates | Uneven light exposure: Inconsistent light exposure across different plates or even within a single plate can lead to variable degradation of this compound, causing discrepancies in the observed MICs. | Ensure uniform light protection for all assay plates. Use light-blocking containers or incubators for all replicates. When preparing plates, work efficiently to minimize the duration of any potential light exposure. |
| Precipitate formation in wells | Aggregation of this compound: this compound has been observed to form aggregates in Müller-Hinton broth medium.[1] This can affect the availability of the compound and lead to inaccurate MIC readings. | Visually inspect the wells for any precipitation. If aggregation is suspected, consider using a different broth medium or adding a non-interfering solubilizing agent, after validating that it does not affect bacterial growth or this compound activity. |
Frequently Asked Questions (FAQs)
Q1: Why are light protection measures so critical for this compound MIC testing?
A1: this compound is a photolabile molecule, meaning it is susceptible to degradation upon exposure to light, particularly blue light.[1][2] This degradation leads to a loss of its antibacterial activity. Consequently, performing MIC tests without adequate light protection will result in an underestimation of its true potency, yielding artificially high MIC values.[1][3] Studies have shown that with appropriate light-protecting measures, the determined MIC values for this compound against multi-resistant Gram-positive bacteria can be significantly lower than those previously published.[1][2]
Q2: What is the mechanism of this compound's photodegradation?
A2: Under blue light irradiation, this compound has been shown to produce singlet oxygen.[1][2] This reactive oxygen species can contribute to the degradation of the this compound molecule itself, reducing its effective concentration in the assay.
Q3: What specific light conditions should be avoided?
A3: All sources of white and blue light should be minimized or eliminated during the handling of this compound. Standard laboratory overhead lighting can be sufficient to cause degradation. It is recommended to work in a dark room, under a red light safety lamp, or to use light-blocking materials to shield the experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions should be prepared in a suitable solvent like DMSO and stored in amber vials or tubes wrapped in aluminum foil to protect them from light.[1] Store the stock solutions at an appropriate low temperature as recommended for the compound, and minimize freeze-thaw cycles.
Q5: Can I use a standard plate reader to determine the MIC of this compound?
A5: Yes, a standard plate reader can be used to measure the optical density (OD) to determine the MIC. However, it is crucial to ensure that the measurement process itself does not expose the assay plate to excessive light. If the plate reader uses a high-intensity light source, readings should be taken quickly. The primary concern is the light exposure during the incubation period.
Experimental Protocols
Detailed Methodology for Light-Protected this compound MIC Testing
This protocol is based on the standards of the Clinical and Laboratory Standards Institute (CLSI) with modifications for light protection.[1]
1. Preparation of this compound Stock Solution and Dilutions:
-
All steps involving the handling of this compound must be performed in a dark room or under red light conditions.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) using amber or foil-wrapped tubes.
2. Bacterial Inoculum Preparation:
-
Prepare a bacterial inoculum according to CLSI guidelines. Briefly, suspend bacterial colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to the final required concentration for the MIC assay.
3. Assay Plate Preparation:
-
Use 96-well microtiter plates with opaque walls or wrap standard clear plates securely in aluminum foil.
-
Add the prepared bacterial inoculum to each well.
-
Add the serially diluted this compound solutions to the corresponding wells.
-
Include a growth control (bacteria and medium only) and a sterility control (medium only) on each plate.
4. Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C for 18-24 hours in a light-proof container or a dark incubator.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains under dark conditions, highlighting its potent activity when protected from light.
| Bacterial Strain | MIC in the Dark (µg/mL) | MIC in the Dark (µM) |
| Staphylococcus aureus ATCC 29213 | 0.313 | 0.52 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.313 | 0.52 |
| Linezolid and vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 |
| Escherichia coli ATCC 25922 | > Concentration tested | > Concentration tested |
Data sourced from a 2022 study on the photolabile properties of this compound.[1]
Visualizations
Caption: Experimental workflow for light-protected this compound MIC testing.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Blue Light Irradiation on Xanthoepocin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and experimental considerations related to the photodegradation of Xanthoepocin under blue light irradiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under light a concern?
A1: this compound is a polyketide antibiotic produced by certain species of Penicillium fungi.[1] It has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, this compound is a photolabile molecule, meaning it is susceptible to degradation upon exposure to light, particularly blue light.[2][3] This instability can lead to a loss of antibiotic efficacy and the formation of various degradation byproducts, making it a critical factor to control in experimental and potentially therapeutic settings.[2]
Q2: What is the primary mechanism behind this compound degradation by blue light?
A2: this compound acts as a photosensitizer.[2] When irradiated with blue light, it absorbs photons and transitions to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive oxygen species.[2][3] This singlet oxygen is a key mediator in the degradation of the this compound molecule itself.[2]
Q3: How rapidly does this compound degrade under blue light?
A3: The degradation of this compound under blue light can be quite rapid. Studies have shown a significant decrease in its concentration within the first 15 minutes of irradiation.[3] The half-life of this compound in an aqueous solution under blue light (413 nm) has been determined to be approximately 48 minutes.[2]
Q4: What are the consequences of this degradation in a research context?
A4: The photodegradation of this compound can lead to several experimental issues, including:
-
Underestimation of antibiotic activity: Degradation of the active compound will result in higher Minimum Inhibitory Concentration (MIC) values, not reflecting the true potency of the molecule.[1]
-
Inconsistent and irreproducible results: Failure to protect this compound from light will lead to variable concentrations in solution, causing poor reproducibility in bioassays.
-
Formation of interfering compounds: The degradation process generates numerous photoproducts which can interfere with analytical measurements and may possess their own, uncharacterized biological activities.[2]
Q5: Are there specific wavelengths of light that are most detrimental?
A5: Yes, studies have specifically highlighted blue light as being particularly effective at degrading this compound. Experiments have utilized wavelengths such as 413 nm and 455 nm to induce degradation.[2] Conversely, the biosynthesis of this compound by Penicillium ochrochloron is favored in darkness or under red light.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the photodegradation of this compound.
Table 1: Photophysical and Photochemical Properties of this compound
| Parameter | Value | Solvent | Reference |
| Fluorescence Emission Maximum (λem) | 516 nm | d4-Methanol | [2] |
| Fluorescence Quantum Yield (Φem) | 0.0099 | d4-Methanol | [2][3] |
| Singlet Oxygen Emission Maximum (λem) | 1270 nm | Deuterated Methanol | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.078 (7.8%) | Deuterated Methanol | [2] |
Table 2: Degradation Kinetics of this compound under Blue Light
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | 48 minutes | 33 µM this compound in Water/3% DMSO, irradiated at 413 nm | [2] |
| Onset of Photoproduct Formation | 2 minutes | 12.5 µg/mL this compound in DMSO, irradiated with blue light | [2] |
| Number of Photoproducts | > 10 | Within 20 minutes of irradiation | [2] |
| Reduction in Singlet Oxygen Production | 25% | Within the first 15 minutes of irradiation | [2] |
Table 3: Impact of Blue Light on the Antibiotic Activity of this compound against S. aureus
| Condition | MIC (µg/mL) | Blue Light Fluence (J/cm²) | Reference |
| Dark | 0.3125 | 0 | [2] |
| Blue Light | 2.5 | 9.3 | [2] |
| Blue Light | > 5 | 30 | [2] |
Experimental Protocols
Protocol 1: Monitoring this compound Photodegradation using HPLC-DAD
This protocol outlines the steps to quantify the degradation of this compound upon exposure to a controlled blue light source.
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Perform all steps involving the stock solution under light-protected conditions (e.g., in a dark room, using amber vials).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the desired experimental solvent (e.g., deionized water, buffer) to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Prepare a sufficient volume of the working solution to draw multiple aliquots over the time course of the experiment.
-
-
Experimental Setup:
-
Use a controlled blue light source with a defined wavelength (e.g., 455 nm LED array) and irradiance.
-
Place a specific volume of the working solution in a suitable container (e.g., quartz cuvette, 96-well plate with a clear bottom).
-
Ensure the distance between the light source and the sample is constant throughout the experiment.
-
Maintain a constant temperature if required.
-
-
Time-Course Experiment:
-
Take an initial aliquot (t=0) of the working solution before exposing it to the blue light. This will serve as the baseline.
-
Begin the blue light irradiation.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw aliquots of the solution.
-
Immediately after withdrawal, store the aliquots in light-protected vials (e.g., amber HPLC vials) and, if necessary, quench any ongoing reaction by placing them on ice or in a dark, cold environment.
-
-
HPLC-DAD Analysis:
-
Analyze the collected aliquots using a validated HPLC-DAD method.
-
A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a modifier like formic acid).
-
Monitor the chromatograms at the maximum absorbance wavelength of this compound (around 410-420 nm) and also scan a broader range to observe the formation of degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the t=0 sample) against time.
-
From this plot, you can determine the degradation rate and the half-life of this compound under the specific experimental conditions.
-
Observe the appearance and growth of new peaks in the chromatograms, which correspond to the photoproducts.
-
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Photodegradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Review your workflow: Identify all steps where the this compound solution is exposed to ambient or direct light. This includes weighing, dissolution, serial dilutions, and incubation periods.
-
Implement light-protective measures: Use amber-colored microplates or wrap standard plates in aluminum foil. Perform all liquid handling steps in a darkened room or under a fume hood with the light switched off. Minimize the duration of light exposure.
-
Run a control experiment: Prepare a this compound solution and expose it to the same light conditions as your assay for the same duration. Analyze the concentration of the parent compound before and after exposure using HPLC to quantify the extent of degradation.
-
Issue 2: Unexpected peaks appearing in HPLC chromatograms.
-
Possible Cause: Formation of photodegradation products.
-
Troubleshooting Steps:
-
Confirm the source of the peaks: Analyze a freshly prepared, light-protected sample of this compound. If the extra peaks are absent, they are likely degradation products.
-
Characterize the degradation products (optional but recommended): If the identity of these products is important for your research, techniques like LC-MS can be used for their structural elucidation.
-
Minimize degradation during analysis: Use amber autosampler vials or cover the autosampler tray to prevent further degradation while samples are awaiting injection.
-
Issue 3: Low or no biological activity observed for this compound.
-
Possible Cause: Significant or complete degradation of the compound before or during the assay.
-
Troubleshooting Steps:
-
Verify the integrity of your stock solution: Prepare a fresh stock solution of this compound, rigorously protecting it from light at every step.
-
Re-run the assay with strict light protection: Implement all the light-protective measures mentioned in Issue 1.
-
Include a positive control: Use a known stable antibiotic to ensure the assay itself is performing as expected.
-
Issue 4: Drifting retention times or baseline noise in HPLC analysis.
-
Possible Cause: This can be due to a variety of HPLC-related issues, but in the context of photodegradation, it could be related to the complexity of the sample matrix changing over time.
-
Troubleshooting Steps:
-
Ensure proper column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Check for mobile phase contamination: Impurities in the mobile phase can cause baseline issues. Prepare fresh mobile phase with high-purity solvents.
-
Filter your samples: The formation of insoluble degradation products could potentially clog the column or tubing. Filter all samples through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Proposed pathway of this compound degradation via blue light irradiation.
Caption: Workflow for studying this compound photodegradation.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Xanthoepocin Production in Penicillium Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of xanthoepocin from Penicillium cultures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.
Q1: My Penicillium culture is growing well, but the this compound yield is very low or undetectable. What are the most likely causes?
A1: Low this compound yield, despite healthy fungal growth, is a frequent issue. The most critical factor to investigate is the presence of light, as this compound is a photolabile molecule.[1][2][3]
-
Light Exposure: this compound degrades under light, particularly blue light.[1][2][3] Ensure that all cultivation and extraction steps are performed in darkness or under red light to prevent degradation.[1][3]
-
Nutrient Conditions: this compound production is significantly enhanced under specific nutrient limitations. Cultures grown in ammonium-limited media have shown the highest intracellular concentrations of this compound.[1][3] Standard media rich in nitrogen may support robust growth but suppress secondary metabolite production.
-
Incorrect Strain: While this compound is produced by several Penicillium species, including P. simplicissimum and P. ochrochloron, production levels can be strain-dependent.[1][4] Verify the identity and production capabilities of your strain.
-
Suboptimal pH: The pH of the culture medium can influence secondary metabolite biosynthesis.[5] While specific optimal pH for this compound is not definitively established, a starting pH between 5.0 and 7.0 is generally favorable for many Penicillium species.[6]
Q2: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: Batch-to-batch inconsistency often stems from subtle variations in experimental conditions. To improve reproducibility, consider the following:
-
Standardize Inoculum: The age, concentration, and metabolic state of the fungal spores or mycelium used for inoculation can impact fermentation kinetics. Implement a standardized protocol for inoculum preparation.
-
Precise Media Preparation: Minor variations in the concentration of media components, especially the nitrogen source, can drastically alter yield. Ensure accurate and consistent media preparation.
-
Controlled Environment: Maintain consistent temperature, agitation speed, and aeration rates between batches. For submerged cultures, morphology (pellets vs. dispersed mycelia) can affect production and should be monitored.[7]
-
Light-Proofing: Ensure your light-protection measures are consistently applied across all batches, from incubation to final extraction.
Q3: The yellow pigment in my culture is faint or absent, even when I follow protocols for high-yield production. What should I check?
A3: The visible yellow color is a good indicator of this compound production.[1] Its absence suggests a fundamental issue with biosynthesis or its stability.
-
Confirm Ammonium (B1175870) Limitation: Verify that your medium is indeed ammonium-limited. An excess of readily available nitrogen can repress the biosynthetic genes.[1]
-
Light Leakage: Even small amounts of blue-spectrum light can degrade the pigment. Re-evaluate your experimental setup for any potential light leaks.
-
Extraction Inefficiency: If the pigment is present in the mycelium but not in your extract, your extraction protocol may be inefficient. Ensure the mycelium is thoroughly ground and extracted with an appropriate solvent like acetone (B3395972).[1]
-
pH Shift: A significant shift in the medium's pH during fermentation could potentially inhibit the biosynthetic pathway. Monitor the pH throughout the cultivation period.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing this compound yield?
A1: The single most critical factor is the control of light. This compound is highly sensitive to light, especially in the blue spectrum, which causes its degradation.[1][2][3] Cultivating Penicillium in complete darkness or under red light and protecting all subsequent samples and extracts from light is paramount for achieving high yields.[1]
Q2: Which nutrient conditions are optimal for this compound production?
A2: Ammonium limitation has been demonstrated to be the most favorable nutritional state for fostering high intracellular this compound concentrations in Penicillium ochrochloron.[1][3] While phosphate (B84403) limitation may also induce pigmentation, ammonium-limited conditions have been shown to result in a higher specific yield of this compound.[8]
Q3: What is the typical yield of this compound I can expect?
A3: Yields can vary significantly based on the strain and cultivation conditions. However, with optimized protocols that include light protection and ammonium limitation, intracellular this compound content can reach approximately 1.2% of the mycelial dry weight in bioreactor batch cultures of P. ochrochloron.[9] Optimized extraction procedures can yield up to 15% this compound from the initial crude extract, a tenfold increase over previously reported methods.[1]
Q4: Is this compound an intracellular or extracellular metabolite?
A4: this compound is primarily an intracellular metabolite, concentrated within the fungal vacuoles.[3] Therefore, extraction protocols must focus on efficiently lysing the mycelium to release the compound.
Q5: At what stage of fungal growth is this compound production highest?
A5: Like many secondary metabolites, this compound production is typically highest during the stationary phase of growth, following an initial phase of rapid biomass accumulation.[10] This is often triggered by the depletion of a key nutrient, such as the nitrogen source.[1]
Data Presentation
Table 1: Effect of Light Conditions on this compound Yield in Ammonium-Limited Bioreactor Cultures
| Illumination Condition | This compound Content (% of Dry Weight) | Reference |
| Darkness | ~1.2% | [9] |
| Red Light | ~1.2% | [9] |
| Ambient Light | ~1.2% | [9] |
| Blue Light | < 0.1% | [9] |
Table 2: Comparison of Nutrient Limitations on this compound Production
| Nutrient Limitation | Relative this compound Content | Notes | Reference |
| Ammonium | Highest | Most favorable condition for production. | [1][8] |
| Phosphate | Lower than Ammonium | Induces yellow pigmentation, but a lower proportion is this compound. | [8] |
| Glucose | Low | Not a primary trigger for this compound biosynthesis. | [1] |
Experimental Protocols
1. Protocol for High-Yield this compound Production in Submerged Culture
This protocol is adapted from the successful methods described for Penicillium ochrochloron.[1][3]
-
Media Preparation: Prepare an ammonium-limited defined medium. The precise composition should be optimized for your specific strain, but the key is a low concentration of the ammonium salt relative to the carbon source.
-
Inoculation: Inoculate the sterile, light-protected medium with a standardized spore suspension or pre-culture of Penicillium.
-
Incubation: Incubate the culture in a bioreactor or shake flask at 25-28°C with appropriate agitation (e.g., 120-150 rpm).[11] Crucially, the entire incubation must be conducted in complete darkness or under red light illumination.
-
Harvesting: After a suitable incubation period (e.g., 7-10 days, or upon entering stationary phase), harvest the mycelium by filtration.
-
Processing: Immediately freeze-dry the mycelium to preserve the this compound. All subsequent steps must be performed under light-protected conditions.
2. Protocol for Extraction and Purification of this compound
This protocol ensures high-purity this compound suitable for analytical and bioactivity studies.[1]
-
Mycelium Preparation: Finely grind the freeze-dried mycelium to a powder.
-
Defatting: Extract the ground mycelium with petroleum ether to remove lipids and other nonpolar impurities. Discard the petroleum ether fraction.
-
This compound Extraction: Extract the defatted mycelium exhaustively with acetone. Combine the acetone extracts.
-
Solvent Evaporation: Evaporate the acetone under reduced pressure to yield an ochre-colored viscous extract.
-
Flash Chromatography: Subject the crude extract to flash chromatography for initial purification and enrichment of the this compound fraction.
-
Preparative HPLC: For obtaining highly pure this compound (>99%), perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.
3. Protocol for Quantification of this compound
This protocol uses High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for accurate quantification.[1]
-
Standard Preparation: Prepare a calibration curve using a purified this compound standard of known concentration (e.g., 0.1 to 0.5 mg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the dried extract in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known volume.
-
HPLC Analysis: Inject the sample onto an HPLC-DAD system equipped with a C18 column. Use a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).
-
Quantification: Monitor the absorbance at the characteristic wavelength for this compound. Determine the concentration in the sample by comparing the peak area to the external calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Genome sequencing and molecular networking analysis of the wild fungus Anthostomella pinea reveal its ability to produce a diverse range of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vrabl, P., Siewert, B., Winkler, J., Schbel, H., Schinagl, C.W., Knabl, L., et al. (2022) this compound, a Photolabile Antibiotic of Penicillium ochrochloron CBS 123823 with High Activity against Multiresistant Gram-Positive Bacteria. Microbial Cell Factories, 21, Article No. 1. - References - Scientific Research Publishing [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
Influence of ammonium limitation on Xanthoepocin production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ammonium (B1175870) limitation on Xanthoepocin production.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of ammonium limitation on this compound production?
Ammonium limitation has been identified as a favorable nutritional condition for fostering high intracellular concentrations of this compound in Penicillium ochrochloron.[1][2][3] When ammonium, a readily available nitrogen source, is depleted in the culture medium, the fungus switches its metabolism, which can trigger the production of secondary metabolites like this compound.
Q2: How significant is the increase in this compound production under ammonium limitation compared to other nutrient limitations?
Exploratory experiments have shown that ammonium-limited cultures result in a notable increase in this compound content.[1] While phosphate (B84403) limitation also leads to pigmentation, the specific this compound content was found to be highest under ammonium-limited conditions.[3] In contrast, glucose-limited cultures have been observed to contain almost no this compound.[1]
Q3: Is ammonium limitation the only factor influencing this compound yield?
No, light is another critical factor. This compound is a photolabile molecule, and its production and stability are significantly affected by light conditions.[1][2][3] The highest yields of this compound are achieved under ammonium limitation in combination with incubation in darkness or under red light.[1][4] Conversely, exposure to blue light drastically reduces the intracellular this compound concentration.[1][5]
Q4: What is the proposed mechanism by which fungal cells sense ammonium levels?
Fungi possess specialized ammonium transporters, known as "transceptors" (e.g., Mep2), which not only transport ammonium but also act as sensors.[6][7][8] When extracellular ammonium concentrations are low, these transceptors are thought to initiate a downstream signaling cascade that can lead to changes in gene expression, including the activation of secondary metabolite biosynthesis pathways.[6][9]
Q5: Where is this compound localized within the fungal cell?
Laser confocal microscopy studies have revealed that this compound is an intracellular pigment that is concentrated in the vacuoles of P. ochrochloron.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound production despite using an ammonium-limited medium. | Inappropriate Light Conditions: this compound is degraded by certain wavelengths of light, particularly blue light.[1][5] | Cultivate the fungus in complete darkness or under red light to prevent photodegradation. Ensure bioreactors are shielded from ambient light. |
| Incorrect Timing of Harvest: The peak of this compound production may occur at a specific phase of fungal growth after ammonium has been depleted. | Perform a time-course experiment to determine the optimal harvest time. Monitor both biomass and this compound concentration over the fermentation period. | |
| Suboptimal pH of the Medium: The pH of the culture medium can influence nutrient uptake and secondary metabolism. | Monitor and control the pH of the fermentation broth. The optimal pH for P. bilaiae growth, a related Penicillium species, was found to be between 4.0 and 6.0 in some fermentation conditions.[10] While the optimal pH for this compound production is not explicitly stated, it is a critical parameter to monitor. | |
| Strain Viability or Degeneration: The producing strain may have lost its ability to produce high titers of the secondary metabolite after repeated subculturing. | Use a fresh culture from a cryopreserved stock. Periodically re-screen isolates for high productivity. | |
| Inconsistent this compound yields between batches. | Variability in Inoculum: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance. | Standardize the inoculum preparation procedure, including the age of the spore suspension and the number of spores used for inoculation.[10] |
| Incomplete Ammonium Depletion: Residual ammonium in the medium can repress the biosynthesis of this compound. | Carefully calculate the initial ammonium concentration to ensure it becomes the limiting nutrient at the desired point in the fermentation. Monitor residual ammonium levels in the medium. | |
| Extraction Inefficiency: this compound may not be efficiently extracted from the mycelium. | Ensure the mycelium is finely ground before extraction. An exhaustive extraction procedure is necessary for accurate quantification.[1] | |
| Degradation of this compound during extraction and analysis. | Light Exposure: this compound is photolabile and can degrade upon exposure to light during downstream processing.[1][2][3] | Perform all extraction and sample preparation steps under low-light conditions or using light-protected containers. |
| Sample Storage: Improper storage can lead to the degradation of the compound. | Store extracts and purified this compound at low temperatures and protected from light. |
Quantitative Data Summary
The following table summarizes the quantitative data on this compound production under different conditions as reported in the literature.
| Condition | This compound Content (% w/w of dry weight) | Reference |
| Ammonium Limitation + Darkness | ~1.2% | [5] |
| Ammonium Limitation + Red Light | ~1.2% | [5] |
| Ammonium Limitation + Ambient Light | ~1.2% | [5] |
| Ammonium Limitation + Blue Light | < 0.1% | [5] |
Experimental Protocols
Fermentation for this compound Production
This protocol is based on the bioreactor batch experiments for P. ochrochloron.[1]
-
Medium: Use a defined minimal medium where ammonium is the limiting nutrient. The exact composition should be optimized for the specific strain and bioreactor setup.
-
Inoculum: Prepare a spore suspension from a fresh culture grown on an appropriate agar (B569324) medium. Inoculate the bioreactor with a defined concentration of spores.
-
Bioreactor Setup:
-
Use a suitable bioreactor with controls for temperature, pH, and dissolved oxygen.
-
Maintain the temperature at a constant, optimal level (e.g., 25°C).
-
Control the pH of the medium as required.
-
Provide adequate aeration and agitation.
-
-
Cultivation Conditions:
-
Harvesting: Harvest the mycelium by filtration when this compound production is maximal, as determined by a time-course experiment.
Extraction and Quantification of this compound by HPLC
The following is a general protocol for the extraction and quantification of this compound.[1]
-
Mycelium Preparation:
-
Lyophilize (freeze-dry) the harvested mycelium.
-
Grind the dried mycelium into a fine powder.
-
-
Extraction:
-
Perform an exhaustive extraction of the powdered mycelium using a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Use methods such as sonication or shaking to ensure complete extraction.
-
Remove the mycelial debris by centrifugation or filtration.
-
Evaporate the solvent from the supernatant to obtain a crude extract.
-
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[1][11]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of polar solvents, such as water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, is typically employed. The specific gradient program should be optimized for good separation.[12][13]
-
Detection: Monitor the elution profile at the maximum absorbance wavelength of this compound.
-
Quantification: Create an external calibration curve using a purified this compound standard of known concentrations.[1] The concentration of this compound in the samples can then be determined from this calibration curve.
-
Visualizations
Caption: Workflow for this compound Production.
Caption: Ammonium Limitation Signaling Pathway.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium transceptors: Novel regulators of fungal development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nutrient Sensing at the Plasma Membrane of Fungal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of the Mode of Fermentation on the Behavior of Penicillium bilaiae in Conditions of Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Optimizing culture conditions for enhanced Xanthoepocin biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize culture conditions for enhanced Xanthoepocin biosynthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inappropriate Nutrient Conditions: this compound is a secondary metabolite, and its production is often triggered by nutrient limitation. | - Induce Nutrient Limitation: Cultivate Penicillium ochrochloron in media with limited ammonium (B1175870) or phosphate. Ammonium limitation has been shown to result in the highest intracellular this compound content.[1][2][3] - Optimize Carbon and Nitrogen Sources: While specific optimal sources for this compound are not extensively detailed, for Penicillium species in general, the type of carbon and nitrogen source can significantly impact secondary metabolite production. Experiment with different sources; for example, complex carbon sources like wheat bran or rice flour and inorganic nitrogen sources have been shown to influence conidia and secondary metabolite production in some Penicillium species. |
| Exposure to Inappropriate Light Conditions: this compound is a photolabile molecule and its biosynthesis is sensitive to light. | - Cultivate in Darkness or Red Light: To enhance production, cultivate the fungus in complete darkness or under red light irradiation.[1] - Avoid Blue Light: Blue light exposure drastically reduces the intracellular this compound concentration, likely due to degradation.[1][4] Protect cultures from blue light sources during incubation and extraction. | |
| Suboptimal pH of the Culture Medium: The pH of the medium can influence fungal growth and secondary metabolite production. | - Monitor and Adjust pH: While the optimal pH for this compound production is not explicitly stated in the provided results, for many fungal fermentations, maintaining a stable pH is crucial. Start with a standard pH for Penicillium growth (around 6.0-7.0) and optimize by testing a range of pH values. | |
| Incorrect Incubation Temperature: Temperature affects fungal growth and enzyme activity, which are critical for secondary metabolite biosynthesis. | - Optimize Incubation Temperature: The optimal growth temperature for P. ochrochloron should be maintained. While not specified for this compound production, a common temperature for cultivating many Penicillium species is around 25-28°C. Temperature stress can sometimes induce secondary metabolite production, but this needs to be empirically determined for your strain. | |
| Inefficient Extraction Protocol: this compound may be produced but not efficiently extracted from the mycelium. | - Use an Optimized Extraction Method: A recommended method involves defatting the ground mycelium with petroleum ether followed by extraction with acetone (B3395972).[1] Ensure complete grinding of the mycelium to maximize surface area for extraction. | |
| Inconsistent this compound Yields | Variability in Inoculum: The age and density of the fungal inoculum can affect the kinetics of growth and secondary metabolite production. | - Standardize Inoculum: Use a consistent method for inoculum preparation, such as a defined spore suspension concentration or a standardized mycelial plug size, to ensure reproducibility between batches. |
| Fluctuations in Culture Conditions: Minor variations in light exposure, temperature, or medium composition can lead to inconsistent results. | - Maintain Strict Control Over Environmental Parameters: Ensure consistent light conditions (or complete darkness), stable temperature, and use precisely prepared media for all experiments. | |
| Degradation of this compound Post-Extraction | Light Exposure: this compound is known to be photolabile and degrades upon exposure to light, particularly blue light.[1][2][3] | - Protect from Light: Perform all extraction and subsequent handling steps in the dark or under red light conditions to prevent degradation of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider for enhancing this compound biosynthesis?
A1: The most critical factors are nutrient limitation and light conditions. Specifically, ammonium-limited media in combination with cultivation in complete darkness or under red light have been shown to yield the highest intracellular concentrations of this compound.[1][3][4]
Q2: Why is my this compound extract showing low activity against bacteria?
A2: this compound is a photolabile molecule.[1][2][3] If your extract was exposed to light, especially blue light, during or after preparation, the this compound may have degraded, leading to reduced bioactivity. It is crucial to perform all steps under light-protected conditions.
Q3: What is the proposed biosynthetic pathway for this compound?
A3: this compound is a polyketide. Its biosynthesis is proposed to start with a polyketide synthase (PKS), followed by a series of enzymatic reactions including tailoring enzymes. The exact order of the later steps is yet to be fully determined.
Q4: Can other Penicillium species produce this compound?
A4: Yes, while Penicillium ochrochloron is a well-studied producer, this compound has been identified as a metabolite in other Penicillium species as well, including Penicillium simplicissimum.[5]
Q5: How can I quantify the amount of this compound in my cultures?
A5: A reliable method for quantifying this compound is through High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1] This involves extracting this compound from the fungal mycelium, followed by analysis using a calibrated HPLC system.
Data Presentation
Table 1: Effect of Nutrient Limitation and Light Conditions on this compound Content in P. ochrochloron
| Nutrient Limitation | Illumination Condition | This compound Content (% of dry weight) |
| Ammonium-limited | Darkness | ~1.2% |
| Ammonium-limited | Red Light | ~1.2% |
| Ammonium-limited | Ambient Light | ~1.2% |
| Ammonium-limited | Blue Light | < 0.1% |
| Phosphate-limited | Various Light Conditions | Lower than ammonium-limited |
| Glucose-limited | Various Light Conditions | Unpigmented (low this compound) |
Data synthesized from bioreactor batch experiments.[4]
Experimental Protocols
Protocol 1: Cultivation of P. ochrochloron for Enhanced this compound Production
-
Medium Preparation: Prepare a minimal medium that allows for ammonium limitation. The composition should be precisely controlled.
-
Inoculation: Inoculate the sterile medium with a standardized inoculum of P. ochrochloron (e.g., spore suspension or mycelial plugs).
-
Incubation: Incubate the cultures at 25°C. For optimal this compound production, maintain the cultures in complete darkness or under constant red light illumination.
-
Harvesting: After a suitable incubation period (e.g., 7 days for petri dish cultures or after the onset of the secondary growth phase in bioreactors), harvest the fungal mycelium by filtration.
Protocol 2: Extraction of this compound from Fungal Mycelium
Note: Perform all steps in the dark or under red light to prevent degradation of this compound.
-
Drying and Grinding: Lyophilize (freeze-dry) the harvested mycelium to obtain a dry powder. Grind the dried mycelium into a fine powder.
-
Defatting: Suspend the mycelial powder in petroleum ether and stir for a sufficient period to remove lipids. Separate the mycelium by filtration.
-
Extraction: Extract the defatted mycelium with acetone. Repeat the extraction process multiple times to ensure complete recovery of this compound.
-
Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Protocol 3: Quantification of this compound using HPLC-DAD
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., DMSO or methanol). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System and Conditions:
-
System: An HPLC system equipped with a Diode-Array Detector.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve. The retention time for this compound has been reported to be around 12 minutes under specific conditions.[1]
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound production.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of Xanthoepocin in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when working with Xanthoepocin in vitro. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro bioactivities?
This compound is a polyketide natural product isolated from Penicillium species. It has demonstrated several in vitro bioactivities, including:
-
Antibacterial Activity: this compound is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (LVRE).[1][2]
-
Enzyme Inhibition: It acts as an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and obesity.
Q2: I am observing lower than expected bioactivity with this compound in my assay. What are the most critical initial troubleshooting steps?
Low bioactivity of this compound is a common issue and can often be attributed to its inherent chemical properties. The most critical factor to consider is its sensitivity to light.
-
Light Protection: this compound is a photolabile molecule that, upon exposure to blue light, produces singlet oxygen, leading to its degradation.[2] All experimental steps, from stock solution preparation to final measurements, should be performed with rigorous light protection (e.g., using amber vials, covering plates with foil, and working in a darkened room or under red light conditions).
-
Compound Integrity and Purity: Verify the purity of your this compound sample using methods like High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.
-
Solubility and Aggregation: Ensure that this compound is fully dissolved in your assay medium. Poor solubility can lead to aggregation, reducing the effective concentration of the compound.
Troubleshooting Guide
Issue 1: No or significantly reduced antibacterial activity in a Minimum Inhibitory Concentration (MIC) assay.
Possible Cause 1: Degradation due to light exposure.
-
Troubleshooting Step: Repeat the MIC assay with strict light protection at all stages. This includes preparing serial dilutions in amber tubes or foil-wrapped plates and incubating the plates in the dark. Studies have shown that MIC values can be up to 5 times lower when light is excluded.[2]
Possible Cause 2: Inappropriate solvent or final solvent concentration.
-
Troubleshooting Step: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay is low (generally <1%) and consistent across all wells, including controls. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to rule out any solvent-induced effects.
Possible Cause 3: Compound aggregation.
-
Troubleshooting Step: Visually inspect your stock and working solutions for any precipitates. Dynamic light scattering (DLS) can be used to check for aggregation in your final assay medium. If aggregation is suspected, you may need to explore different buffer components or the use of a small percentage of a biocompatible surfactant, ensuring the surfactant itself does not affect bacterial growth.
Issue 2: Inconsistent or no inhibition in a Protein Tyrosine Phosphatase 1B (PTP1B) enzyme assay.
Possible Cause 1: Incorrect assay setup.
-
Troubleshooting Step: Review your PTP1B inhibition assay protocol. Ensure you are using the correct buffer composition, substrate concentration (e.g., p-nitrophenyl phosphate (B84403) - pNPP), and enzyme concentration. Include a known PTP1B inhibitor as a positive control.
Possible Cause 2: Compound instability in the assay buffer.
-
Troubleshooting Step: While light sensitivity is a key factor, also consider the pH and composition of your assay buffer. This compound's stability may be pH-dependent. Assess the stability of this compound in your assay buffer over the time course of your experiment using HPLC.
Possible Cause 3: Allosteric inhibition mechanism misunderstood.
-
Troubleshooting Step: this compound is a mixed-type allosteric inhibitor of PTP1B, meaning it does not bind to the active site. This can affect the kinetics of the inhibition. Consider performing enzyme kinetics studies to determine the inhibition constants (Ki and αKi) to better understand its mechanism in your specific assay conditions.
Issue 3: High variability or lack of effect in a cell-based viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo).
Possible Cause 1: Phototoxicity due to singlet oxygen production.
-
Troubleshooting Step: If your experiment is conducted under normal laboratory lighting, the observed cytotoxicity might be a result of phototoxicity from singlet oxygen generation rather than a specific targeted effect.[2] Repeat the experiment under light-protected conditions and compare the results. The production of singlet oxygen can induce cell death, which may not be the intended mechanism of action you are investigating.
Possible Cause 2: Cell line insensitivity.
-
Troubleshooting Step: The cytotoxic effects of this compound may be cell-line specific. Research the literature to see if the cell line you are using is expected to be sensitive to the pathways modulated by this compound. If you are investigating its PTP1B inhibitory activity, ensure your cell line has a functional PTP1B signaling pathway that influences its viability.
Possible Cause 3: General in vitro assay pitfalls.
-
Troubleshooting Step: Review standard cell culture and assay practices. Ensure consistent cell seeding density, healthy cell morphology, and appropriate incubation times. High variability between replicates can often be traced back to inconsistent cell handling.
Data Summary
Table 1: In Vitro Bioactivity of this compound
| Bioactivity | Target/Organism | Assay Type | Reported Value (IC50/MIC) | Reference |
| Antibacterial | Staphylococcus aureus ATCC 29213 | MIC | 0.313 µg/mL (0.52 µM) | [1] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC | 0.313 µg/mL (0.52 µM) | [1] |
| Antibacterial | Vancomycin-resistant Enterococcus faecium (LVRE) | MIC | 0.078 - 0.313 µg/mL | [1] |
| Enzyme Inhibition | Human PTP1B (hPTP1B₁₋₄₀₀) | IC₅₀ | 8.8 ± 1.0 µM |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound (with light protection)
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
DMSO (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., S. aureus)
-
Sterile, amber or foil-wrapped 96-well microtiter plates
-
Sterile, amber microcentrifuge tubes
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Under reduced light, dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.
-
Store in an amber vial at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Perform all dilutions in amber microcentrifuge tubes or directly in the light-protected 96-well plate.
-
Prepare a 2-fold serial dilution of this compound in CAMHB.
-
Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate with a lid and seal with paraffin (B1166041) film to prevent evaporation.
-
Wrap the entire plate in aluminum foil to protect it from light.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, and still under reduced light if possible, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: In Vitro PTP1B Inhibition Assay
This is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
pNPP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations. Keep the final DMSO concentration at or below 1%.
-
Dilute the PTP1B enzyme in cold assay buffer to the desired working concentration.
-
Prepare the pNPP substrate solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions (or vehicle control).
-
Add the PTP1B enzyme solution to initiate the pre-incubation.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Crucially, if investigating non-phototoxic effects, protect the plate from light during incubation.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for a few hours at room temperature in the dark to ensure complete solubilization.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the results and determine the IC₅₀ value if applicable.
-
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity of this compound.
Caption: PTP1B's role in negative regulation of Insulin and Leptin signaling.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of Xanthoepocin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Xanthoepocin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a polyketide antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[1][2][3] However, it is a photolabile molecule, meaning it degrades upon exposure to light, which can lead to a loss of potency and affect experimental results.[1][2][4]
Q2: What type of light causes this compound to degrade?
A2: this compound is particularly sensitive to blue light.[1] Studies have shown that exposure to blue light (around 413 nm and 468 nm) leads to its degradation.[1] It is also known to degrade under sunlight.[1] To ensure its stability, it is best to protect it from all light sources.
Q3: How does photodegradation occur?
A3: The photodegradation of this compound involves the production of singlet oxygen (¹O₂), a reactive oxygen species.[1][2][4] Upon light absorption, this compound can transfer energy to molecular oxygen, converting it to the highly reactive singlet state, which then leads to the degradation of the this compound molecule and potentially other molecules in the solution.
Q4: How can I prevent the photodegradation of this compound in my experiments?
A4: The most effective method is to minimize light exposure throughout all experimental procedures.[1][4] This includes:
-
Working in low-light conditions: Use a darkroom or a room with minimal lighting.
-
Using amber-colored or opaque containers: Store and handle solutions in vials and tubes that block light transmission.
-
Wrapping containers in aluminum foil: This provides an additional layer of light protection.
-
Limiting the duration of light exposure: If working outside of a darkroom is unavoidable, minimize the time the solution is exposed to light.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: Yes, antioxidants can help mitigate photodegradation. Ascorbic acid (Vitamin C) has been shown to quench the singlet oxygen produced by this compound upon irradiation, thereby reducing its degradation.[1] Other antioxidants that scavenge reactive oxygen species may also be effective.[5][6][7][8]
Q6: How stable is this compound in the dark?
A6: this compound is stable when kept in the dark.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in solution over a short period. | Photodegradation due to light exposure. | 1. Immediately protect the solution from light by wrapping the container in aluminum foil. 2. Prepare fresh solutions and handle them under light-protected conditions. 3. Store stock and working solutions in amber vials or opaque tubes at an appropriate temperature. |
| Inconsistent results in bioactivity assays (e.g., MIC tests). | Degradation of this compound during the assay procedure due to ambient light. | 1. Perform all steps of the bioassay (e.g., dilutions, plating) under subdued light. 2. Use amber-colored microplates or wrap standard plates in a light-blocking material during incubation. 3. Include a "dark control" to assess the baseline stability of this compound in the assay medium. |
| Color change observed in the this compound solution. | Formation of degradation products upon light exposure. | 1. Discard the solution. 2. Review handling procedures to ensure strict light protection. 3. Prepare a fresh solution and confirm its purity and concentration using a spectrophotometer or HPLC. |
| Precipitate formation in the solution. | Aggregation of this compound has been observed in certain media like Müller-Hinton broth.[1] | 1. Assess the solubility of this compound in your specific buffer or medium. 2. Consider using a co-solvent like DMSO, but be mindful of its final concentration in your experiment. This compound has been studied in water with 3% DMSO.[1] |
Quantitative Data Summary
The photodegradation of this compound has been quantified under specific conditions:
| Parameter | Value | Conditions | Reference |
| Half-life (t₁/₂) | 48 minutes | 33 µM this compound in Water/3% DMSO, irradiated with 413 nm LED (5 J cm⁻²) for 90 minutes. | [1] |
| Degradation Products | Over ten different photoproducts observed. | 12.5 µg/mL this compound in DMSO, irradiated and analyzed by HPLC-DAD. | [1] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Solutions
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound powder in a low-light environment (e.g., a dimly lit room or a fume hood with the light off).
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) in an amber-colored vial or a clear vial wrapped in aluminum foil.
-
Vortex or sonicate briefly until fully dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in the dark.
-
For working solutions, store them at 4°C for short-term use (a few days), always protected from light.
-
-
Handling During Experiments:
-
Thaw stock solutions on ice, keeping them wrapped in foil.
-
Prepare dilutions in opaque or amber-colored tubes.
-
If using clear multi-well plates, perform the additions in a darkened room and immediately place the plate in a dark incubator or cover it with a light-blocking lid.
-
Protocol 2: Assessing the Photostability of this compound
This protocol is adapted from the light stability measurement of this compound.[1]
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 30 µg/mL or 49 µM) in the experimental buffer (e.g., deionized water). Prepare this solution in an amber volumetric flask.
-
-
Experimental Setup:
-
Divide the solution into two sets of amber tubes: one for the "light-exposed" group and one for the "dark control" group.
-
The "dark control" tubes should be completely wrapped in aluminum foil.
-
-
Light Exposure:
-
Place the "light-exposed" tubes under a specific light source (e.g., a 413 nm LED).
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90 minutes), take an aliquot from both the light-exposed and dark control tubes.
-
-
Analysis:
-
Immediately analyze the aliquots by HPLC-DAD or UV-Vis spectrophotometry to determine the concentration of remaining this compound.
-
Plot the concentration of this compound versus time for both groups to determine the degradation rate and half-life under the tested light conditions.
-
Visualizations
Caption: Workflow for handling this compound to minimize photodegradation.
Caption: Mechanism of this compound photodegradation via singlet oxygen.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grid.uns.ac.rs [grid.uns.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Xanthoepocin from biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Xanthoepocin from biomass.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Degradation due to light exposure: this compound is a photolabile molecule.[1][2][3] | - Conduct all extraction and purification steps under light-protected conditions (e.g., using amber-colored glassware, covering vials with aluminum foil).[1] - Work in a dimly lit room or under red light conditions, as blue light has been shown to degrade this compound.[2][4] |
| Inefficient initial extraction: The chosen solvent may not be effectively penetrating the biomass and solubilizing the compound. | - Ensure the mycelium is thoroughly dried and finely ground before extraction to increase surface area.[1] - Perform a defatting step with a non-polar solvent like petroleum ether to remove lipids that can interfere with extraction.[1] - Use acetone (B3395972) as the primary extraction solvent, as it has been shown to be effective.[1] - Employ ultrasonication during extraction to enhance solvent penetration and cell disruption.[1] | |
| Suboptimal biomass cultivation conditions: The concentration of this compound in the biomass itself may be low. | - Cultivate Penicillium ochrochloron under ammonium-limited conditions, which has been shown to increase intracellular this compound content.[1][3] - Grow cultures in darkness or under red or yellow light, as these conditions foster higher this compound production compared to blue light.[4] | |
| Presence of Impurities in Final Product | Co-extraction of other metabolites: The extraction solvent may be pulling out other compounds with similar solubility. | - Implement a multi-step purification process. An initial flash chromatography step can enrich the this compound fraction.[1] - Follow up with preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.[1] |
| Residual fatty acids/lipids: The defatting step was insufficient. | - Increase the number of washes with petroleum ether or extend the duration of the defatting step.[1] | |
| Inconsistent Quantification Results | Degradation of standard or sample: this compound's photolability can lead to inaccurate measurements if not handled properly. | - Prepare fresh this compound standards for each analysis. - Protect both standards and samples from light at all times, including during HPLC analysis by using amber vials.[1] |
| Poor chromatographic resolution: The HPLC method may not be adequately separating this compound from other compounds. | - Optimize the HPLC gradient and mobile phase. A common system uses a C18 column with a water and acetonitrile (B52724) gradient, both acidified with formic acid.[1] | |
| Formation of Aggregates | Aggregation in aqueous solutions: this compound has been observed to form aggregates in certain media, which can affect bioassays and analysis.[1] | - Be aware of the critical aggregation concentration (CAC), which has been reported to be around 10 µM in phosphate-buffered saline (PBS).[4] - Consider the use of solvents like DMSO to maintain solubility and prevent aggregation, especially when preparing stock solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary biomass source for this compound?
A1: this compound is a polyketide commonly produced by filamentous fungi of the genus Penicillium, with Penicillium ochrochloron and Penicillium simplicissimum being notable sources.[1][5][6]
Q2: What is the most critical factor to consider during this compound extraction?
A2: The most critical factor is the photolability of this compound.[1][2][3] Exposure to light, particularly blue light, can lead to its rapid degradation, significantly reducing yields and affecting the accuracy of quantification and bioactivity studies.[1][4] Therefore, all procedures should be performed with rigorous light protection.[1]
Q3: Can you provide a general overview of an effective extraction and purification workflow?
A3: Yes, a proven workflow involves:
-
Biomass Preparation: Harvesting and drying the P. ochrochloron mycelium.
-
Grinding: Finely grinding the dried biomass to increase the surface area for extraction.[1]
-
Defatting: Pre-extracting the ground biomass with petroleum ether to remove lipids.[1]
-
This compound Extraction: Extracting the defatted biomass with acetone, often with the aid of ultrasonication.[1]
-
Concentration: Evaporating the acetone to yield a crude extract.[1]
-
Purification: Subjecting the crude extract to flash chromatography for initial purification, followed by preparative HPLC for final purification.[1]
Q4: What analytical method is recommended for quantifying this compound?
A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a well-established method for quantifying this compound.[1] A C18 column is typically used with a gradient of acidified water and acetonitrile. Quantification is achieved by creating an external calibration curve with a pure standard.[1]
Q5: How does this compound exert its biological activity?
A5: this compound has been shown to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for developing treatments for type II diabetes, obesity, and cancer.[7] It is suggested to bind to an allosteric site on the enzyme, leading to a conformational change that inhibits its activity.[7]
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from P. ochrochloron Mycelium
This protocol is based on an optimized method that significantly improves the yield of this compound.[1]
Materials:
-
Dried and finely ground mycelium of P. ochrochloron
-
Petroleum ether
-
Acetone
-
Ultrasonicator
-
Rotary evaporator
-
Amber-colored glassware or glassware covered in aluminum foil
Procedure:
-
Weigh the dried, ground mycelium.
-
Suspend the mycelium in petroleum ether (e.g., 200 mL per 10-20 g of biomass).
-
Sonicate the suspension for 30 minutes.
-
Separate the biomass from the solvent by filtration or centrifugation.
-
Repeat the petroleum ether extraction two more times.
-
Air-dry the defatted mycelium to remove residual petroleum ether.
-
Suspend the defatted mycelium in acetone (e.g., 200 mL per 10-20 g of biomass).
-
Sonicate the acetone suspension for 30 minutes.
-
Separate the biomass from the acetone extract.
-
Repeat the acetone extraction two more times.
-
Combine all acetone fractions.
-
Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator to obtain the crude this compound extract. Note: All steps must be performed under light-protected conditions.[1]
Protocol 2: Quantification of this compound using HPLC-DAD
Materials and Equipment:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 analytical column (e.g., Synergi MaxRP, 80 Å, 150 x 4.60 mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
This compound standard of known purity
-
Crude or purified this compound extract
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of calibration standards (e.g., 0.1 to 0.5 mg/mL).[1]
-
Sample Preparation: Dissolve the dried extract in DMSO to a known concentration (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.[1]
-
HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
-
Gradient Program: Start at 50% B, increase to 85% B in 7.5 minutes, then increase to 98% B until 20 minutes.[1]
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor at the absorbance maximum of this compound (around 413 nm).[1]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Optimized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Proposed mechanism of PTP1B inhibition by this compound.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C30H22O14 | CID 5482316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of HPLC protocols for Xanthoepocin analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Xanthoepocin. The information is designed to help users refine their protocols and address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound in a question-and-answer format.
Question: My this compound peak is smaller than expected, or its area is decreasing with subsequent injections. What could be the cause?
Answer: This issue is likely due to the known photolability of this compound.[1][2] Exposure to light, especially sunlight and blue light (around 455 nm), can cause rapid degradation of the analyte, leading to the formation of multiple photoproducts.[1]
-
Immediate Actions:
-
Protect all solutions containing this compound from light by using amber vials or wrapping them in aluminum foil.
-
Minimize the exposure of samples in the autosampler to ambient light.
-
If possible, use an autosampler with a cooling function to further reduce degradation.
-
-
Preventative Measures:
-
Prepare standards and sample solutions fresh and use them promptly.
-
During sample preparation, work under subdued lighting conditions.
-
Consider using a UV-protective film on laboratory windows if direct sunlight exposure is a concern.
-
Question: I am observing unexpected peaks in my chromatogram, especially in later injections of the same sample. What are these peaks?
Answer: These "ghost peaks" are likely degradation products of this compound due to its light sensitivity.[1] Studies have shown that within 20 minutes of light exposure, over ten different photoproducts can be formed.[1]
-
Troubleshooting Steps:
-
Confirm Photodegradation: Inject a freshly prepared standard. Then, expose an aliquot of the same standard to ambient light for a short period (e.g., 30 minutes) and inject it again. A significant decrease in the main this compound peak and the appearance of new peaks will confirm photodegradation.
-
Implement Light Protection: Follow all the light protection measures mentioned in the previous answer.
-
Investigate Other Sources: While photodegradation is the most probable cause, also consider other common sources of ghost peaks such as contaminated mobile phase, bleed from the column, or carryover from previous injections.
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing in HPLC can be caused by several factors. For a compound like this compound, a polyketide with potential for secondary interactions, both chemical and physical issues should be considered.
-
Potential Chemical Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule.
-
Solution: Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase chemistry if tailing persists.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: While a specific optimal pH for this compound is not widely published, you can experiment with small adjustments to the mobile phase pH by adding a low concentration of an acid modifier like formic acid or trifluoroacetic acid to suppress silanol interactions.
-
-
-
Potential Physical Causes and Solutions:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause poor peak shape.
-
Solution: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
-
Question: The baseline of my chromatogram is noisy or drifting. What should I check?
Answer: A noisy or drifting baseline can interfere with accurate quantification. Here are the common causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
-
-
Improper Mixing: If using a gradient, ensure the solvents are being mixed properly by the pump.
-
-
Detector Issues:
-
Lamp Failure: A failing detector lamp can cause baseline instability.
-
Solution: Check the lamp energy. If it is low, replace the lamp.
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
-
System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC protocol for this compound analysis?
A1: Based on published methods, a reversed-phase HPLC-DAD system is suitable for this compound quantification.[1] While specific column and mobile phase details can vary, a good starting point is a C18 column with a gradient elution using a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. The detection wavelength can be set based on the UV absorbance maxima of this compound.
Q2: How should I prepare samples containing this compound for HPLC analysis?
A2: For samples from fungal cultures, an extraction is necessary. A published protocol involves defatting the ground mycelium with petroleum ether, followed by extraction with acetone (B3395972).[1] The resulting extract can then be further purified by flash chromatography before HPLC analysis.[1] It is crucial to protect the sample from light throughout the entire extraction and preparation process.
Q3: What are the typical retention times for this compound?
A3: The retention time is highly method-dependent. In one reported method, the retention time for this compound was approximately 12 minutes.[1] However, this will change based on the column, mobile phase composition, flow rate, and gradient profile used.
Q4: Is a guard column recommended for this compound analysis?
A4: Yes, using a guard column is a good practice, especially when analyzing complex samples like crude extracts. It helps protect the analytical column from strongly retained compounds and particulate matter, thereby extending the column's lifetime and maintaining performance.
Q5: How can I confirm the identity of the this compound peak in my samples?
A5: The most reliable way is to use a certified reference standard of this compound. The peak in your sample should have the same retention time as the standard under identical chromatographic conditions. For further confirmation, you can use a diode-array detector (DAD) to compare the UV spectrum of your peak with that of the standard. For unambiguous identification, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated HPLC-DAD method for this compound analysis.[1]
| Parameter | Value |
| Linearity Range | 0.1 - 0.5 mg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.014 µg/mL |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD[1]
This protocol is adapted from a published method for the quantitative analysis of this compound.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), potentially with an acid modifier (e.g., 0.1% formic acid). The exact gradient profile should be optimized for your specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector monitoring at the absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 0.5 mg/mL).
-
Crucially, protect all standard solutions from light.
-
-
Sample Preparation (from Mycelium):[1]
-
Grind the dried mycelium into a fine powder.
-
Defat the powder with petroleum ether.
-
Extract the defatted powder with acetone.
-
Evaporate the acetone to obtain a crude extract.
-
The extract can be further purified by flash chromatography if necessary.
-
Dissolve the final extract in the mobile phase for HPLC analysis.
-
Protect the sample from light at all stages.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak based on retention time and the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues during this compound analysis.
Caption: Proposed allosteric inhibition of PTP1B by this compound.
References
Technical Support Center: Large-Scale Production of Xanthoepocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of Xanthoepocin.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound are a common challenge. Several factors in the fermentation process can contribute to this issue. Consider the following troubleshooting steps:
-
Optimize Nutrient Conditions: this compound production is often triggered by specific nutrient limitations. Studies have shown that ammonium-limited media can significantly enhance intracellular this compound content.[1][2][3] Conversely, phosphate-limited or glucose-limited conditions may result in lower yields.[2]
-
Control Irradiation: this compound is a photolabile molecule, and its biosynthesis is sensitive to light.[1][2][3] Exposure to blue light can drastically reduce the yield, while cultivation in darkness or under red light has been shown to be favorable.[1]
-
Fermentation Parameters: Standard fermentation parameters such as pH, temperature, and agitation speed need to be optimized for the specific Penicillium strain being used. While specific optimal values for this compound production are not extensively published, general optimization strategies for fungal fermentations can be applied.[4][5]
Q2: I am observing significant degradation of my purified this compound. What is the primary cause and what precautions should I take?
A2: The most significant factor causing this compound degradation is its sensitivity to light, particularly blue light.[1][2][3] Under blue light irradiation, this compound can degenerate, with a reported half-life of approximately 48 minutes in an aqueous solution.[1] This degradation process can lead to the formation of over ten different photoproducts within 20 minutes.[1]
To mitigate degradation, the following light-protection measures are critical throughout the production and handling process:
-
Fermentation: Conduct fermentations in bioreactors shielded from light or use specific wavelengths of light (e.g., red light) that are less detrimental to this compound stability.[1]
-
Extraction and Purification: Perform all extraction and purification steps under dim light or red light conditions. Use amber-colored glassware or vials covered with aluminum foil to protect the compound from light exposure.[1]
-
Storage: Store purified this compound and solutions containing it in light-proof containers, preferably at low temperatures, although specific long-term temperature stability data is limited.
Q3: What is the proposed biosynthetic pathway for this compound?
A3: this compound is a polyketide, and its biosynthesis is proposed to begin with the formation of a polyketide scaffold.[6] While the exact order of the subsequent steps is yet to be fully determined, the pathway involves a series of enzymatic reactions, likely including prenylation by a prenyltransferase.[6]
Caption: Proposed biosynthetic pathway of this compound.
Q4: What are the common challenges encountered during the extraction and purification of this compound?
A4: The primary challenges during extraction and purification are minimizing product loss due to degradation and efficiently separating this compound from other cellular components and impurities.
-
Photodegradation: As mentioned, light protection is crucial at every step.[1]
-
Co-extraction of Impurities: The initial crude extract often contains aliphatic compounds and unsaturated fatty acids.[2] A defatting step with a non-polar solvent like petroleum ether is recommended before acetone (B3395972) extraction.[1][2]
-
Purification Efficiency: Multi-step chromatographic techniques, such as flash chromatography followed by preparative HPLC, are necessary to achieve high purity (>99%).[2] Optimizing solvent systems and column materials is key to improving separation and yield.
Troubleshooting Guides
Problem 1: Low Purity of Final this compound Product
| Potential Cause | Troubleshooting Action |
| Incomplete removal of lipids | Introduce a defatting step with petroleum ether on the dried mycelium before the main extraction.[1][2] |
| Co-elution of impurities during chromatography | Optimize the gradient and solvent system for flash and preparative HPLC. Consider using different stationary phases. |
| Degradation during purification | Ensure all purification steps are conducted under light-protected conditions (amber vials, aluminum foil, dim lighting).[1] |
Problem 2: Inconsistent this compound Production Between Batches
| Potential Cause | Troubleshooting Action |
| Variability in light exposure | Standardize the lighting conditions for all bioreactors. Use light meters to ensure consistency or operate in complete darkness.[1] |
| Inconsistent nutrient levels | Precisely control the initial concentrations of nitrogen (ammonium) and other key nutrients in the fermentation medium.[2] |
| Genetic drift of the production strain | Maintain a consistent cell banking system and limit the number of subcultures from a single vial. Periodically re-qualify the production strain. |
Quantitative Data Summary
Table 1: this compound Extraction and Purification Yields
| Purification Stage | Yield (% of Dry Mycelium Weight) | Purity | Reference |
| Acetone Extract | 0.71% | Not Reported | [1][2] |
| Flash Chromatography Fraction | 0.22% | 92% (HPLC) | [1][2] |
| Preparative HPLC | 0.11% | >99% (HPLC) | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.313 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | [1] |
| Linezolid & Vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 | [1] |
| Escherichia coli ATCC 25922 | No effect | [1] |
Detailed Experimental Protocols
1. Protocol for this compound Extraction and Purification
This protocol is based on methodologies that have been successfully used to isolate this compound.[1][2]
Caption: Workflow for this compound extraction and purification.
Methodology:
-
Mycelium Preparation: Start with dried mycelium from the fermentation broth. Grind the mycelium into a fine powder.
-
Defatting: Suspend the ground mycelium in petroleum ether to remove lipids and other non-polar compounds. Filter and discard the solvent.
-
Acetone Extraction: Extract the defatted mycelium with acetone. For enhanced extraction, use ultrasonication for approximately 15 minutes.[1] It is crucial to perform this step in amber-colored vials or vials covered with aluminum foil to prevent light exposure.[1]
-
Filtration and Evaporation: Filter the acetone extract to remove the mycelial debris. Evaporate the acetone under a constant stream of air or using a rotary evaporator to obtain the crude extract.
-
Flash Chromatography: Subject the crude extract to flash chromatography using silica (B1680970) gel. This step will yield a fraction enriched with this compound.
-
Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction to obtain this compound with a purity greater than 99%.
2. Protocol for Assessing Photostability of this compound
This protocol is adapted from a study on the photochemical properties of this compound.[1]
Caption: Experimental workflow for photostability assessment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) and dilute it to the desired final concentration (e.g., 30-50 µM) in deionized water or a suitable buffer.
-
Deoxygenation: To study the direct photochemical degradation, deoxygenate the sample by bubbling argon gas through the solution for approximately 20 minutes.[1]
-
Irradiation: Stir the sample under an argon atmosphere and irradiate it with a light source of a specific wavelength (e.g., a 413 nm LED).[1] Maintain a constant temperature (e.g., 297 K).
-
Control: Prepare an identical sample and keep it in complete darkness under the same conditions to serve as a control.[1]
-
Data Collection: Measure the UV-Vis absorbance spectra of both the irradiated and control samples at regular time intervals.
-
Analysis: Plot the absorbance at the characteristic wavelength for this compound against time to determine the degradation kinetics and calculate the half-life (t1/2) under the specific light conditions.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Xanthoepocin against MRSA and LVRE strains
A comparative analysis of the efficacy and mechanism of action of Xanthoepocin against multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (LVRE) strains.
The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE), presents a significant challenge to global public health. In the ongoing search for novel antimicrobial agents, the polyketide this compound, originally isolated from Penicillium species, has emerged as a promising candidate.[1][2] This guide provides a detailed comparison of this compound's efficacy against these formidable pathogens, supported by experimental data and protocols. A key finding is that this compound is a photolabile molecule, and its antimicrobial potency is significantly enhanced when light-protective measures are employed during susceptibility testing.[1][3]
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. When tested under light-protected conditions, this compound demonstrates potent activity against both MRSA and LVRE strains, with MIC values comparable to or better than the established antibiotic Tigecycline.[3]
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus ATCC 29213 | 0.313 |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | |
| Linezolid (B1675486) & Vancomycin-resistant E. faecium (LVRE) | 0.078 - 0.313 | |
| Tigecycline | S. aureus ATCC 29213 | 0.156 |
| Methicillin-resistant S. aureus (MRSA) | 0.156 | |
| Linezolid & Vancomycin-resistant E. faecium (LVRE) | 0.156 - 0.313 |
Data sourced from Vrabl et al., 2022.[3]
Experimental Protocols
The following sections detail the methodologies employed for the isolation of this compound and the determination of its Minimum Inhibitory Concentration.
Isolation and Extraction of this compound
This compound was isolated from the mycelium of Penicillium ochrochloron grown in bioreactor batch cultures.[3] The process, as outlined in the literature, involves several key steps to ensure the purity and integrity of the final compound.[3]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial Strains: Methicillin-resistant S. aureus (MRSA) and a clinical isolate of linezolid and vancomycin-resistant E. faecium (LVRE).
-
Antimicrobial Agents: this compound and Tigecycline (as a comparator).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, incubator.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution: The antimicrobial agents are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours. Crucially, for this compound, incubation must be performed in the dark or under light-protected conditions to prevent its degradation.[1][3]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Mechanism of Action: A Photodynamic Approach
This compound's potent antibacterial activity is attributed to its photolabile nature.[1] Upon exposure to blue light, this compound acts as a photosensitizer, producing singlet oxygen, a highly reactive oxygen species (ROS).[1] This mechanism is characteristic of antimicrobial photodynamic therapy (aPDT).[4][5] The generated singlet oxygen causes widespread, non-specific oxidative damage to bacterial cells, including lipids, proteins, and nucleic acids, leading to cell death.[6] This multi-targeted approach is a significant advantage as it is less likely to induce the development of microbial resistance compared to antibiotics with specific cellular targets.
Conclusion
This compound exhibits significant promise as a potent antibiotic against the clinically challenging multidrug-resistant pathogens MRSA and LVRE. Its efficacy, particularly when shielded from light, is comparable to existing antibiotics. The unique photodynamic mechanism of action, involving the production of singlet oxygen, offers a multi-targeted approach to bacterial killing that may circumvent the development of resistance. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential in the fight against antibiotic-resistant infections. The re-evaluation of previously discovered natural compounds like this compound, using modern techniques, represents a valuable strategy in the discovery of new antimicrobial agents.[1]
References
- 1. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of singlet oxygen and oxygen concentration in photodynamic inactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthoepocin vs. Tigecycline: A Comparative Analysis of Activity Against Resistant Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel compounds and re-evaluate existing ones. This guide provides a detailed comparison of xanthoepocin, a fungal metabolite, and tigecycline (B611373), a last-resort antibiotic, against clinically relevant resistant bacteria. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Tigecycline, a glycylcycline antibiotic, is a crucial tool in treating complex infections caused by multidrug-resistant (MDR) bacteria.[1][2] this compound, a polyketide produced by Penicillium species, has demonstrated significant promise, particularly against Gram-positive resistant strains.[3][4][5] Recent studies have highlighted this compound's potent activity, which was previously underestimated due to its photolability.[3][4][5] When protected from light, this compound exhibits potent antibacterial effects against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4][5]
Comparative Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and tigecycline against various resistant bacterial strains. Lower MIC values indicate greater potency.
| Microorganism | Strain Type | This compound MIC (µg/mL) | Tigecycline MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 (Methicillin-Susceptible) | 0.313 | 0.156 | [4] |
| Staphylococcus aureus | Clinical Isolate (Methicillin-Resistant, MRSA) | 0.313 | 0.156 | [4] |
| Enterococcus faecium | Clinical Isolate (Linezolid and Vancomycin-Resistant, LVRE) | 0.078 - 0.313 | 0.156 - 0.313 | [4] |
| Escherichia coli | ATCC 25922 | >10 | 0.156 | [4] |
Mechanisms of Action
The antibacterial mechanisms of this compound and tigecycline differ significantly, offering alternative strategies to combat resistant bacteria.
This compound: The precise molecular mechanism of action for this compound is still under investigation. However, a key characteristic is its photolability.[3][4][5] Under blue light irradiation, this compound produces singlet oxygen, a highly reactive oxygen species that can cause widespread cellular damage, leading to bacterial cell death.[3][4][5] This suggests a mechanism involving oxidative stress.
Caption: Mechanism of Action of this compound.
Tigecycline: Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria.[6][7] It binds to the 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA into the A site of the ribosome.[6][7] This action prevents the elongation of polypeptide chains, thereby halting protein production and inhibiting bacterial growth.[6] A key advantage of tigecycline is its ability to overcome common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[6][7]
Caption: Mechanism of Action of Tigecycline.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Tigecycline)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., MRSA, VRE)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For this compound, it is crucial to protect the plates from light during incubation.[3][4][5]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: Experimental Workflow for MIC Determination.
Conclusion
This comparative guide highlights the potential of this compound as a valuable antibacterial agent, particularly against resistant Gram-positive bacteria. Its distinct, light-dependent mechanism of action offers a novel approach that could circumvent existing resistance pathways. While tigecycline remains a potent, broad-spectrum antibiotic, the emergence of resistance necessitates the continued exploration of new compounds like this compound. Further research into the precise molecular targets of this compound and in vivo efficacy studies are warranted to fully assess its therapeutic potential.
References
- 1. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Xanthoepocin's Antibacterial Efficacy: A Comparative Analysis of Light and Dark Conditions
For Immediate Release
This guide provides a detailed comparison of the antibacterial activity of Xanthoepocin, a polyketide antibiotic, under dark and light conditions. The following data and protocols are intended for researchers, scientists, and drug development professionals interested in the potential of photosensitive compounds in combating multidrug-resistant bacteria.
This compound, a natural product of Penicillium ochrochloron, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Notably, its efficacy is significantly influenced by the presence of light, a crucial factor that has been historically overlooked and may have led to an underestimation of its true potential.[1] This guide synthesizes the available data on this compound's light-sensitive antibacterial properties and provides detailed experimental methodologies for its validation.
Dual-Mode Antibacterial Action: A Tale of Light and Darkness
This compound exhibits a fascinating dual-mode of action contingent on light exposure. In the absence of light, it functions as a powerful antibiotic against challenging multidrug-resistant pathogens.[1] Conversely, when exposed to light, particularly blue light, this compound acts as a photosensitizer, generating singlet oxygen, a reactive oxygen species (ROS).[1][3] This photodynamic activity, however, appears to be less effective than its intrinsic antibacterial action in the dark, as light exposure leads to the degradation of the molecule and a subsequent reduction in its antibacterial potency.[1][3]
Mechanism of Action in the Dark
While the precise molecular target of this compound in the dark has not been definitively elucidated in the reviewed literature, its classification as a polyketide antibiotic suggests potential mechanisms common to this class of compounds. Polyketides are known to interfere with various essential bacterial processes, including:
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.
-
Interference with Nucleic Acid Synthesis: Disrupting DNA replication or transcription.
-
Disruption of Cell Wall Synthesis: Weakening the integrity of the bacterial cell wall.
-
Inhibition of Fatty Acid Synthesis: Blocking the production of essential components for bacterial membranes.
Further research is required to pinpoint the specific pathway inhibited by this compound in the absence of light.
Mechanism of Action in the Light: Photodynamic Therapy
Upon irradiation with blue light, this compound transitions to an excited state and transfers energy to molecular oxygen, resulting in the formation of singlet oxygen (¹O₂).[1][2][3] This highly reactive species can then indiscriminately damage various cellular components, including lipids, proteins, and nucleic acids, leading to bacterial cell death. This process is the foundation of antimicrobial photodynamic therapy (aPDT).
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against key Gram-positive pathogens in both dark and light conditions.
| Bacterial Strain | Resistance Profile | Condition | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | Dark | 0.313 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Dark | 0.313 | [1] |
| Staphylococcus aureus DSM1104 | - | Dark | 0.3125 | [1] |
| Staphylococcus aureus DSM1104 | - | Blue Light (9.3 J cm⁻²) | 2.5 | [1] |
| Staphylococcus aureus DSM1104 | - | Blue Light (30 J cm⁻²) | >5 | [1] |
| Enterococcus faecium | Linezolid & Vancomycin-Resistant (LVRE) | Dark | 0.078–0.313 | [1][2] |
As the data clearly indicates, the MIC of this compound against S. aureus increases significantly upon exposure to blue light, demonstrating a substantial loss of antibacterial potency. In contrast, its activity in the dark against highly resistant strains like MRSA and LVRE is noteworthy.
Experimental Protocols
The following protocols provide a framework for the validation of this compound's antibacterial activity under controlled light and dark conditions. These are based on standard broth microdilution methods, adapted for a photosensitive compound.
Experimental Workflow
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL for broth microdilution) in the appropriate broth medium (e.g., Mueller-Hinton Broth).
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range. All steps should be carried out under minimal light conditions.
Broth Microdilution Assay
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum. The final volume in each well should be consistent (e.g., 100 µL).
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.
Incubation Conditions
-
Dark Condition:
-
Seal the microtiter plates to prevent evaporation.
-
Wrap the plates completely in aluminum foil or place them in a light-proof container.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Light Condition (for PhotoMIC determination):
-
Seal the microtiter plates.
-
Place the plates under a calibrated light source (e.g., a blue LED array with a specific wavelength and irradiance).
-
Irradiate the plates for a defined period to deliver a specific light dose (e.g., 9.3 J cm⁻² or 30 J cm⁻²).
-
Following irradiation, incubate the plates in the dark at 35-37°C for the remainder of the 16-20 hour incubation period.
-
Determination of MIC
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For the light-exposed plates, this value is recorded as the PhotoMIC.
Conclusion
The antibacterial activity of this compound is significantly dependent on light conditions. Its potent efficacy against multidrug-resistant Gram-positive bacteria in the dark highlights its potential as a promising therapeutic agent. However, its photolability necessitates careful handling and consideration in experimental design and potential clinical applications. The dual functionality of this compound as a potent antibiotic in the dark and a photosensitizer in the light presents a unique paradigm for further investigation into novel antimicrobial strategies. Future research should focus on elucidating the precise molecular mechanism of its dark-mode activity and exploring formulations that could protect the compound from light degradation to harness its full therapeutic potential.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Xanthoepocin and its Analog Floccosin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the polyketide antibiotic Xanthoepocin and its structural analog, floccosin (B82986). This analysis is based on available experimental data, detailing their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
This compound, a yellow pigment produced by several Penicillium species, has garnered interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3][4] Its analog, floccosin, is a metabolite of the pathogenic fungus Epidermophyton floccosum.[1] This guide aims to provide a comprehensive comparative overview to inform further research and potential therapeutic development.
Comparative Performance Data
A direct quantitative comparison of the antimicrobial activities of this compound and floccosin is challenging due to the limited publicly available data for floccosin. However, based on existing studies, a qualitative and quantitative summary is presented below.
| Feature | This compound | Floccosin |
| Source Organism | Penicillium species (e.g., P. ochrochloron, P. simplicissimum)[1][2] | Epidermophyton floccosum[1] |
| Chemical Class | Polyketide | Polyketide |
| Antibacterial Activity | Potent against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Linezolid- and Vancomycin-resistant Enterococcus faecium (LVRE).[3][4] | Limited data available. As a metabolite of a pathogenic fungus, its primary role may not be antibacterial. |
| Antifungal Activity | Active against pathogenic yeasts.[2] | Limited data available. E. floccosum itself is a dermatophyte, suggesting potential antifungal properties for its metabolites. |
| Mechanism of Action | Photolabile; produces singlet oxygen under blue light irradiation, leading to oxidative stress.[1][3] | Reported to have an uncoupling effect on isolated mitochondria.[1] |
| Cytotoxicity | Weak cytotoxicity reported against some cancer cell lines.[1] | Data not readily available. |
Table 1: Comparison of this compound and Floccosin.
Quantitative Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. It is important to note that the antibacterial activity of this compound is significantly enhanced when protected from light due to its photolabile nature.[3][4]
| Bacterial Strain | MIC (µg/mL) - Light Protected |
| Staphylococcus aureus ATCC 29213 | 0.313 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.313 |
| Linezolid- & Vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-positive bacteria. Data extracted from Vrabl et al., 2022.
Chemical Structures
This compound and floccosin are structural analogs, both belonging to the xanthomegnin (B158392) family of fungal polyketides.[1] They share a common core structure but differ in their substituent groups, which likely accounts for their different mechanisms of action.
This compound:
Floccosin:
-
Key Features: Also a dimeric naphtho-γ-pyrone structure, closely related to this compound.[1]
Mechanisms of Action
The distinct biological activities of this compound and floccosin stem from their different molecular mechanisms.
This compound: A Photosensitizer Generating Reactive Oxygen Species
This compound's primary mechanism of antibacterial action is dependent on light.[1][3] Upon exposure to blue light, it acts as a photosensitizer, transferring energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂).[1][3] This singlet oxygen then induces significant oxidative stress within the bacterial cells, leading to cell death. This light-dependent activity highlights the importance of considering environmental factors in the evaluation of this compound.
Floccosin: A Mitochondrial Uncoupler
Floccosin is reported to act as a mitochondrial uncoupler.[1] In eukaryotic cells, mitochondria generate ATP through oxidative phosphorylation, a process that couples the electron transport chain (ETC) to ATP synthesis via a proton gradient across the inner mitochondrial membrane. Uncouplers disrupt this process by dissipating the proton gradient, causing the energy to be released as heat instead of being used for ATP synthesis. This leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced ATP production.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for Broth Microdilution MIC Assay:
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours. For light-sensitive compounds like this compound, incubation should be performed in the dark.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Assessment of Mitochondrial Uncoupling using an Oxygen Electrode
The uncoupling activity of a compound like floccosin can be assessed by measuring the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.
Workflow for Mitochondrial Respiration Assay:
Detailed Steps:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver) by differential centrifugation.
-
Oxygen Electrode Setup: A Clark-type oxygen electrode is calibrated and the chamber is filled with a respiration buffer.
-
Measurement of Basal Respiration (State 4): Isolated mitochondria and a respiratory substrate (e.g., succinate) are added to the chamber, and the basal rate of oxygen consumption is recorded.
-
Measurement of Active Respiration (State 3): A known amount of ADP is added to stimulate ATP synthesis, and the increased rate of oxygen consumption is measured.
-
Measurement of Uncoupled Respiration: The test compound (e.g., floccosin) is added to the chamber. A significant increase in the oxygen consumption rate in the absence of ADP indicates uncoupling activity.
Conclusion
This compound and its analog floccosin represent two related polyketides with distinct and interesting biological activities. This compound's potent, light-dependent antibacterial activity through the generation of singlet oxygen makes it a compelling candidate for further investigation, particularly in the context of photodynamic therapy. Floccosin's reported mitochondrial uncoupling activity warrants further exploration to understand its potential physiological and toxicological effects.
This guide highlights the current state of knowledge and underscores the need for further research, especially in conducting direct comparative studies to elucidate the structure-activity relationships and to fully assess the therapeutic potential of these fungal metabolites. The provided experimental frameworks can serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermophyton | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 5. This compound | C30H22O14 | CID 5482316 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Xanthoepocin and Diaporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two structurally related fungal metabolites, Xanthoepocin and diaporine A. While both are polyketides, their reported biological activities diverge significantly, with this compound demonstrating potent antibacterial properties and diaporine A exhibiting anticancer and immunomodulatory effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways to aid in further research and development.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data for the bioactivities of this compound and diaporine A.
| Compound | Bioactivity | Target/Cell Line | Metric | Value | Reference |
| This compound | Antibacterial | Staphylococcus aureus ATCC 29213 | MIC | 0.313 µg/mL (0.52 µM) | [1] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC | 0.313 µg/mL (0.52 µM) | [1] | |
| Antibacterial | Linezolid/Vancomycin-resistant Enterococcus faecium (LVRE) | MIC | 0.078 - 0.313 µg/mL (0.13 - 0.52 µM) | [1] | |
| Enzyme Inhibition | Human Protein Tyrosine Phosphatase 1B (hPTP1B) | IC50 | 8.8 ± 1.0 µM | [2] | |
| Diaporine A | Anticancer | HepG2 (human liver cancer cells) | % Inhibition | ~100% inhibition of cell count at 2.5 µM after 72h | [3] |
| Anticancer | HepG2 cells (in combination with Oxaliplatin 10 µM) | Colony Growth | Enhanced inhibition compared to Oxaliplatin alone | [4] | |
| Anticancer | HepG2 cells (in combination with Doxorubicin 10 µM) | Colony Growth | Enhanced inhibition compared to Doxorubicin alone | [4] |
Experimental Protocols
This compound: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the methodology used to determine the antibacterial efficacy of this compound.[1]
1. Preparation of Bacterial Inoculum:
- Bacterial strains (S. aureus, MRSA, LVRE) are cultured on appropriate agar (B569324) plates.
- A single colony is used to inoculate a Mueller-Hinton Broth (MHB).
- The culture is incubated at 37°C until it reaches the exponential growth phase.
- The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of this compound are prepared in MHB in a 96-well microtiter plate.
3. Incubation:
- An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
- The plate is incubated at 37°C for 18-24 hours. To account for the photolability of this compound, all steps should be performed under light-protected conditions.[1][5][6]
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Diaporine A: Cancer Cell Proliferation Assay (MTT Assay)
This is a general protocol for assessing the effect of diaporine A on the proliferation of cancer cells, based on common methodologies.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
2. Treatment with Diaporine A:
- A stock solution of diaporine A is prepared in DMSO.
- The culture medium is replaced with fresh medium containing various concentrations of diaporine A. A vehicle control (DMSO) is also included.
3. Incubation:
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
- The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound: Antibacterial Mechanism and PTP1B Inhibition
This compound's antibacterial activity is linked to its photolabile nature, producing singlet oxygen upon exposure to blue light, which can cause cellular damage to bacteria.[1][5][6] Additionally, it has been reported to act as an uncoupler of mitochondrial oxidative phosphorylation.[1] More recently, this compound was identified as a mixed-type inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme implicated in type II diabetes and obesity.[2] It is proposed to bind to an allosteric site, inducing conformational changes that lock the enzyme in an inactive state.[2]
Caption: Mechanisms of action for this compound.
Diaporine A: Anticancer and Immunomodulatory Pathways
Diaporine A exerts its anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells.[4] This leads to the inhibition of key survival signaling pathways, including the phosphorylation of ERK and Akt, ultimately triggering apoptosis through the activation of caspase-3.[3] In the context of immunology, diaporine A has been shown to regulate macrophage differentiation, potentially by modulating the TLR4-MAPK signaling pathway and PPARγ activity.[7]
Caption: Signaling pathways affected by diaporine A.
Summary and Future Directions
This compound and diaporine A, despite their structural similarities, present distinct and compelling bioactivities. This compound is a promising lead compound for the development of new antibiotics, particularly against multidrug-resistant Gram-positive bacteria. Its photolability is a critical factor to consider in experimental design and potential therapeutic applications. Diaporine A shows significant potential in oncology and immunology. Its ability to induce apoptosis in cancer cells and modulate macrophage differentiation warrants further investigation for its use as a standalone therapy or in combination with existing drugs.
Future research should focus on a direct, side-by-side comparison of these two molecules in various assays to better understand their structure-activity relationships. Further elucidation of their molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute configuration and protein tyrosine phosphatase 1B inhibitory activity of this compound, a dimeric naphtopyrone from Penicillium sp. IQ-429 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diaporine Potentiates the Anticancer Effects of Oxaliplatin and Doxorubicin on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaporine Potentiates the Anticancer Effects of Oxaliplatin and Doxorubicin on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diaporine, a novel endophyte-derived regulator of macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthoepocin: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antibiotic Xanthoepocin, focusing on its cross-resistance profile based on available experimental data. This compound, a polyketide produced by Penicillium species, has demonstrated significant potency against multi-drug resistant Gram-positive bacteria, positioning it as a compound of interest in the search for new antimicrobial agents.
Executive Summary
Current research indicates that this compound is highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE).[1][2][3] A key characteristic of this compound is its photolability; its antibacterial potency is significantly increased when protected from light.[1][2][3] While direct and comprehensive cross-resistance studies are limited, the existing data allows for a preliminary comparison with tigecycline (B611373), an antibiotic with a known mechanism of action. The unique chemical structure and properties of this compound suggest a potential for a novel mechanism of action that may circumvent existing resistance pathways. However, further research is critically needed to fully elucidate its mode of action and broader cross-resistance patterns.
Comparative Efficacy: this compound vs. Tigecycline
The most comprehensive data on the antimicrobial activity of this compound comes from a 2022 study that compared its efficacy against various bacterial strains with that of tigecycline. The Minimum Inhibitory Concentrations (MICs) from this study are summarized below. It is crucial to note that the MIC values for this compound were determined in the dark to account for its photolability.[1][3]
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Tigecycline MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Methicillin-susceptible | 0.313 | 0.156 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.313 | 0.156 |
| Enterococcus faecium | Linezolid (B1675486) & Vancomycin-resistant (LVRE) | 0.078 - 0.313 | 0.156 - 0.313 |
| Escherichia coli ATCC 25922 | - | >10 | 0.156 |
Data sourced from Vrabl et al., 2022.[1][3]
The data reveals that this compound demonstrates potent activity against the multi-drug resistant E. faecium strain, with a MIC range comparable to or even lower than that of tigecycline.[1][3] Its efficacy against both methicillin-susceptible and methicillin-resistant S. aureus is also notable, although its MIC is slightly higher than that of tigecycline for these strains.[1][3] Importantly, this compound showed no activity against the Gram-negative bacterium E. coli at the tested concentrations.[1][3]
Experimental Protocols
The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) determination as described in the key reference study.
Source: Vrabl, P., Siewert, B., Winkler, J., et al. (2022). This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria. Microbial Cell Factories, 21(1), 1.
MIC Determination Protocol:
-
Bacterial Strains: The susceptibility of Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, a methicillin-resistant S. aureus strain, and a linezolid and vancomycin-resistant Enterococcus faecium strain were tested.
-
Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Preparation: Stock solutions of this compound and tigecycline were prepared. Serial twofold dilutions were then made in 96-well microtiter plates.
-
Incubation: The microtiter plates were inoculated with the bacterial suspensions. Crucially, for this compound, the plates were incubated in the dark to prevent photodegradation of the compound.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after a specified incubation period.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound, emphasizing the critical light-protection step.
Caption: Workflow for MIC determination of this compound.
Postulated Mechanism of Action and Cross-Resistance Landscape
The precise molecular target and mechanism of action of this compound in the absence of light have not yet been fully elucidated. Its photodynamic activity involves the generation of singlet oxygen, a reactive oxygen species that can damage various cellular components.[1][2][3] However, its potent activity in the dark suggests a distinct, light-independent mechanism.
Given its efficacy against strains resistant to cell wall synthesis inhibitors (vancomycin) and protein synthesis inhibitors (linezolid), it is plausible that this compound acts on a different cellular pathway. The following diagram presents a hypothetical model of this compound's potential mechanism and its relationship to known resistance mechanisms. This is a speculative model and requires experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Phototoxicity of Xanthoepocin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to verify the phototoxicity of Xanthoepocin across different cell lines. This document outlines experimental protocols and presents supporting data to objectively assess the compound's performance against other photosensitizers.
This compound, a polyketide produced by several Penicillium species, has demonstrated significant antibiotic activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] Notably, its efficacy is enhanced when shielded from light, as this compound is a photolabile molecule that, upon irradiation with blue light, produces singlet oxygen (¹O₂), a highly reactive oxygen species.[1][2][4] This inherent photosensitivity necessitates a thorough evaluation of its phototoxic potential in mammalian cells, a critical step in preclinical safety assessment for any new drug candidate.[5]
This guide details the standardized in vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), an internationally accepted method for predicting acute phototoxicity.[6][7][8] Furthermore, it explores the use of human cell lines, such as HaCaT keratinocytes and A431 epidermoid carcinoma cells, as potentially more relevant models for human skin.[4][8]
Comparative Phototoxicity Data
To illustrate the expected outcomes of phototoxicity testing, the following table summarizes hypothetical data for this compound alongside reported data for known photosensitizers and a non-phototoxic control. The Photo Irritation Factor (PIF) and Mean Photo Effect (MPE) are key metrics used to classify phototoxic potential.
Note: The data for this compound is hypothetical and for illustrative purposes, based on its known singlet oxygen-generating mechanism.
| Compound | Cell Line | IC50 (-UVA) [µg/mL] | IC50 (+UVA) [µg/mL] | Photo Irritation Factor (PIF) | MPE | Phototoxicity Classification |
| This compound (Hypothetical) | Balb/c 3T3 | >100 | 2.5 | >40 | >0.15 | Phototoxic |
| HaCaT | >100 | 5.0 | >20 | >0.15 | Phototoxic | |
| Chlorpromazine (Positive Control) | Balb/c 3T3 | 28.3 | 0.9 | 31.4 | 0.53 | Phototoxic |
| HaCaT | 45.2 | 3.0 | 15.1 | 0.44 | Phototoxic | |
| Rose Bengal (Positive Control) | Balb/c 3T3 | >100 | 0.015 | >6667 | >0.15 | Phototoxic |
| Sodium Lauryl Sulfate (Negative Control) | Balb/c 3T3 | 40.0 | 35.0 | 1.14 | <0.1 | Non-phototoxic |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This assay is the gold standard for in vitro phototoxicity testing.[1][8] It compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light.
a. Cell Culture:
-
Balb/c 3T3 mouse fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
b. Experimental Procedure:
-
Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Prepare a range of concentrations of this compound and control compounds in a suitable solvent.
-
Replace the culture medium with the test substance dilutions and incubate for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²) while keeping the duplicate plate in the dark.
-
After irradiation, wash the cells and replace the treatment medium with fresh culture medium.
-
Incubate the plates for another 24 hours.
-
Assess cell viability using the Neutral Red Uptake assay. This involves incubating the cells with neutral red dye, which is incorporated into the lysosomes of viable cells. The amount of dye uptake is proportional to the number of living cells and is quantified by measuring the absorbance at 540 nm.
c. Data Analysis:
-
Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.
-
Determine the Photo Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.
-
The Mean Photo Effect (MPE) is also calculated to compare the concentration-response curves. An MPE ≥ 0.1 indicates phototoxic potential.
Phototoxicity Testing in Human Keratinocytes (HaCaT)
To provide a more physiologically relevant model, the 3T3 NRU PT protocol can be adapted for the human keratinocyte cell line, HaCaT.[3][4][9]
a. Cell Culture:
-
HaCaT cells are cultured in DMEM supplemented with 10% fetal calf serum and antibiotics.
b. Experimental Procedure:
-
The protocol is similar to the 3T3 NRU PT, with adjustments to the initial cell seeding density to achieve a semi-confluent monolayer within 24 hours.
c. Considerations:
-
HaCaT cells may exhibit different sensitivities to compounds and UVA irradiation compared to 3T3 cells, potentially providing a more accurate prediction of human skin responses.[4]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro phototoxicity testing.
Signaling Pathway of Singlet Oxygen-Induced Cell Death
This compound's phototoxicity is mediated by the generation of singlet oxygen (¹O₂). This highly reactive species can induce cell death through various mechanisms, primarily apoptosis.
Caption: Singlet oxygen-induced apoptotic pathways.
Conclusion
The available evidence strongly suggests that this compound possesses phototoxic potential due to its light-activated production of singlet oxygen.[1][2] To rigorously verify and quantify this phototoxicity in a preclinical setting, the standardized 3T3 NRU phototoxicity assay is the recommended starting point. For a more comprehensive and potentially more clinically relevant assessment, adapting this protocol for human cell lines such as HaCaT is advisable. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to evaluate the photosafety profile of this compound and other novel photosensitive compounds.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iivs.org [iivs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. An abortive apoptotic pathway induced by singlet oxygen is due to the suppression of caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Xanthoepocin with vancomycin against MRSA
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic resistance, particularly concerning Methicillin-Resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents is paramount. This guide provides a detailed head-to-head comparison of Xanthoepocin, a polyketide natural product, and Vancomycin (B549263), a glycopeptide antibiotic widely used as a last resort for serious MRSA infections. This comparison is based on available experimental data to objectively assess their potential as anti-MRSA agents.
Executive Summary
This compound, a secondary metabolite from Penicillium species, has demonstrated potent in vitro activity against MRSA.[1][2] Its mechanism of action appears to be distinct from traditional antibiotics, involving the light-induced production of singlet oxygen. Vancomycin, the current standard of care for severe MRSA infections, acts by inhibiting bacterial cell wall synthesis. While effective, the emergence of vancomycin-intermediate and resistant strains (VISA and VRSA) necessitates the development of new therapeutic options. This guide presents a comparative analysis of their minimum inhibitory concentrations (MIC), and a discussion on their mechanisms of action and potential cytotoxicity.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Methicillin-resistant S. aureus strain | 0.313 | [1] |
| Vancomycin | MRSA (susceptible) | ≤ 2 | [3] |
| Vancomycin | Vancomycin-Intermediate S. aureus (VISA) | 4-8 | |
| Vancomycin | Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 |
Note: The MIC for this compound was determined under light-protected conditions, as the compound is known to be photolabile.[1] The MIC values for vancomycin are based on clinical breakpoints.
Mechanism of Action
This compound: A Photodynamic Approach
This compound's primary mechanism of action against MRSA is believed to be mediated by the production of singlet oxygen (¹O₂) upon exposure to light.[1] This highly reactive oxygen species can cause widespread damage to bacterial cells, including:
-
Lipid peroxidation: Damaging the cell membrane, leading to leakage of cellular contents.
-
Protein oxidation: Inactivating essential enzymes and structural proteins.
-
DNA damage: Causing mutations and inhibiting replication.
This multi-target mechanism makes the development of resistance less likely compared to antibiotics with specific molecular targets.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashp.org [ashp.org]
- 3. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
The Untapped Potential of a Photosensitive Antibiotic: An In Vitro Comparison of Light-Protected Xanthoepocin
For Immediate Release
A comprehensive analysis of the in vitro performance of Xanthoepocin, a potent but photolabile antibiotic, reveals its significantly enhanced efficacy when shielded from light. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of light-protected this compound against standard-of-care antibiotics, supported by experimental data and detailed methodologies. The findings underscore the critical importance of light protection in the evaluation of photosensitive compounds and highlight this compound's potential as a powerful agent against multi-drug resistant Gram-positive bacteria.
Superior In Vitro Efficacy of Light-Protected this compound
Recent studies have demonstrated that the antimicrobial activity of this compound is substantially underestimated when assays are conducted under standard laboratory lighting conditions.[1][2] The photolability of this compound leads to its degradation and a consequent reduction in its observed potency. However, when protected from light, its true efficacy is revealed, showing remarkable activity against challenging pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Linezolid- and Vancomycin-Resistant Enterococcus faecium (LVRE).
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of light-protected this compound in comparison to vancomycin (B549263) and linezolid (B1675486) against key resistant bacterial strains.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (Light-Protected) | S. aureus ATCC 29213 (MRSA) | 0.313 | Vrabl et al., 2022 |
| Methicillin-Resistant S. aureus (MRSA) | 0.313 | Vrabl et al., 2022 | |
| Linezolid- & Vancomycin-Resistant E. faecium (LVRE) | 0.078 - 0.313 | Vrabl et al., 2022 | |
| Vancomycin | S. aureus ATCC 29213 | 1.0 - 2.0 | Various Sources |
| Vancomycin-Resistant E. faecium | >256 | Various Sources | |
| Linezolid | S. aureus ATCC 29213 | 1.0 - 4.0 | Various Sources |
| Linezolid-Resistant, Vancomycin-Resistant E. faecium | 8 - >256 | Various Sources |
Mechanism of Action: A Photodynamic Approach
This compound functions as a photosensitizer.[2][3] Upon exposure to light, particularly blue light, it absorbs photons and enters an excited state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen. These ROS are non-specific in their action, causing oxidative damage to essential cellular components of bacteria, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This multi-targeted mechanism of action is a significant advantage, as it is less likely to induce the development of microbial resistance compared to antibiotics with specific molecular targets.
Mechanism of this compound's photodynamic antibacterial action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Light-Protected this compound
The determination of this compound's MIC values under light-protected conditions is crucial for an accurate assessment of its potency. The following protocol is based on the methodology described by Vrabl et al. (2022).
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and all subsequent dilutions are performed in a darkened environment or under red light conditions to prevent photodegradation.
-
Bacterial Culture: The test organisms (S. aureus and E. faecium) are cultured in Mueller-Hinton broth to the desired cell density (typically 5 x 10^5 CFU/mL).
-
Microdilution Assay: A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate using Mueller-Hinton broth. All steps are performed under light-protected conditions.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours in complete darkness.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Light Stability Measurement
To quantify the photolability of this compound, its degradation upon light exposure can be measured.
-
Sample Preparation: A solution of this compound in deionized water or a relevant buffer is prepared.
-
Light Exposure: The solution is irradiated with a light source of a specific wavelength (e.g., blue light at 413 nm).
-
Spectrophotometric Analysis: The absorbance spectrum of the solution is measured at regular intervals during irradiation.
-
Data Analysis: The decrease in the characteristic absorbance peak of this compound over time is used to calculate its half-life under the specific light conditions. For instance, under blue light irradiation, this compound has been shown to have a half-life of approximately 48 minutes.[4]
Broader In Vitro Assessment
Beyond MIC determination, a comprehensive in vitro evaluation of a novel antibiotic should include a battery of assays to characterize its activity and safety profile. For a compound like this compound, the following assays would be particularly relevant:
-
Time-Kill Kinetic Assays: These assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic by measuring the rate of bacterial killing over time at different concentrations.[5]
-
Cytotoxicity Assays: It is essential to assess the potential toxicity of a new antibiotic to mammalian cells.[5] Assays such as the MTT or LDH release assay can be used to determine the concentration at which the compound becomes toxic to human cell lines.
-
Biofilm Disruption Assays: Given the prevalence of biofilm-associated infections, evaluating the ability of this compound, particularly in its light-activated state, to disrupt pre-formed biofilms or inhibit their formation would be a critical step in its development.
Conclusion
The in vitro data compellingly demonstrates that light-protected this compound is a highly potent antibiotic with significant activity against multi-drug resistant Gram-positive bacteria. Its unique photodynamic mechanism of action presents a promising strategy to combat the growing threat of antibiotic resistance. For researchers and drug developers, the critical takeaway is the necessity of implementing light-protective measures during the in vitro evaluation of photosensitive compounds to avoid underestimation of their therapeutic potential. Further investigation into the in vivo efficacy and safety of this compound is warranted to explore its translation into a clinical setting.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the Structure-Activity Relationship of Xanthoepocin and its Natural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Xanthoepocin and its known natural analogs, Floccosin and Diaporine A. Due to a lack of extensive publicly available research on synthetic analogs, this guide focuses on the existing data for these naturally occurring compounds, highlighting their known biological activities and the structural differences that may influence them.
Data Presentation: A Comparative Overview
The antibacterial activity of this compound has been evaluated against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2] Its analog, Floccosin, has been reported to act as an uncoupler of mitochondrial respiration. Limited biological activity data is available for Diaporine A.
Table 1: Structures and Known Biological Activities of this compound and its Natural Analogs
| Compound | Chemical Structure | Modification from this compound | Known Biological Activity |
| This compound | [Image of this compound structure] | - | Antibacterial (Gram-positive bacteria) |
| Floccosin | [Image of Floccosin structure] | Dimeric structure with altered linkage and stereochemistry compared to this compound. | Uncoupler of mitochondrial respiration |
| Diaporine A | [Image of Diaporine A structure] | Monomeric structure, representing half of the this compound scaffold. | Bioactive metabolite (specific activity not detailed in available literature) |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 29213 | 0.313 | 0.52 |
| Methicillin-resistant S. aureus (MRSA) | 0.313 | 0.52 |
| Linezolid (B1675486) & vancomycin-resistant Enterococcus faecium (LVRE) | 0.078 - 0.313 | 0.13 - 0.52 |
| Escherichia coli ATCC 25922 | >10 | >16.52 |
Data from Vrabl et al., 2022.[1][2]
Experimental Protocols
The antibacterial susceptibility of this compound was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solutions: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL and then diluted 1:10 in sterile water.
-
Serial Dilution: A serial dilution was performed in a 96-well microtiter plate to achieve a concentration range of 10 to 0.01 µg/mL.
-
Bacterial Inoculum: The tested bacterial strains (S. aureus ATCC 29213, a methicillin-resistant S. aureus strain, a linezolid and vancomycin-resistant E. faecium strain, and E. coli ATCC 25922) were cultured to a suitable density.
-
Incubation: 90 µL of the bacterial suspension was added to each well of the microtiter plate. The plates were then incubated at 35 ± 1 °C.
-
Data Analysis: The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth. All experiments were performed with light-protecting measures due to the photolability of this compound.[1]
The effect of Floccosin on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria.
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver) by differential centrifugation.
-
Respiration Buffer: A respiration buffer containing substrates for the electron transport chain (e.g., glutamate (B1630785) and malate (B86768) for Complex I, or succinate (B1194679) for Complex II) is prepared.
-
Oxygen Consumption Measurement: Isolated mitochondria are suspended in the respiration buffer in a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode or a Seahorse XF Analyzer).
-
Baseline Respiration: The basal OCR is measured (State 2 respiration).
-
State 3 Respiration: ADP is added to stimulate ATP synthesis, and the increase in OCR is measured.
-
Addition of Floccosin: Floccosin is added at various concentrations, and the OCR is monitored. An uncoupler like Floccosin is expected to increase OCR in the absence of ADP (or further increase State 3 respiration) as it dissipates the proton gradient, causing the electron transport chain to work at its maximum rate to compensate.
-
Controls: A known uncoupler (e.g., FCCP) is used as a positive control, and an inhibitor of the electron transport chain (e.g., rotenone (B1679576) for Complex I or antimycin A for Complex III) is used to confirm that the observed oxygen consumption is due to mitochondrial respiration.
Mandatory Visualization
References
Independent Verification of Xanthoepocin's MIC Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values for the antibiotic Xanthoepocin, highlighting the critical impact of experimental conditions on its measured potency. The data presented herein is compiled from key studies to aid in the independent verification and assessment of this compound's antimicrobial activity.
Executive Summary
This compound is a polyketide antibiotic with demonstrated activity against Gram-positive bacteria, including multi-drug resistant strains. However, its inherent photolability has led to significant variations in reported MIC values. A recent re-evaluation of this compound's efficacy using light-protected methods has revealed substantially lower MICs, suggesting a greater potency than historically reported. This guide juxtaposes the initially reported MICs with these updated, independently verified values, providing researchers with a clearer understanding of its true potential.
Data Presentation: Comparative MIC Values
The following tables summarize the quantitative MIC data for this compound and a comparator antibiotic, Tigecycline, against various bacterial strains. The data is drawn from two key studies: the original report by Igarashi et al. (2000) and a recent re-evaluation by Vrabl et al. (2022) which employed light-protective measures.
Table 1: this compound MIC Values (µg/mL)
| Bacterial Strain | Igarashi et al. (2000)¹ | Vrabl et al. (2022)²[1] | Key Considerations |
| Staphylococcus aureus | 1.56 | 0.313 | 5-fold decrease with light protection[1] |
| Methicillin-Resistant S. aureus (MRSA) | Not Reported | 0.313[1] | High activity against resistant strain |
| Linezolid/Vancomycin-Resistant Enterococcus faecium (LVRE) | Not Reported | 0.078 - 0.313[1] | Potent against multi-drug resistant strain |
| Escherichia coli ATCC 25922 | Not Reported | No activity observed[1] | Ineffective against Gram-negative bacteria |
¹Conducted under uncontrolled lighting conditions. ²Conducted using light-protective measures according to CLSI standards.
Table 2: Comparator Antibiotic MIC Values (µg/mL) from Vrabl et al. (2022)
| Bacterial Strain | Tigecycline MIC (µg/mL)[1] |
| Staphylococcus aureus ATCC 29213 | 0.156 |
| Methicillin-Resistant S. aureus (MRSA) | 0.156 |
| Linezolid/Vancomycin-Resistant Enterococcus faecium (LVRE) | 0.156 - 0.313 |
Experimental Protocols
The accurate determination of this compound's MIC values is critically dependent on the experimental protocol, particularly regarding light exposure. The values reported by Vrabl et al. (2022) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, with the crucial modification of implementing light-protective measures throughout the experiment.
CLSI Broth Microdilution Method (Summarized)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. All steps involving the compound must be performed in the dark or under red light to prevent degradation.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension from a fresh culture (18-24 hours) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the microtiter plate to protect it from light and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the independent verification of this compound's MIC values, emphasizing the critical influence of light on the experimental outcome.
Caption: Workflow for independent MIC verification of this compound.
Caption: Impact of light exposure on this compound's antibacterial activity.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Xanthoepocin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Xanthoepocin, a potent, photolabile antibiotic. Adherence to these protocols is critical for personal safety and environmental protection.
This compound is a polyketide with significant activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3][4] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous waste.[5][6][7]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. |
| Lab Coat | Solid-front, back-closing disposable gown made of a low-permeability fabric. | Protects skin and clothing from contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling powders or generating aerosols. | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Procedures
Follow these procedures for the safe disposal of different types of this compound-contaminated waste. All waste must be disposed of through a licensed hazardous waste facility.[8][9] High-temperature incineration is the required method for the complete destruction of cytotoxic residues.[6]
1. Solid Waste (Non-Sharps)
This category includes items such as contaminated gloves, gowns, bench liners, and absorbent pads.
-
Step 1: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag.[8]
-
Step 2: The bag should be clearly labeled as "Cytotoxic Waste" or with the appropriate hazard symbol.[5] In many jurisdictions, purple-colored containers and labeling are used to identify cytotoxic waste.[6][7]
-
Step 3: Securely seal the bag.
-
Step 4: Store the sealed bag in a designated hazardous waste accumulation area until it is collected by a certified waste management provider for incineration.
2. Liquid Waste
This includes unused this compound solutions, and rinsates from contaminated glassware.
-
Step 1: Collect all liquid waste in a labeled, leak-proof, and sealed waste container.[8]
-
Step 2: The container must be clearly marked as "Cytotoxic Liquid Waste" and include the chemical name "this compound."
-
Step 3: Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety officer.
-
Step 4: Store the container in a secondary containment bin within a designated hazardous waste storage area.
-
Step 5: Arrange for disposal via a licensed hazardous waste contractor for incineration.
3. Sharps Waste
This includes needles, syringes, contaminated glassware, and pipette tips.
-
Step 1: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[5][8]
-
Step 2: The container must be labeled with a "Cytotoxic" sticker in addition to the standard biohazard symbol.[5]
-
Step 3: Do not overfill the sharps container. Seal it when it is three-quarters full.
-
Step 4: Place the sealed container in the designated hazardous waste accumulation area for collection and incineration.
Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Step 1: Evacuate and Secure: Immediately evacuate the affected area.
-
Step 2: Notify Personnel: Inform your laboratory supervisor and institutional safety officer.
-
Step 3: Wear Appropriate PPE: Spill cleanup should only be performed by trained personnel wearing the full PPE detailed above.
-
Step 4: Contain the Spill: Cover the spill with absorbent pads.[8]
-
Step 5: Decontaminate: Apply a 2% sodium hypochlorite (B82951) solution to the spill area and allow a 30-minute contact time.[8]
-
Step 6: Collect Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a labeled cytotoxic waste container.[8]
-
Step 7: Final Cleaning: Clean the area with a suitable laboratory detergent, followed by a 70% ethanol (B145695) rinse.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Xanthoepocin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Xanthoepocin. Due to the absence of a publicly available, official Safety Data Sheet (SDS) and specific occupational exposure limits for this compound, a conservative approach based on established best practices for handling potent, research-grade antibiotics is mandated.
This compound is a photolabile polyketide antibiotic with demonstrated bioactivity.[1][2][3] As it has entered preclinical testing, it should be handled as a potentially hazardous compound.[4] The following guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.
Physicochemical and Bioactivity Data
While specific toxicological data such as LD50 (median lethal dose) or established Occupational Exposure Limits (OELs) are not publicly available, the following information has been compiled from research literature.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₂O₁₄ | PubChem |
| Molecular Weight | 606.5 g/mol | PubChem |
| Appearance | Yellowish, slightly greenish pigment | [5] |
| Photostability | Photolabile; produces singlet oxygen under blue light irradiation.[2][3] | [2][3] |
| Bioactivity | Active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Linezolid- and Vancomycin-resistant Enterococcus faecium (LVRE).[3][4] | [3][4] |
| Minimum Inhibitory Concentration (MIC) | 0.078–0.313 µg/mL against a clinical LVRE isolate.[4] | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
Hand Protection
-
Glove Selection: Wear two pairs of powder-free nitrile gloves that have been tested for resistance to chemicals.[5] Given the lack of specific permeation data for this compound, frequent glove changes are critical.
-
Glove Change Frequency: Change the outer pair of gloves immediately upon contact with this compound. At a minimum, change both pairs of gloves every 30 to 60 minutes during active handling.[6]
-
Glove Removal: Use a proper glove removal technique to avoid contaminating bare hands.
Eye and Face Protection
-
Primary Protection: Chemical safety goggles with indirect vents are mandatory to protect against splashes.[7]
-
Secondary Protection: A full-face shield must be worn over safety goggles when there is a significant risk of splashes, such as when preparing stock solutions or handling larger quantities.[7]
Body Protection
-
Laboratory Coat: A dedicated, solid-front protective gown or lab coat made of a low-permeability material is required.[8] This should be changed immediately if contaminated.
-
Coveralls: For procedures with a high risk of contamination, disposable coveralls worn over laboratory clothing are recommended.[7]
Respiratory Protection
-
When Handling Powders: When handling this compound in its solid, powdered form, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.
-
For Higher Risk Procedures: For procedures that may generate aerosols or when handling volatile solutions, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary based on a site-specific risk assessment.
Operational and Disposal Plans
Engineering Controls
-
Primary Containment: All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and inhalation exposure.[6]
-
Ventilation: Ensure adequate general laboratory ventilation with directional airflow from clean to potentially contaminated areas.[8]
Safe Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area within the BSC or fume hood is decontaminated.[8]
-
Weighing: If weighing the solid form, do so within the containment of a BSC or fume hood.
-
Solution Preparation: Prepare solutions carefully to avoid splashing. Use luer-lock syringes and needles if necessary and handle with extreme care to prevent sharps injuries.[6]
-
Photolability Consideration: As this compound is photolabile, protect solutions from light by using amber vials or wrapping containers with aluminum foil.[2][3][4]
-
Decontamination: Decontaminate all surfaces and equipment with an appropriate disinfectant or cleaning agent after each use.
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[7][9]
-
Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a designated, sealed hazardous chemical waste container.[9] Do not pour antibiotic waste down the drain.[7]
-
Waste Segregation: Follow all institutional and local regulations for the segregation and disposal of chemical and biohazardous waste.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound, a new antibiotic from Penicillium simplicissimum IFO5762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 7. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 8. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
